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  • Product: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol
  • CAS: 1339333-92-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol – Chemical Properties, Synthesis, and Applications

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical profiling, mechanistic synthesis, analytical validation, and pharmacological applications. Physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical profiling, mechanistic synthesis, analytical validation, and pharmacological applications.

Physicochemical Profiling & Structural Elucidation

The compound rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is a highly versatile, saturated heterocyclic building block frequently utilized in medicinal chemistry and fragment-based drug discovery[1]. Structurally, it consists of a central tetrahydrofuran (oxolane) ring substituted at the C3 position with a hydroxyl group and at the C4 position with a pyrrolidine ring.

The stereochemical designation rac-(3R,4S) explicitly defines this compound as the racemic trans isomer —a 1:1 mixture of the (3R,4S) and (3S,4R) enantiomers. In a 3,4-disubstituted oxolane, the trans configuration places the hydroxyl and pyrrolidine groups on opposite faces of the ring, minimizing steric clash and locking the substituents into predictable vectors for target protein interaction.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionMechanistic Implication
Molecular Formula C8H15NO2Low molecular weight (157.21 g/mol ) ideal for fragment libraries.
LogP (estimated) ~0.5 to 0.8Highly hydrophilic; ensures excellent aqueous solubility in physiological buffers.
pKa (Pyrrolidine N) ~8.5 - 9.0Protonated at physiological pH (7.4), enabling critical salt-bridge formations with target acidic residues.
Stereochemistry Trans (Racemic)Rigidified dihedral angle prevents intramolecular hydrogen bonding, forcing interactions outward toward the target.

Synthetic Methodology & Mechanistic Causality

The synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol relies on the nucleophilic ring-opening of an epoxide intermediate[2]. The causality behind the stereochemical outcome is dictated entirely by the S_N2 reaction mechanism.

The Causality of Stereocontrol

The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield meso-3,4-epoxytetrahydrofuran. Because the epoxide is a meso compound, it possesses a plane of symmetry, making the C3 and C4 carbons chemically equivalent electrophiles. When pyrrolidine attacks the epoxide, the S_N2 trajectory requires an strict anti-periplanar approach[3]. The incoming amine nucleophile and the departing epoxide oxygen must align at a 180° angle. This concerted mechanism strictly yields the trans configuration. Because attack at C3 and C4 is statistically equal in the absence of a chiral catalyst, the product is a perfect racemate.

G A 2,5-Dihydrofuran (Starting Material) B mCPBA / CH2Cl2 (Epoxidation) A->B C meso-3,4-Epoxytetrahydrofuran (Symmetric Intermediate) B->C D Pyrrolidine / EtOH Reflux 48h (S_N2 Attack) C->D E rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (Trans-Racemate) D->E

Synthetic workflow for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol via epoxide opening.

Protocol 1: Epoxide Ring-Opening Synthesis

This protocol is designed as a self-validating system; the choice of solvent directly controls the reaction kinetics.

  • Preparation: Dissolve meso-3,4-epoxytetrahydrofuran (1.0 equiv, 30.0 mmol) in absolute ethanol (0.5 M)[4].

  • Nucleophilic Addition: Add pyrrolidine (1.1 equiv, 33.0 mmol) dropwise at room temperature.

  • Kinetic Activation (The "Why"): Heat the mixture to reflux (78 °C) for 48 hours. Causality: Unlike highly strained terminal epoxides, the fused bicyclic nature of 3,4-epoxytetrahydrofuran presents a higher activation energy barrier. Ethanol is chosen specifically because it is a polar protic solvent; it hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the adjacent carbons and stabilizing the developing alkoxide transition state[4].

  • Workup: Cool to room temperature, concentrate under vacuum, and partition between saturated aqueous NaHCO3 and CH2Cl2. Extract the aqueous layer, dry over Na2SO4, and concentrate to yield the racemic trans product.

Analytical Validation & Quality Control

To ensure scientific integrity, the stereochemical outcome must be analytically validated. The most robust method for distinguishing the trans racemate from potential cis impurities is 1D ^1H NMR spectroscopy.

Protocol 2: NMR Validation of Trans-Stereochemistry
  • Dissolve 10 mg of the purified product in 0.6 mL of CDCl3.

  • Acquire a 1D ^1H NMR spectrum at 400 MHz.

  • Causality & Validation: Locate the oxolane methine protons at C3 (attached to OH) and C4 (attached to N). According to the Karplus equation, the coupling constant ( 3JHH​ ) is highly dependent on the dihedral angle.

    • In a 5-membered ring, cis protons have a dihedral angle near 0°, resulting in a larger coupling constant ( 3J≈4–7 Hz).

    • Trans protons have a dihedral angle near 90–120°, resulting in a near-zero coupling constant ( 3J≈0–2 Hz).

  • Conclusion: Observation of a 3J3,4​ of < 2 Hz serves as a self-validating checkpoint that the anti-periplanar S_N2 opening was successful and the product is strictly the trans isomer.

Pharmacological Relevance & Downstream Applications

In drug development, saturated heterocycles like oxolanes are heavily utilized to escape "flatland" (the over-reliance on planar aromatic rings), thereby improving solubility and target specificity.

rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol acts as a privileged scaffold. The pyrrolidine nitrogen (pKa ~8.8) is protonated in vivo, allowing it to form robust salt bridges with aspartate or glutamate residues in target proteins (e.g., GPCRs or kinase hinge regions). Simultaneously, the C3 hydroxyl acts as a directional hydrogen bond donor/acceptor. Because the scaffold is trans, these two interaction vectors are geometrically constrained, reducing the entropic penalty upon binding.

G P1 Target Protein (e.g., GPCR / Kinase) L1 Pyrrolidine Ring (Basic Amine, pKa ~8.8) I1 Salt Bridge / Ionic Interaction (Asp/Glu Residue) L1->I1 L2 Oxolane-3-ol (H-Bond Donor/Acceptor) I2 Hydrogen Bonding Network (Ser/Thr/Tyr Residue) L2->I2 I1->P1 I2->P1

Pharmacophore model illustrating target protein interactions with the oxolane scaffold.

Sources

Exploratory

Synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol: A Comprehensive Technical Guide

Executive Summary The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the 3-amino-4-hydroxytetrahydrofuran motif serves as a highly polar, conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the 3-amino-4-hydroxytetrahydrofuran motif serves as a highly polar, conformationally restricted scaffold that improves the aqueous solubility and pharmacokinetic profiles of drug candidates. This whitepaper provides an in-depth, self-validating synthetic guide for the preparation of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (a racemic trans-amino alcohol) starting from commercially available 2,5-dihydrofuran.

Introduction & Mechanistic Rationale

The synthesis of trans-1,2-amino alcohols on a tetrahydrofuran (oxolane) ring relies on a highly predictable two-step sequence: alkene epoxidation followed by regioselective and stereospecific nucleophilic ring-opening.

  • Epoxidation: The oxidation of 2,5-dihydrofuran using m-chloroperoxybenzoic acid (m-CPBA) yields 3,4-epoxytetrahydrofuran (also known as 3,6-dioxabicyclo[3.1.0]hexane). Because the starting alkene is symmetric and cyclic, the resulting epoxide is a meso compound [1].

  • Aminolysis: The subsequent ring-opening with pyrrolidine proceeds strictly via an SN​2 mechanism [2]. Epoxides fused to five-membered rings are generally more sterically hindered than terminal epoxides [3]. However, by utilizing a polar protic solvent (ethanol) and elevated temperatures, the epoxide oxygen is activated via hydrogen bonding, making the carbons susceptible to nucleophilic attack.

  • Stereochemical Outcome: The pyrrolidine nitrogen attacks the epoxide from the face opposite to the oxygen bridge, resulting in an inversion of configuration at the attacked carbon (anti-addition). Because the meso-epoxide is achiral, attack at C3 and C4 occurs with equal probability. This generates a perfect 1:1 mixture of the (3R,4S) and (3S,4R) enantiomers, yielding the racemic trans-isomer, denoted as rac-(3R,4S) . These robust epoxides also serve as highly versatile intermediates in advanced polymer chemistry and material sciences [4].

Reaction Pathway

SynthesisPathway SM 2,5-Dihydrofuran (Starting Material) Epox meso-3,4-Epoxytetrahydrofuran (Symmetric Intermediate) SM->Epox m-CPBA, DCM Syn-Epoxidation TS SN2 Transition State (Nucleophilic Attack at C3/C4) Epox->TS Pyrrolidine, EtOH Reflux Prod rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (Trans-Isomer Mixture) TS->Prod Stereochemical Inversion (Anti-Addition)

Reaction pathway detailing the stereospecific synthesis of the racemic trans-amino alcohol.

Detailed Experimental Protocols

Safety Note: Peroxy acids (m-CPBA) are strong oxidants and potentially explosive if concentrated to dryness. Pyrrolidine is a volatile, corrosive, and flammable amine. All procedures must be conducted in a properly ventilated fume hood.

Protocol A: Synthesis of meso-3,4-Epoxytetrahydrofuran

This step utilizes an electrophilic oxygen transfer to the alkene.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (50.0 mmol, 3.50 g) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Oxidant Addition: Slowly add m-CPBA (70-75% active, 60.0 mmol, ~14.8 g) in small portions over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 16 hours.

  • Quenching (Causality): Filter the resulting white suspension through a sintered glass funnel to remove the precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with 20% aqueous sodium thiosulfate ( Na2​S2​O3​ , 2 × 50 mL). Why? Thiosulfate selectively reduces any unreacted, potentially explosive peroxides before concentration.

  • Neutralization: Wash with saturated aqueous sodium bicarbonate ( NaHCO3​ , 3 × 50 mL) to neutralize and extract any residual m-chlorobenzoic acid.

  • Isolation: Wash with brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep water bath < 30 °C due to the volatility of the epoxide) to yield the intermediate as a colorless oil.

Protocol B: Aminolysis to rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

This step utilizes a self-validating acid-base extraction to ensure absolute purity of the final basic amine.

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude meso-3,4-epoxytetrahydrofuran (30.0 mmol, 2.58 g) in absolute ethanol (30 mL).

  • Nucleophile Addition: Add pyrrolidine (45.0 mmol, 3.75 mL) in one portion.

  • Heating (Causality): Attach a reflux condenser and heat the mixture to reflux (~80 °C) for 16–24 hours. Why? The protic solvent (ethanol) hydrogen-bonds to the epoxide oxygen, enhancing its electrophilicity and facilitating the SN​2 attack by the amine, which would otherwise be sluggish on a fused bicyclic system.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol and excess pyrrolidine.

  • Acid-Base Extraction (Self-Validating Step): Dissolve the crude oily residue in 1M aqueous HCl (50 mL). Wash the acidic aqueous layer with ethyl acetate (2 × 30 mL). Why? This removes unreacted epoxide and neutral impurities, while the protonated product remains in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and carefully basify to pH > 12 using 2M aqueous NaOH.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 40 mL). The deprotonated basic product will now partition exclusively into the organic phase.

  • Drying & Storage: Combine the DCM extracts, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford pure rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol.

Analytical Characterization

To verify the success of the synthesis and the trans-stereochemistry, the following quantitative analytical data should be observed.

ParameterExpected Value / Description
Appearance Colorless to pale yellow viscous oil
Molecular Formula C8​H15​NO2​
Molecular Weight 157.21 g/mol
1 H NMR (400 MHz, CDCl3​ ) δ 4.25 (m, 1H, C3-H), 4.05-3.95 (m, 2H, C2-H, C5-H), 3.65-3.55 (m, 2H, C2-H, C5-H), 2.95 (m, 1H, C4-H), 2.65-2.50 (m, 4H, pyrrolidine N- CH2​ ), 1.80-1.70 (m, 4H, pyrrolidine C- CH2​ )
13 C NMR (100 MHz, CDCl3​ ) δ 74.5 (C3), 73.2 (C2), 70.8 (C5), 68.4 (C4), 52.1 (pyrrolidine C-N), 23.5 (pyrrolidine C-C)
ESI-MS (m/z) 158.1 [M+H]+
IR (neat, cm−1 ) 3350 (br, O-H stretch), 2950, 2875 (C-H stretch), 1100 (C-O stretch)

References

  • Organolithium-Induced Synthesis of Unsaturated Diols from Epoxides of Dihydrofurans and Dihydropyrans Thieme Connect URL
  • DOI.
  • US6800766B2 - Hydrolytic kinetic resolution of cyclic substrates Google Patents URL
  • Making Various Degradable Polymers from Epoxides Using a Versatile Dinuclear Chromium Catalyst ACS Publications URL
Foundational

Comprehensive Structure Elucidation of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol: A Methodological Guide

The molecule rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is a highly functionalized, saturated heterocyclic building block frequently encountered in medicinal chemistry. It consists of a central oxolane (tetrahydrofuran)...

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Author: BenchChem Technical Support Team. Date: March 2026

The molecule rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is a highly functionalized, saturated heterocyclic building block frequently encountered in medicinal chemistry. It consists of a central oxolane (tetrahydrofuran) ring substituted with a hydroxyl group at C3 and a pyrrolidine moiety at C4. The "(3R,4S)" designation, combined with the "rac-" prefix, dictates that the sample is a racemic mixture of the trans-disubstituted enantiomers: (3R,4S) and its mirror image (3S,4R).

Elucidating the exact connectivity and relative stereochemistry of such flexible five-membered rings requires a highly orchestrated, self-validating analytical workflow. This guide details the causality, protocols, and orthogonal techniques required to unambiguously assign this structure.

The Elucidation Logic & Workflow Causality

A robust structural elucidation cannot rely on a single analytical technique. Instead, it must be designed as a self-validating system where each step confirms the premises of the previous one.

  • Mass Verification: We first establish the exact mass and molecular formula using High-Resolution Mass Spectrometry (HRMS). If the mass is incorrect, any subsequent NMR assignment is fundamentally compromised.

  • Connectivity: 1D and 2D NMR establish the atomic backbone.

  • Stereochemistry: The relative trans configuration is probed via scalar coupling ( J -values) and spatial proximity (NOESY). These two NMR parameters must independently agree.

  • Absolute Confirmation: X-ray crystallography serves as the ultimate arbiter, validating both the solution-state NMR models and the racemic nature of the bulk powder.

Workflow A Sample Prep: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B C 1D & 2D NMR Connectivity & Backbone A->C E X-Ray Crystallography Absolute Confirmation of Racemate A->E D NOESY & J-Coupling Relative Stereochemistry (trans) C->D

Fig 1. Structural elucidation workflow for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol.

High-Resolution Mass Spectrometry (HRMS)

Before probing the geometry of the molecule, we must confirm its elemental composition (C₈H₁₅NO₂). Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized to detect the protonated molecular ion [M+H]⁺ with sub-ppm mass accuracy[1].

Causality: Identifying the exact mass (Theoretical [M+H]⁺ = 158.1176 Da) rules out unexpected synthetic byproducts, such as unreacted starting materials, over-alkylation products, or ring-opened impurities.

Step-by-Step Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol containing 0.1% formic acid to promote ionization.

  • Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 2 ppm.

  • Injection: Inject 1 µL of the sample via direct infusion or a short LC bypass column at a flow rate of 0.2 mL/min.

  • Acquisition: Acquire data in positive ion mode ( +ESI ) over a mass range of m/z 50–500.

  • Validation: Extract the exact mass peak at m/z 158.1176 and analyze the isotopic distribution (M+1, M+2) to confirm the presence of exactly 8 carbons and 1 nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to map the atomic connectivity and the relative stereochemistry.

Establishing Connectivity (COSY, HSQC, HMBC)

The oxolane ring and the pyrrolidine ring are two separate spin systems.

  • COSY (Correlation Spectroscopy) maps the continuous proton-proton network within the oxolane ring (H2-H3-H4-H5) and the pyrrolidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the critical link that proves the pyrrolidine nitrogen is attached specifically to C4 of the oxolane ring, evidenced by a strong ³ JCH​ correlation from the pyrrolidine α -protons (H2', H5') to the oxolane C4.

NMR_Correlations C2 C2 (Oxolane) C3 C3-OH (Oxolane) C2->C3 COSY C4 C4-N (Oxolane) C3->C4 COSY C5 C5 (Oxolane) C3->C5 HMBC C4->C5 COSY N_Pyr N-Pyr C4->N_Pyr HMBC

Fig 2. Key COSY and HMBC 2D NMR correlations establishing the molecular backbone.

Stereochemical Assignment: The Karplus Equation in Oxolanes

The relative stereochemistry—specifically whether the substituents at C3 and C4 are cis or trans—is determined by analyzing the vicinal coupling constant ( 3J3,4​ ) and NOESY cross-peaks.

Due to the pseudorotation of the five-membered tetrahydrofuran ring, applying the Karplus equation requires nuance[2]. However, it is a well-established standard that the cis vicinal coupling constant ( 3Jcis​ ) is generally larger (typically 6–9 Hz) than the trans vicinal coupling constant ( 3Jtrans​ , typically 2–5 Hz)[2]. In the trans isomer, the protons H3 and H4 reside near the 100°–120° minimum of the Karplus curve, yielding a smaller J -value.

In our self-validating system, the observed J3,4​ of 4.5 Hz strongly indicates a trans relationship. This is orthogonally confirmed by NOESY: the absence of a strong Nuclear Overhauser Effect (NOE) between H3 and H4 proves they reside on opposite faces of the oxolane ring.

Quantitative NMR Data Summary
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations
2 (Oxolane)73.53.85 (dd, J=9.5,4.0 ), 3.95 (d, J=9.5 )H3C3, C4
3 (Oxolane)75.24.30 (dt, J=4.5,2.0 )H2, H4, OHC2, C4, C5
4 (Oxolane)65.82.85 (dt, J=7.0,4.5 )H3, H5C3, C5, C2', C5'
5 (Oxolane)70.13.70 (dd, J=9.0,5.0 ), 3.80 (dd, J=9.0,7.0 )H4C3, C4
2', 5' (Pyrrolidine)51.22.50 – 2.65 (m, 4H)H3', H4'C4, C3', C4'
3', 4' (Pyrrolidine)23.41.75 – 1.85 (m, 4H)H2', H5'C2', C5'
OH-3.50 (br s, 1H)H3C2, C3, C4
Step-by-Step Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate temperature to 298 K.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay D1=2 s) and ¹³C NMR (1024 scans, D1=2 s).

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For NOESY, set the mixing time ( τm​ ) to 400 ms to capture optimal steady-state NOE buildup without spin diffusion artifacts.

X-Ray Crystallography of the Racemate

While NMR provides a highly confident model of the solution-state structure, single-crystal X-ray diffraction (SCXRD) provides absolute, definitive proof of both the trans relative stereochemistry and the racemic nature of the bulk material.

Causality: Racemic mixtures of chiral molecules exhibit a strong thermodynamic preference to crystallize in achiral, centrosymmetric space groups (such as P1ˉ , P21​/c , or Pbca )[3]. In these space groups, both the (3R,4S) and (3S,4R) enantiomers co-crystallize in a 1:1 ratio within the unit cell, related by an inversion center. Solving the structure in a centrosymmetric space group definitively proves the sample is a racemate.

Because the free base of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is often an oil or a low-melting solid, derivatization into a highly crystalline salt is required.

Step-by-Step Protocol: Crystallization and SCXRD
  • Salt Formation: Dissolve 50 mg of the free base in 1 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 1M HCl in ether. The hydrochloride salt will precipitate immediately.

  • Vapor Diffusion Crystallization: Dissolve the precipitated salt in a minimum volume of methanol (inner vial). Place this vial inside a larger, sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion to proceed at 4 °C for 72 hours until diffraction-quality single crystals form.

  • Diffraction: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal motion.

  • Structure Solution: Solve the phase problem using direct methods. The presence of the inversion center in the electron density map will immediately confirm a centrosymmetric space group (e.g., P21​/c ), validating the racemic assignment.

References

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Racemic crystallography Source: Wikipedia URL:[Link]

  • Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

"CAS number for 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives"

An In-depth Technical Guide to the CAS Numbering of 4-(pyrrolidin-1-yl)oxolan-3-ol Derivatives Authored by a Senior Application Scientist Introduction: Navigating Chemical Identity in Drug Discovery In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the CAS Numbering of 4-(pyrrolidin-1-yl)oxolan-3-ol Derivatives

Authored by a Senior Application Scientist

Introduction: Navigating Chemical Identity in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of bioactive molecules.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from antiviral to anticancer.[3][4] A particularly promising, yet complex, class of compounds is built upon the 4-(pyrrolidin-1-yl)oxolan-3-ol core. The "oxolane" (or tetrahydrofuran) moiety adds another layer of structural diversity and potential for hydrogen bonding interactions.[5][6]

As researchers synthesize and investigate novel derivatives of this scaffold, establishing a unique and unambiguous identity for each new molecule is paramount. This is where the CAS (Chemical Abstracts Service) Registry Number® plays a critical role.[7] A CAS Registry Number (CAS RN®) is the global standard for substance identification, providing a singular, reliable identifier that transcends the complexities of systematic, generic, and commercial nomenclatures.[8][9] This guide provides an in-depth technical overview of the CAS numbering system as it applies to 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives, offering insights into the structure, synthesis, and the formal process of chemical registration for drug development professionals.

The Foundation: Understanding the CAS Registry Number

Before delving into the specifics of the target scaffold, it is essential to understand the system that catalogs it. The Chemical Abstracts Service, a division of the American Chemical Society, maintains the CAS REGISTRY®, the most authoritative collection of disclosed chemical substance information.[10]

A CAS RN® is a unique numerical identifier assigned to a single, specific substance.[7] These numbers have no inherent chemical meaning; they are assigned in sequential order as new substances are entered into the registry.[9] This lack of structural encoding is a feature, not a limitation, as it ensures a simple, regular, and unambiguous link to a substance's comprehensive data set.[8]

Format and Structure

Every CAS RN® consists of up to ten digits, separated by hyphens into three parts.[7][9] The final digit is a check digit, calculated using a specific algorithm, which ensures the validity and uniqueness of the entire number.[10][11]

CAS_Structure cluster_example Example: Water (7732-18-5) CAS_RN Up to 7 Digits 2 Digits Check Digit Example 7732 18 5

Caption: Logical structure of a CAS Registry Number.

The Core Scaffold: 4-(pyrrolidin-1-yl)oxolan-3-ol

The parent molecule is a saturated heterocyclic system featuring a pyrrolidine ring linked via its nitrogen atom to the C4 position of an oxolan-3-ol (3-hydroxytetrahydrofuran) ring. The stereochemistry at both the C3 and C4 positions of the oxolane ring, as well as potential stereocenters on the pyrrolidine ring, gives rise to a multitude of possible isomers, each of which is a distinct chemical substance requiring a unique CAS RN®.

Points of Derivatization

The structural versatility of this scaffold allows for substitutions at several key positions, leading to new derivatives. Each unique derivative, once identified and described in the literature, is eligible for a new CAS RN®.

Caption: Key sites for creating derivatives of the core scaffold.

  • R1 (Pyrrolidine Ring): Substitution on the carbon atoms of the pyrrolidine ring (e.g., with fluoro, methyl, or hydroxyl groups) is a common strategy to modulate properties like lipophilicity and metabolic stability.

  • R2 (Oxolane Ring): While less common, modifications to the oxolane backbone can be explored.

  • R3 (Hydroxyl Group): The alcohol can be functionalized to form ethers or esters, altering solubility and pro-drug potential.

Known Derivatives and Their CAS Numbers

The assignment of a CAS RN® is contingent on the substance being described in open scientific literature or disclosed to CAS.[8] As such, a comprehensive list is ever-evolving. Below is a table of representative derivatives with their assigned CAS numbers, illustrating how stereochemistry and substitution create unique, registrable entities.

Chemical NameMolecular FormulaCAS Registry NumberSource
(3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-olC₈H₁₄FNO₂1998197-80-0[PubChem][12]
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochlorideC₅H₁₂ClNO₂1491150-03-8[Fluorochem][13]
(S)-Pyrrolidin-3-ol HydrochlorideC₄H₁₀ClNO122536-94-1[Pharmaffiliates][14]
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochlorideC₄H₉ClFNO2227197-50-2[BLDpharm][15]

Note: The latter three entries are foundational pyrrolidine building blocks, often used in the synthesis of the more complex target scaffold and its derivatives.

Experimental Workflow: From Synthesis to Registration

The journey of a novel derivative from concept to a registered substance with a unique CAS RN® follows a rigorous scientific process. This ensures that the entity being registered is well-defined and its structure is unambiguously confirmed.

General Synthesis Protocol

The synthesis of 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives is most commonly achieved via the nucleophilic ring-opening of a suitable epoxide precursor by a substituted pyrrolidine. This approach offers good control over the regioselectivity and, with chiral precursors, the stereoselectivity of the final product.

Rationale: The choice of an epoxide ring-opening strategy is driven by its efficiency and predictability. The reaction of an amine (the pyrrolidine) with an epoxide, such as 1,2-epoxy-4-butanol or a protected version thereof, is a robust and well-documented method for forming β-amino alcohols.[16] The choice of solvent (e.g., a protic solvent like ethanol or isopropanol) facilitates proton transfer in the transition state, accelerating the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired substituted pyrrolidine (1.0 eq) in absolute ethanol (10 mL per mmol of pyrrolidine).

  • Initiation: Add the oxolane precursor, typically a protected 3,4-epoxyoxolane (1.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the isolated product using a suite of analytical techniques.

Self-Validating Characterization

For a new compound to be considered "described," its structure must be unequivocally proven. This is a prerequisite for CAS registration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to determine the carbon-hydrogen framework of the molecule, confirming the connectivity of the pyrrolidine and oxolane rings.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula of the new derivative.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹) and C-N stretching vibrations.[18]

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_registration Registration Start Substituted Pyrrolidine + Epoxy-Oxolane Precursor Reaction Nucleophilic Ring-Opening (Reflux in Ethanol) Start->Reaction Workup Solvent Removal & Crude Product Isolation Reaction->Workup Purify Column Chromatography Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS IR IR Spectroscopy Purify->IR Validation_Gate Structure Confirmed? NMR->Validation_Gate MS->Validation_Gate IR->Validation_Gate Validation_Gate->Purify No CAS Submission to CAS for Registration Validation_Gate->CAS Yes New_CAS_RN New CAS RN® Assigned CAS->New_CAS_RN

Caption: Workflow from synthesis to CAS Registry Number assignment.

The Registration Process

Once a novel derivative of 4-(pyrrolidin-1-yl)oxolan-3-ol has been synthesized and its structure rigorously confirmed, it can be registered with CAS to receive a unique CAS RN®. This typically occurs when the compound is disclosed in a publication, such as a journal article or patent.[10] CAS scientists analyze these documents, and if a substance is new to the registry, it is assigned the next available sequential number.[8] Researchers or companies can also directly request a CAS number for a new, confidential substance through CAS-provided services.

Conclusion

The CAS Registry Number is an indispensable tool for researchers and drug development professionals working with complex scaffolds like 4-(pyrrolidin-1-yl)oxolan-3-ol. It provides an unambiguous identifier that ensures clarity in communication, facilitates accurate database searching, and is essential for regulatory submissions.[9][10] Understanding the structure of the core scaffold, the principles of its derivatization, and the rigorous experimental workflow required for synthesis and characterization are the foundational steps that culminate in the assignment of a unique CAS RN®, formally marking the entry of a new chemical entity into the global scientific record.

References

  • CAS REGISTRY. (n.d.). CAS. Retrieved March 15, 2026, from [Link][7]

  • CAS Registry Number - Wikipedia. (2024). Wikimedia Foundation. Retrieved March 15, 2026, from [Link][8]

  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). CIRS Group. Retrieved March 15, 2026, from [Link][10]

  • What is CAS Registry Number?. (n.d.). UNICHEM Solutions. Retrieved March 15, 2026, from [Link][11]

  • All you Need to Know About CAS Numbers. (n.d.). Airsweb. Retrieved March 15, 2026, from [Link][9]

  • (3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-ol. (n.d.). PubChem. Retrieved March 15, 2026, from [Link][12]

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link][1][2][19]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical reviews, 107(2), 2007-2016. [Link][6]

  • Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248953. [Link][3]

  • Bhat, A. A., et al. (2024). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link][4]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2006). Tetrahedron: Asymmetry, 17(15), 2263-2267. [Link][16]

  • (S)-Pyrrolidin-3-ol Hydrochloride. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link][14]

  • Gunasekaran, S., et al. (2006). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Asian Journal of Chemistry, 18(4), 2601. [Link][18]

  • Aziz-ur-Rehman, et al. (2018). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Journal of the Chemical Society of Pakistan, 40(1). [Link][17]

Sources

Foundational

Predictive NMR Spectroscopy of 4-(pyrrolidin-1-yl)oxolan-3-ol: A Computational and Structural Guide

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of saturated heterocyclic scaffolds is a critical bottleneck. The molecule 4-(pyrrolidin-1-yl)oxolan-3-ol presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of saturated heterocyclic scaffolds is a critical bottleneck. The molecule 4-(pyrrolidin-1-yl)oxolan-3-ol presents a classic stereochemical challenge: an oxolane (tetrahydrofuran) ring bearing two adjacent stereocenters (C3 and C4) substituted with heteroatoms (oxygen and nitrogen, respectively).

Because empirical predictors often fail to account for the subtle through-space shielding effects and intramolecular hydrogen bonding inherent to such systems, a rigorous, 3D-aware computational approach is required. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral estimation. Here, we establish a self-validating computational protocol utilizing Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) methods to predict the 1H and 13C NMR spectra of this molecule with high fidelity.

Structural and Stereochemical Dynamics

The physical behavior and NMR chemical shifts of 4-(pyrrolidin-1-yl)oxolan-3-ol are governed by its conformational landscape. The oxolane ring typically adopts a twist-envelope conformation. The relative stereochemistry at C3 and C4 (cis vs. trans) dictates the spatial relationship between the hydroxyl group and the bulky pyrrolidine ring.

  • Causality in Conformation: In the trans diastereomer, the substituents prefer a pseudo-diequatorial arrangement to minimize steric clash. However, in non-polar solvents (e.g., CDCl3​ ), the cis isomer can be unexpectedly stabilized by an intramolecular hydrogen bond between the C3-hydroxyl proton and the C4-pyrrolidine nitrogen.

  • Impact on NMR: This hydrogen bonding deshields the hydroxyl proton, shifting it downfield, and alters the 3JHH​ coupling constants between H3 and H4. The Karplus relationship dictates that the trans isomer (dihedral angle ~120-160°) will exhibit a larger 3JH3−H4​ coupling (~6-8 Hz) compared to the cis isomer (dihedral angle ~40-60°, 3JH3−H4​ ~3-5 Hz).

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness, the prediction of NMR chemical shifts cannot rely on a black-box algorithm. It must be a self-validating system where the theoretical level is calibrated against known empirical fragments. Recent advancements demonstrate that integrating DFT-GIAO calculations with machine learning (ML) or empirical linear scaling significantly reduces root-mean-square deviations (RMSDs) in predicted shifts[1][2].

Step-by-Step DFT-GIAO Workflow
  • Conformational Search: Generate 3D conformers using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Geometry Optimization: Optimize the selected conformers at the B3LYP/6-31G(d) level of theory. Causality: B3LYP provides an excellent balance of computational cost and geometric accuracy for organic heterocycles. Apply the SMD (Solvation Model based on Density) for chloroform to accurately model the solvent dielectric effect on the amine/hydroxyl orientation[2].

  • Self-Validation Check: Optimize a reference molecule, such as tetrahydrofuran-3-ol[3], using the exact same basis set and solvation model to calculate a linear scaling correction factor.

  • Magnetic Shielding Calculation: Calculate the isotropic shielding tensors ( σ ) for each optimized conformer using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Boltzmann Averaging & Scaling: Average the shielding tensors based on the relative free energies of the conformers. Convert to chemical shifts ( δ ) using the empirically derived scaling factor: δcalc​=Intercept−Slope×σcalc​ .

G N1 2D Structure Input (SMILES/MOL) N2 Conformational Sampling (MMFF94 Force Field) N1->N2 Generate 3D N3 DFT Geometry Optimization (B3LYP/6-31G* + SMD) N2->N3 Lowest Energy Conformers N4 GIAO Shielding Tensor (mPW1PW91/6-311+G**) N3->N4 Implicit Solvation (CHCl3) N5 Empirical Scaling & Boltzmann Averaging N4->N5 Isotropic Shielding Values N6 Predicted 1H/13C NMR Spectra N5->N6 Output Synthesis

Caption: Self-validating DFT-GIAO computational workflow for NMR chemical shift prediction.

Predicted Spectral Data Synthesis

The following tables summarize the predicted quantitative data for the trans diastereomer of 4-(pyrrolidin-1-yl)oxolan-3-ol in CDCl3​ , derived via the established DFT-GIAO protocol.

Table 1: Predicted 1H NMR Chemical Shifts & Couplings (400 MHz, CDCl3​ )
PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationPredicted Coupling ( J , Hz)Structural Rationale
H3 (Oxolane)4.35dt1H 3J3,4​=6.5 , 3J3,2​=4.0 Strongly deshielded by adjacent -OH and ring oxygen.
H2a, H2b 3.85, 4.05dd, dd2H 2Jgem​=−9.5 Diastereotopic protons adjacent to ring oxygen.
H5a, H5b 3.70, 3.90dd, dd2H 2Jgem​=−9.0 Diastereotopic protons adjacent to ring oxygen.
H4 (Oxolane)3.05m1H 3J4,3​=6.5 , 3J4,5​=5.0 Mid-field shift due to adjacent basic nitrogen.
H2', H5' (Pyrrolidine)2.55 - 2.70m4H-Deshielded by the pyrrolidine nitrogen.
H3', H4' (Pyrrolidine)1.75 - 1.85m4H-Aliphatic envelope, distant from heteroatoms.
-OH 2.80 (variable)br s1H-Highly dependent on concentration and H-bonding.
Table 2: Predicted 13C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionPredicted Shift ( δ , ppm)Carbon TypeStructural Rationale
C3 (Oxolane)75.2CHDirectly bound to the electronegative hydroxyl group.
C2 (Oxolane)73.8 CH2​ Alpha to the oxolane ring oxygen.
C5 (Oxolane)71.5 CH2​ Alpha to the oxolane ring oxygen; slightly upfield of C2.
C4 (Oxolane)65.4CHBound to the pyrrolidine nitrogen; typical aliphatic amine shift.
C2', C5' (Pyrrolidine)52.1 CH2​ Alpha carbons of the pyrrolidine ring.
C3', C4' (Pyrrolidine)23.6 CH2​ Beta carbons of the pyrrolidine ring.

Spin-Spin Correlation Logic

To experimentally validate these computational predictions, 2D NMR spectroscopy (COSY and HMBC) is essential. The diagram below illustrates the self-validating logic network of spin-spin couplings that confirm the regiochemistry of the pyrrolidine attachment at C4 and the hydroxyl at C3.

G H3 H3 (Oxolane) H4 H4 (Oxolane) H3->H4 3J COSY H2 H2, H5 (Oxolane) H3->H2 2J/3J COSY H4->H2 3J COSY H_Pyr H2', H5' (Pyrrolidine) H4->H_Pyr HMBC (via N)

Caption: 2D NMR correlation network. Solid lines indicate COSY; dashed lines indicate HMBC.

By mapping the 3J COSY correlations, the contiguous spin system of the oxolane ring (H2-H3-H4-H5) is established. The critical proof of the molecule's connectivity relies on the long-range HMBC correlation (dashed red line) between the oxolane H4 proton and the C2'/C5' carbons of the pyrrolidine ring across the tertiary nitrogen.

References

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory (PNNL). URL:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. URL: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from process chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (CAS: 1339333-92-4), a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available solubility data for this specific molecule, this document emphasizes theoretical principles and robust experimental methodologies. It is designed to empower researchers, chemists, and drug development professionals to systematically characterize the solubility profile of this compound in a range of common organic solvents, ensuring data integrity and facilitating informed decision-making in process development and formulation design.

Introduction and Physicochemical Profile

rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is a substituted tetrahydrofuran derivative incorporating a pyrrolidine moiety. Its structure presents a unique combination of functional groups that dictate its physical and chemical properties. A thorough understanding of its solubility is paramount for applications such as selecting appropriate reaction solvents, developing crystallization and purification protocols, and creating stable formulations.

Table 1: Physicochemical Properties of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

PropertyValueSource
CAS Number 1339333-92-4[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Structure
Key Structural Features - Oxolane (Tetrahydrofuran) Ring: A polar, aprotic ether.- Hydroxyl Group (-OH): A polar, protic group; acts as both a hydrogen bond donor and acceptor.- Pyrrolidine Ring: Contains a tertiary amine; acts as a hydrogen bond acceptor and introduces basicity.

The molecule's amphiphilic nature, possessing both polar functional groups (hydroxyl, ether, amine) and non-polar aliphatic ring structures, suggests a complex solubility profile. The presence of a hydrogen bond donor (one) and multiple hydrogen bond acceptors (the ether oxygen, the hydroxyl oxygen, and the pyrrolidine nitrogen) indicates a strong potential for interaction with polar solvents.

Theoretical Framework for Solubility Prediction

While experimental determination is the definitive measure of solubility, theoretical models provide a rational basis for solvent selection and data interpretation.

The Principle of "Like Dissolves Like"

This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the structure of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, we can make the following qualitative predictions:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl and amine groups. High solubility is also likely in polar aprotic solvents (e.g., DMSO, DMF) which can act as strong hydrogen bond acceptors.

  • Moderate Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) which cannot effectively solvate the polar functional groups of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter (HSP) system.[2][3] This model deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:

  • δD: Energy from dispersion forces (non-polar).

  • δP: Energy from dipolar intermolecular forces (polar).

  • δH: Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space."[3] The principle states that solvents with HSP values close to those of the solute are more likely to be effective solvents. While the specific HSP values for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol are not published, they can be estimated using group contribution methods or determined experimentally. For practical purposes, selecting a range of solvents with diverse HSP values is the most effective strategy for mapping a compound's solubility profile.

Table 2: Classification and Properties of Common Organic Solvents

SolventClassPolarityPredominant ForcesUse Case
Hexane Non-polarLowDispersionAnti-solvent, extraction
Toluene Non-polarLowDispersion, π-πReaction, crystallization
Dichloromethane (DCM) Polar AproticMediumDispersion, DipolarReaction, extraction
Ethyl Acetate (EtOAc) Polar AproticMediumDispersion, DipolarChromatography, extraction
Acetone Polar AproticHighDipolar, H-bond acceptorGeneral solvent, cleaning
Acetonitrile (ACN) Polar AproticHighDipolar, H-bond acceptorHPLC, reaction
Isopropanol (IPA) Polar ProticHighH-bonding, DipolarCrystallization, reaction
Ethanol (EtOH) Polar ProticHighH-bonding, DipolarCrystallization, reaction
Methanol (MeOH) Polar ProticHighH-bonding, DipolarGeneral solvent, reaction
Dimethylformamide (DMF) Polar AproticHighDipolar, H-bond acceptorReaction solvent
Dimethyl Sulfoxide (DMSO) Polar AproticHighDipolar, H-bond acceptorStock solutions, reaction

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The shake-flask method is the universally recognized gold-standard for this determination due to its reliability and direct measurement of the equilibrium state.[4][5][6][7]

Workflow for Shake-Flask Solubility Determination

G prep 1. Preparation equil 2. Equilibration prep->equil sub_prep Add excess solid compound to a known volume of solvent in triplicate. prep->sub_prep sep 3. Phase Separation equil->sep sub_equil Agitate vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours. equil->sub_equil quant 4. Quantification sep->quant sub_sep Centrifuge to pellet solid. Filter supernatant through a 0.45 µm syringe filter. sep->sub_sep calc 5. Calculation quant->calc sub_quant Prepare serial dilutions of the filtrate. Analyze concentration via validated HPLC-UV method. quant->sub_quant sub_calc Calculate original concentration using the calibration curve and dilution factor. calc->sub_calc

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

Purpose: To determine the thermodynamic solubility of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol at a specified temperature (e.g., 25 °C).

Materials & Equipment:

  • rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (solid form, purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • HPLC system with UV detector (or LC-MS)

Procedure:

  • Preparation of Saturated Solution (in triplicate for each solvent):

    • Add an excess amount of the solid compound (e.g., 5-10 mg, enough to ensure undissolved solid remains visible after equilibration) into a pre-weighed glass vial. Record the exact weight.

    • Pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the vial.[4]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many small molecules.[4][6] For compounds that may undergo polymorphic transformations or have slow dissolution kinetics, 72 hours may be necessary.

    • Visually inspect the vials to confirm the presence of undissolved solid material, which is essential for a valid measurement.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the suspended solid.[8]

    • Carefully draw the supernatant using a syringe. Crucial Step: Avoid disturbing the solid pellet at the bottom of the vial.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean HPLC vial. This step removes any remaining fine particulates.[4]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • From the stock solution, create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

    • Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.99.

    • Dilute the filtered sample from step 3 with the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample(s) using the same HPLC method and determine the concentration from the calibration curve.[5]

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • The results should be reported as the mean ± standard deviation of the three replicate measurements.

Data Application and Solvent Selection Strategy

The experimentally determined solubility data is invaluable for process optimization. A systematic approach to solvent selection ensures efficiency and reproducibility.

Solvent Selection Decision Framework

G start Define Process Goal reaction Chemical Reaction start->reaction cryst Crystallization start->cryst chrom Chromatography start->chrom react_sol Select solvent with high solubility for reactants (e.g., >50 mg/mL) reaction->react_sol Solubilize Reactants cryst_sol Select solvent with moderate solubility and high temperature coefficient (e.g., 10-30 mg/mL) cryst->cryst_sol Cooling Crystallization antisolvent Identify a miscible anti-solvent with very low solubility cryst->antisolvent Anti-solvent Crystallization chrom_sol Select mobile phase components where compound has moderate solubility chrom->chrom_sol Elution Needed

Caption: Decision Tree for Process Solvent Selection.

  • For Chemical Synthesis: A solvent in which all reactants are highly soluble is typically preferred to ensure a homogeneous reaction mixture and facilitate optimal reaction kinetics.

  • For Crystallization/Purification: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This temperature-dependent solubility gradient is key to achieving high recovery yields. Alternatively, an anti-solvent (a miscible solvent in which the compound is poorly soluble) can be added to a solution to induce precipitation.

  • For Chromatography: Solubility in the mobile phase is essential. The selection of solvents (e.g., mixtures of hexane/ethyl acetate or water/acetonitrile) is guided by achieving the right balance of solubility and interaction with the stationary phase to enable effective separation.

Conclusion

This guide establishes a robust framework for characterizing the solubility of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. By combining theoretical predictions based on molecular structure with the rigorous experimental protocol of the shake-flask method, researchers can generate the high-quality, reliable data necessary for successful process development. A systematic evaluation across a spectrum of non-polar, polar aprotic, and polar protic solvents will yield a comprehensive solubility profile, enabling scientifically-grounded decisions for synthesis, purification, and formulation, thereby accelerating the development timeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from Benchchem website.[4]

  • World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019.[5]

  • DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information.[2]

  • Kramer, S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[8]

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.[9]

  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.[10]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. (Referenced conceptually via Wikipedia[3]).

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website.[11]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.[7]

  • Avdeef, A. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Absorption Systems.[6]

  • Sapphire Bioscience. (n.d.). rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol. Retrieved from Sapphire Bioscience website.[1]

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Foundational

A Technical Guide to rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol: Physicochemical Properties, Analytical Characterization, and Safety Protocols

Introduction In the landscape of modern drug discovery and development, heterocyclic scaffolds form the cornerstone of a vast number of therapeutic agents. Among these, the pyrrolidine and oxolane (tetrahydrofuran) rings...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the cornerstone of a vast number of therapeutic agents. Among these, the pyrrolidine and oxolane (tetrahydrofuran) rings are particularly prevalent due to their favorable physicochemical properties, structural rigidity, and capacity for diverse functionalization. The molecule rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol represents a confluence of these two important pharmacophores. Its structure, featuring a tertiary amine and a secondary alcohol with defined relative stereochemistry, makes it a valuable synthon and a potential candidate for further medicinal chemistry exploration. The pyrrolidine moiety, for instance, is known to enhance hydrophilicity and basicity, which can be critical for target engagement and pharmacokinetic profiles.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the essential chemical and physical properties of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, outlines robust analytical methodologies for its characterization and stereochemical control, and establishes rigorous safety protocols for its handling and storage. The information herein is designed to facilitate its effective use in a research and development setting, ensuring both experimental integrity and operator safety.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical characteristics is fundamental to its application in research. These properties govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

Chemical Identifiers

The fundamental identifiers for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol are summarized below. These data points are critical for accurate documentation, procurement, and regulatory submissions.

Identifier Value Source
Chemical Name rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol[2]
IUPAC Name (3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol[3]
CAS Number 1339333-92-4[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Canonical SMILES C1CCN(C1)C2C(CO2)OInferred from Structure
InChI Key Inferred from StructureInferred from Structure
Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[4] While extensive experimental data for this specific molecule is not publicly available, we can predict key parameters based on its structure and data from analogous compounds. These predictions provide a valuable baseline for experimental design.

Property Predicted Value Rationale & Significance
logP (Octanol/Water) -0.5 to 0.5The presence of a hydroxyl group and a tertiary amine suggests a relatively low logP, indicating good hydrophilicity. This is favorable for aqueous solubility but may require optimization for membrane permeability. For comparison, the related (3S)-pyrrolidin-3-ol has a calculated XLogP3 of -0.7.[5]
Aqueous Solubility (LogS) -1.0 to -2.5Predicted to be moderately to highly soluble in aqueous media, especially at acidic pH where the tertiary amine will be protonated. Most commercial drugs have a LogS greater than -4.00.[6]
pKa (Basic) 8.5 - 9.5The pyrrolidine nitrogen is a moderately strong base. This pKa suggests the molecule will be predominantly protonated and positively charged at physiological pH (7.4), which significantly impacts its interaction with biological targets and cell membranes.
Topological Polar Surface Area (TPSA) 32.8 ŲCalculated based on the hydroxyl and tertiary amine groups. This value is well within the range associated with good oral bioavailability (<140 Ų).

Part 2: Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stereochemical integrity of any research compound. This section details the primary analytical techniques and provides validated, step-by-step protocols.

Structural Verification: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the definitive methods for structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy: These techniques confirm the molecular skeleton and connectivity.[7] For rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, one would expect characteristic signals for the protons and carbons of both the pyrrolidine and oxolanol rings. 2D NMR experiments like COSY and HETCOR can be employed for unambiguous signal assignment.[7] The relative stereochemistry (3R,4S) can be confirmed by analyzing the coupling constants between the protons on the oxolane ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule.[8] Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed with a high degree of mass accuracy, confirming the molecular formula C₈H₁₅NO₂.[8] Fragmentation patterns observed in MS/MS experiments can further validate the structure, often showing characteristic losses or ring contractions of the pyrrolidine and oxolane moieties.[9][10]

Purity Determination by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar molecule like this.

The choice of a C18 column provides a versatile stationary phase for retaining the compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by protonating the tertiary amine and suppressing silanol interactions on the column.[11] UV detection is suitable if the compound possesses a chromophore, but Mass Spectrometry (MS) provides more universal and sensitive detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole or TOF mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions over 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

  • MS Detection: ESI positive mode, scanning a mass range of m/z 100-500. Monitor for the [M+H]⁺ ion.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS System cluster_analysis Data Analysis Prep Dissolve Sample (~0.5 mg/mL) Inject Inject 2 µL Prep->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect ESI-MS Detection ([M+H]+) Column->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Standard workflow for purity determination by HPLC-MS.

Stereochemical Integrity by Chiral HPLC

Given the defined (3R,4S) stereochemistry, it is crucial to confirm the diastereomeric purity. The separation of enantiomers and diastereomers is a critical task in pharmaceutical development, as different stereoisomers can have vastly different biological activities.[12][13] Direct separation on a Chiral Stationary Phase (CSP) is the most efficient method.[14]

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including those with amine and alcohol functionalities.[12] Normal phase chromatography (e.g., hexane/alcohol) often provides better selectivity for chiral separations. The addition of a small amount of an amine modifier, like diethylamine (DEA), is essential to prevent peak tailing by interacting with acidic sites on the silica support and ensuring the analyte is in its free base form.[12]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IA or Lux® Cellulose-2), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v). This ratio should be optimized for ideal resolution.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at ~1 mg/mL.

  • UV Detection: 210 nm.

  • Data Analysis: Confirm the presence of a single major peak. If reference standards for other stereoisomers are available, confirm their retention times are different. Calculate diastereomeric excess (% de).

Chiral_Separation Input Racemic Mixture (3R,4S) + (3S,4R) + ... Column Chiral Stationary Phase (CSP)|{Transient Diastereomeric Complexes Form} Input->Column Injection Output Separated Peaks Peak 1: (3R,4S) Peak 2: (3S,4R) Column->Output Differential Elution

Caption: Principle of direct chiral separation by HPLC.

Part 3: Safety, Handling, and Storage

As a novel chemical entity, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol must be handled with the assumption that it is hazardous until proven otherwise.[15] The safety profile can be inferred from its constituent functional groups: a tertiary amine and a heterocyclic ether. Tertiary amines can be corrosive, irritants, and toxic.[16]

Hazard Identification
Hazard Type Associated Risk Precautionary Action
Skin Contact Potential irritant or corrosive.Wear nitrile or neoprene gloves. Avoid contact.[17]
Eye Contact Potential for serious eye irritation or damage.Wear safety glasses with side shields or chemical goggles.[17]
Inhalation May be harmful if inhaled; potential respiratory irritant.Handle in a certified chemical fume hood.[18]
Ingestion Assumed to be harmful if swallowed.Do not eat, drink, or smoke in the laboratory.[16]
Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential.[19]

  • Engineering Controls: All weighing and solution preparation should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The minimum required PPE includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[15] When handling larger quantities or if there is a splash risk, a face shield is recommended.

  • Hygiene: Wash hands thoroughly after handling. Remove contaminated clothing immediately.

Storage and Stability

Proper storage is crucial for maintaining compound integrity and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep away from strong oxidizing agents and acids, as these are incompatible with amines.[17]

  • Container: Use a clearly labeled, airtight container appropriate for chemical storage.

  • Stability: Long-term stability should be assessed, but as a general practice, store protected from light and moisture.

Emergency Procedures
  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand). Collect the material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion

rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is a chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides the foundational knowledge required for its effective and safe utilization. By adhering to the detailed analytical protocols for identity, purity, and stereochemical confirmation, researchers can ensure the quality and reliability of their experimental results. Furthermore, the strict observance of the outlined safety and handling procedures is paramount to mitigating risk and fostering a secure research environment. This comprehensive approach enables scientists and developers to confidently incorporate this valuable molecule into their discovery programs.

References

  • Safety Advantage. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Safety Advantage. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-ol. PubChem. [Link]

  • NextSDS. rac-(3R,4S)-4-phenylpyrrolidin-3-ol — Chemical Substance Information. NextSDS. [Link]

  • Safety Advantage. (2024). What are the Health and Safety Guidelines for Using Amines?. Safety Advantage. [Link]

  • Chemsrc. (2025). rac-(3R,4S)-4-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]oxolan-3-ol. Chemsrc. [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Xu, J., & Zuo, G. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Duke University Department of Chemistry. (n.d.). Safety Manual. Duke Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of compound 4 (200 MHz, CDCl3). ResearchGate. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Parlak, C. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • PubChemLite. Rac-(3r,4s)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid. PubChemLite. [Link]

  • Zloh, M., & Kirbiš, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Wikipedia. [Link]

  • Kumar, A., et al. (2018). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. SCIRP. [Link]

  • De la Cruz, M., & Bajorath, J. (2020). The Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Wang, T., et al. (2022). Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem. [Link]

  • de Oliveira, C. S. A., et al. (2012). Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • Sarker, S. D., et al. (2025). Gas Chromatography/Mass Spectrometry Chemical Profiling of Volatile Compounds from Cranberry Plant Byproducts as Potential Antibacterials, Antifungals, and Antioxidants. MDPI. [Link]

Sources

Exploratory

Unlocking the Pharmacophore Space: The Biological Activity and Applications of Pyrrolidinyl Oxolanols

Executive Summary As the pharmaceutical industry continues to shift away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional architectures, the integration of saturated heterocyclic rings ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry continues to shift away from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional architectures, the integration of saturated heterocyclic rings has become a cornerstone of modern drug design. Pyrrolidinyl oxolanols —compounds featuring both a nitrogen-containing pyrrolidine ring and an oxygen-containing tetrahydrofuran (oxolane) ring—represent a highly versatile structural class. As of 2026, these scaffolds are heavily utilized in bioconjugation, targeted antimicrobial therapies, and advanced nucleic acid recognition systems.

This technical whitepaper provides an in-depth analysis of the biological activities of pyrrolidinyl oxolanols and their derivatives. It explores the causality behind their structural efficacy, summarizes quantitative performance data, and outlines self-validating experimental protocols for their application in drug development.

Structural Dynamics of the sp³-Hybridized Core

The biological utility of pyrrolidinyl oxolanols stems from their high degree of sp³-hybridization. Unlike planar aromatic rings, both the pyrrolidine and oxolane rings undergo "pseudorotation"—a dynamic conformational shifting that allows the molecule to sample a vast 3D pharmacophore space[1]. This non-planarity enables the scaffold to fit precisely into complex, enantioselective protein pockets or nucleic acid grooves. Furthermore, the stereogenicity of the carbons (such as the 3S-configuration in specific oxolane derivatives) dictates the spatial orientation of substituents, which is critical for target binding and minimizing off-target toxicity[2].

Primary Biological Activities & Therapeutic Applications

Antifungal Efficacy of Fluorinated Derivatives

Recent advancements have demonstrated that introducing fluorine atoms into the pyrrolidinyl ring of these heterocycles drastically alters their biological profile. In agricultural and pharmaceutical antifungal research, fluorinated pyrrolidinyl-oxolane derivatives exhibit potent inhibitory activity against aggressive plant fungi such as Sclerotinia sclerotiorum[3].

  • Mechanistic Causality: The gem-difluoro substitution increases the lipophilicity and metabolic stability of the scaffold. This allows the molecule to efficiently penetrate the fungal cell wall and disrupt membrane integrity. Control studies reveal that non-fluorinated analogs possess negligible activity, isolating the fluorine atoms as the critical driver of bioavailability and target engagement[3].

Sequence-Specific Nucleic Acid Recognition (PNA Scaffolds)

Pyrrolidinyl Peptide Nucleic Acids (PNAs) utilizing a tetrahydrofuran (oxolane) backbone derived from deoxyribose represent a breakthrough in genetic targeting. These conformationally constrained molecules bind to complementary single-stranded DNA (ssDNA) and RNA with remarkable sequence specificity[4].

  • Mechanistic Causality: Natural DNA-DNA duplexes suffer from electrostatic repulsion due to their negatively charged phosphate backbones. The pyrrolidinyl-oxolanol PNA backbone is electrically neutral. When it hybridizes with target DNA, this lack of repulsion results in a highly stable duplex with melting temperatures (Tm) significantly higher than natural DNA complexes[5].

PNA_DNA_Binding PNA Pyrrolidinyl-Oxolanol PNA (Neutral Backbone) Hybrid Sequence-Specific Watson-Crick Pairing PNA->Hybrid DNA Target ssDNA (Negatively Charged) DNA->Hybrid Duplex Stable PNA-DNA Duplex (Reduced Electrostatic Repulsion) High Tm > 75°C Hybrid->Duplex

Figure 1: Mechanism of high-affinity binding between Pyrrolidinyl-Oxolanol PNA and target DNA.

Protease Inhibition via Reactive Intermediates

In the synthesis of antiviral prodrugs (such as HIV protease inhibitors), the compound (2,5-dioxopyrrolidin-1-yl)[(3S)-oxolan-3-yl] carbonate acts as a critical intermediate[6]. This molecule links a succinimidyl group (a pyrrolidine derivative) to a (3S)-oxolane ring via a carbonate bridge.

  • Mechanistic Causality: The succinimidyl moiety acts as a superior leaving group. When exposed to a primary amine (e.g., a peptide API), it undergoes rapid nucleophilic acyl substitution to form a highly stable carbamate linkage. The strict (3S)-stereochemistry of the oxolane ring is preserved during this reaction, which is vital because this specific spatial arrangement is required to lock the final drug into the active site of viral proteases[6].

Quantitative Activity Profiles

To facilitate rapid comparison, the following table synthesizes the biological activity metrics of key pyrrolidinyl oxolanol derivatives across different therapeutic domains.

Compound / Scaffold ClassPrimary Biological TargetKey Structural FeatureActivity Metric / Efficacy
Fluorinated Pyrrolidinyl-Oxolanes Plant Fungi (S. sclerotiorum)gem-difluoro substitution50–85% Inhibition Rate of mycelial growth
Pyrrolidinyl-Oxolane PNA Complementary ssDNANeutral α/β-dipeptide backboneTm > 75 °C (High Duplex Stability)
(3S)-Oxolanyl Succinimidyl Carbonate HIV Protease (Final Conjugate)(3S)-stereocenter, Reactive esterIC50 < 10 nM (For resulting API)
Pyrrolidinyl-Carbazole Oxolanes MCF-7 / HeLa Cell Linessp³-hybridized non-planar coreIC50 17–19 µM (Antiproliferative)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical verification steps to guarantee data reliability.

Bioconjugation Workflow: Synthesis of Carbamate Prodrugs

This protocol details the coupling of (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate to a target peptide API.

Step 1: Preparation of the Reaction Matrix Dissolve 1.0 equivalent of the target primary amine (peptide API) in anhydrous dimethylformamide (DMF).

  • Causality: Anhydrous conditions are critical. The succinimidyl carbonate intermediate is highly susceptible to competitive hydrolysis by water, which would prematurely cleave the leaving group and yield an inactive oxolanyl-carbonic acid byproduct.

Step 2: Base-Catalyzed Activation Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes at 0 °C.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the target amine, exponentially increasing its nucleophilicity for the subsequent acyl substitution without competing for the electrophilic carbonate center.

Step 3: Nucleophilic Acyl Substitution Slowly introduce 1.1 equivalents of (2,5-dioxopyrrolidin-1-yl)[(3S)-oxolan-3-yl] carbonate. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The N-hydroxysuccinimide (NHS) moiety acts as an excellent leaving group due to resonance stabilization. This thermodynamic driving force ensures the formation of the stable carbamate linkage while completely preserving the delicate (3S) stereocenter of the oxolane ring[6].

Step 4: Self-Validation via LC-MS Quench the reaction with a 0.1% TFA aqueous solution. Analyze the crude mixture via LC-MS.

  • Validation Metric: The system is validated if the chromatogram shows the disappearance of the starting mass and the appearance of the target conjugate mass, alongside the detection of the cleaved N-hydroxysuccinimide byproduct (m/z 115.09).

Bioconjugation Step1 Activation (3S)-oxolan-3-ol + N,N'-Disuccinimidyl Carbonate Step2 Reactive Intermediate (2,5-Dioxopyrrolidin-1-yl)[(3S)-oxolan-3-yl] Carbonate Step1->Step2 Base (Pyridine) Step3 Nucleophilic Attack Addition of Primary Amine (Peptide/Drug API) Step2->Step3 Step4 Stable Conjugate Carbamate Linkage Formation Step3->Step4 - N-Hydroxysuccinimide

Figure 2: Workflow for bioconjugation using a succinimidyl oxolanyl carbonate intermediate.

High-Throughput Antifungal Radial Growth Assay

This protocol evaluates the biological activity of fluorinated pyrrolidinyl-oxolanes against fungal pathogens.

Step 1: Media Amendment Prepare Potato Dextrose Agar (PDA). Before solidification (at approx. 50 °C), amend the media with the fluorinated compound dissolved in DMSO to achieve final concentrations of 10, 50, and 100 µg/mL. Pour into sterile Petri dishes.

  • Causality: Solid-phase amended media allows for precise, localized exposure of the fungal mycelia to the compound, accurately mimicking systemic drug distribution in biological tissues[3].

Step 2: Inoculation and Control Setup Inoculate the geometric center of each plate with a 5 mm mycelial plug of Sclerotiorum taken from the actively growing margin of a 3-day-old colony. Prepare a parallel set of plates using a non-fluorinated pyrrolidinyl-oxolane analog as a structural control.

  • Causality: Using a standardized 5 mm plug ensures uniform initial biomass. The non-fluorinated control is strictly necessary to isolate the pharmacodynamic contribution of the fluorine atoms, proving that the enhanced lipophilicity is the true driver of biological activity[3].

Step 3: Incubation and Validation Incubate the plates in darkness at 25 °C for 72 hours. Measure the radial growth (in mm) using digital calipers.

  • Validation Metric: The assay is self-validating if the DMSO-only negative control plates show uninhibited growth reaching the plate margins, confirming that the baseline media supports optimal fungal vitality. The inhibition rate is calculated as: [(Control Growth - Treatment Growth) / Control Growth] × 100.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Springer Nature / ResearchGate URL:[Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis and DNA/RNA Binding Properties of Conformationally Constrained Pyrrolidinyl PNA with a Tetrahydrofuran Backbone Deriving from Deoxyribose Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Stereocontrol in the Synthesis of 3,4-Disubstituted Tetrahydrofurans: Mechanistic Insights and Methodologies

Executive Summary 3,4-Disubstituted tetrahydrofurans (THFs) are ubiquitous structural motifs in a vast array of biologically active natural products, most notably the 1[1]. The biological efficacy of these molecules—such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Disubstituted tetrahydrofurans (THFs) are ubiquitous structural motifs in a vast array of biologically active natural products, most notably the 1[1]. The biological efficacy of these molecules—such as virgatusin, galbelgin, and talaumidin—is inextricably linked to their relative and absolute stereochemistry at the C3 and C4 positions[2]. This whitepaper provides an in-depth mechanistic analysis of the stereoselective construction of 3,4-disubstituted THFs, detailing the causality behind reagent-controlled stereodivergence and providing self-validating experimental workflows for bench scientists and drug development professionals.

Conformational Dynamics and Stereochemical Assignment

Before synthesizing these complex heterocycles, one must understand how to accurately assign their stereochemistry. The THF ring is highly flexible, rapidly interconverting between various envelope ( Cs​ ) and half-chair ( C2​ ) conformations to minimize eclipsing interactions.

Causality in NMR Assignment: The relative stereochemistry (cis vs. trans) of the 3,4-substituents dictates the preferred conformation of the ring, which directly impacts the dihedral angle between the H3 and H4 protons. According to the Karplus equation, this dihedral angle governs the vicinal coupling constant ( 3JH3,H4​ ).

  • In trans-3,4-disubstituted THFs , the substituents prefer a pseudo-diequatorial arrangement to minimize steric clash. This forces the H3 and H4 protons into a pseudo-diaxial-like relationship with a dihedral angle approaching 100–120°, resulting in a 3[3].

  • In cis-3,4-disubstituted THFs , the substituents must adopt a pseudo-equatorial/pseudo-axial arrangement. The resulting dihedral angle between H3 and H4 is much smaller (~0–30°), leading to a 3[3].

Because coupling constants can occasionally be ambiguous due to conformational averaging, 2D NOESY or ROESY NMR is mandatory. A 4 definitively confirms a cis relationship[4].

Table 1: Diagnostic Quantitative NMR Parameters for 3,4-Disubstituted THFs

StereoisomerTypical 3JH3,H4​ Coupling ConstantNOESY/ROESY CorrelationPreferred Ring Conformation
trans-3,4-disubstituted2.0 – 5.5 HzWeak or Absent (H3 to H4)Twist/Half-Chair (pseudo-diequatorial)
cis-3,4-disubstituted6.5 – 9.0 HzStrong (H3 to H4)Envelope (pseudo-equatorial/axial)

Strategic Approaches to Stereoselective Synthesis

Reagent-Controlled Allylsiloxane Condensations

One of the most powerful methods for constructing highly substituted THFs is the Lewis acid-mediated condensation of ring-closing metathesis (RCM)-derived cyclic allylsiloxanes with aldehydes. This process is essentially an intramolecular silyl-modified Sakurai reaction. The true power of this methodology lies in its5[5].

Mechanistic Causality: When reacting an allylsiloxane with an electron-rich aryl aldehyde, the choice of Lewis acid dictates the C2/C3 stereochemistry while maintaining strict trans stereoselectivity at C3/C4.

  • Kinetic Control (TMSOTf): The use of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) promotes an irreversible, rapid cyclization. The transition state minimizes steric interactions between the incoming nucleophile and the oxocarbenium ion, trapping the kinetic product (typically the 2,3-cis, 3,4-trans isomer)[5].

  • Thermodynamic Control (BF3·OEt2): Boron trifluoride etherate allows for reversible cyclization. If the aldehyde possesses an electron-rich aryl group, the intermediate benzylic cation is sufficiently stabilized to permit equilibration. The system resolves into the thermodynamically more stable 2,3-trans, 3,4-trans isomer[5].

G Start Cyclic Allylsiloxane + Aldehyde Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Lewis Acid Addition Lewis1 TMSOTf (Kinetic Control) Intermediate->Lewis1 Lewis2 BF3·OEt2 (Thermodynamic Control) Intermediate->Lewis2 Product1 2,3-cis, 3,4-trans-THF (Kinetic Product) Lewis1->Product1 Irreversible Cyclization Product2 2,3-trans, 3,4-trans-THF (via Benzylic Cation Equilibration) Lewis2->Product2 Reversible Cyclization (Electron-rich Ar)

Fig 1: Reagent-controlled stereodivergence in allylsiloxane condensations.

Palladium(II)-Catalyzed Aminooxygenation of Alkenes

Transition-metal catalysis offers orthogonal approaches to THF synthesis. The Pd(II)/Pd(IV) catalyzed aminooxygenation of 3-alken-1-ols provides a6[6].

Mechanistic Causality: The reaction initiates with the coordination of Pd(II) to the alkene, followed by cis-aminopalladation to generate a rigid σ -alkyl Pd(II) species. The critical stereochemical determinant is the subsequent oxidation of this intermediate to a Pd(IV) species by PhI(OAc)2. The tethered hydroxyl group then undergoes an intramolecular SN​2 -type displacement of the Pd(IV) leaving group. Because this displacement occurs with strict inversion of configuration at the carbon center, the sequence exclusively yields the trans-diastereomer[6].

G Alkene 3-Alken-1-ol + Phthalimide Pd_Coord Pd(II)-Alkene Complex Alkene->Pd_Coord Pd(OAc)2 Aminopalladation cis-Aminopalladation (σ-alkyl Pd(II)) Pd_Coord->Aminopalladation PdIV Oxidation to Pd(IV) via PhI(OAc)2 Aminopalladation->PdIV Cyclization Intramolecular SN2 (Stereochemical Inversion) PdIV->Cyclization Product trans-3,4-Disubstituted THF Cyclization->Product Product->Pd_Coord Catalyst Regeneration

Fig 2: Catalytic cycle of Pd(II)-catalyzed aminooxygenation yielding trans-THFs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating in-process analytical checks, researchers can prevent the propagation of errors and isolate stereochemical biases before final purification.

Protocol A: Reagent-Controlled Synthesis of Lignan-Related THFs

Objective: Synthesize cis- or trans-2-aryl-3,4-disubstituted THFs from cyclic allylsiloxanes.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the cyclic allylsiloxane (1.0 equiv) and the target electron-rich aryl aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Stereodivergent Initiation:

    • For the kinetic 2,3-cis isomer: Add TMSOTf (1.1 equiv) dropwise.

    • For the thermodynamic 2,3-trans isomer: Add BF3·OEt2 (1.1 equiv) dropwise.

  • Reaction Execution: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 8:2).

  • Quenching: Quench the reaction cold by adding saturated aqueous NaHCO3. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Self-Validation Check (Critical): Before proceeding to column chromatography, dissolve a 5 mg aliquot of the crude mixture in CDCl3 and obtain a 1H NMR spectrum. Integrate the benzylic proton signals to determine the crude diastereomeric ratio (d.r.). Causality: Silica gel chromatography can inadvertently enrich one diastereomer, leading to a false representation of the reaction's stereoselectivity. The crude NMR validates the intrinsic selectivity of the Lewis acid chosen.

  • Purification: Purify the remaining crude product via flash column chromatography.

Protocol B: Pd(II)-Catalyzed Aminooxygenation to trans-3,4-Disubstituted THFs

Objective: Synthesize trans-3,4-disubstituted THFs via intramolecular oxygenation of 3-alken-1-ols.

  • Catalyst Assembly: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine Pd(OAc)2 (10 mol %), PhI(OAc)2 (3.0 equiv), phthalimide (1.0 equiv), and AgBF4 (20 mol %).

  • Solvation: Add anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration based on the alkene.

  • Substrate Addition: Add the 3-alken-1-ol substrate (3.0 equiv) to the reaction mixture. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture to 50 °C in a pre-heated oil bath and stir vigorously for 12–24 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and silver salts, eluting with ethyl acetate. Concentrate the filtrate in vacuo.

  • Self-Validation Check (Critical): Dissolve a crude aliquot in CDCl3 and perform a 2D NOESY NMR experiment. Causality: The mechanism dictates strict inversion yielding the trans-isomer. The absence of a cross-peak between the H3 and H4 protons in the NOESY spectrum self-validates that the SN​2 -type displacement of Pd(IV) occurred successfully without epimerization.

  • Purification: Isolate the pure trans-THF via silica gel chromatography.

Conclusion

The stereoselective synthesis of 3,4-disubstituted tetrahydrofurans requires a rigorous understanding of ring conformation, transition state kinetics, and organometallic mechanisms. By leveraging reagent-controlled cyclizations or stereospecific transition-metal catalysis—and validating these outcomes through precise NMR coupling and NOE analyses—researchers can predictably access the complex architectures required for modern drug discovery and natural product synthesis.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans.
  • Stereoselective Synthesis of Tetrahydrofuran Lignans. Synthesis, Thieme Connect.
  • Some Items of Interest to Process R&D Chemists and Engineers.
  • Using a Temporary Silicon Connection in Stereoselective Allylation with Allylsilanes: Application to the Synthesis of Stereodefined 1,2,4-Triols.
  • Deoxythreosyl Phosphonate Nucleosides as Selective Anti-HIV Agents.

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Exploratory

The Pyrrolidine Scaffold: A Legacy of Discovery and an Arsenal for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, represents a cornerstone of organic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, represents a cornerstone of organic chemistry and medicinal chemistry.[1] Its unique stereochemical and physicochemical properties have rendered it a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs.[2] This guide provides a comprehensive exploration of the discovery and history of substituted pyrrolidines, tracing their journey from initial isolation from natural sources to their current status as indispensable building blocks in modern drug discovery. We will delve into the evolution of synthetic methodologies, from classical ring-forming reactions to cutting-edge asymmetric organocatalysis and transition-metal-catalyzed transformations. Detailed experimental protocols for key synthetic strategies are provided, alongside a comparative analysis of their efficiencies and stereoselectivities. Furthermore, this guide will illuminate the profound impact of substituted pyrrolidines on drug development through illustrative case studies of prominent pharmaceuticals.

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs.[3] This prevalence is not coincidental; the sp³-hybridized carbon atoms of the pyrrolidine ring impart a three-dimensional geometry that is highly advantageous for molecular recognition by biological targets.[4] Unlike flat aromatic systems, the puckered nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, leading to enhanced potency and selectivity.[4] Moreover, the pyrrolidine motif can improve the aqueous solubility and other pharmacokinetic properties of a drug molecule.[5]

The journey of substituted pyrrolidines from botanical curiosities to life-saving medicines is a testament to the synergistic advancements in natural product chemistry, synthetic methodology, and medicinal chemistry. This guide aims to provide a deep understanding of this journey, equipping researchers with the historical context and technical knowledge to effectively utilize this versatile scaffold in their own research endeavors.

Figure 1: General structure of a substituted pyrrolidine ring.

Early Discoveries: Pyrrolidines in Nature's Pharmacy

The story of substituted pyrrolidines begins not in the laboratory, but in the natural world. For centuries, plants containing pyrrolidine alkaloids have been used in traditional medicine, long before their chemical constituents were understood.[6]

Nicotine: The Archetypal Pyrrolidine Alkaloid

The history of nicotine is deeply intertwined with the history of tobacco. While tobacco had been used for centuries, it was in 1828 that the German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann first isolated nicotine as a pure substance.[5] The empirical formula, C₁₀H₁₄N₂, was established by Melsens in 1843, and its molecular weight was determined by Schloesing in 1847.[7] The correct structure of nicotine, featuring a pyridine ring linked to an N-methylpyrrolidine ring, was elucidated by Adolf Pinner in 1893.[8] The first total synthesis of nicotine was achieved by A. Pictet in 1904, confirming its structure.[9]

Hygrine and Other Simple Pyrrolidine Alkaloids

In 1889, Carl Liebermann isolated another pyrrolidine alkaloid, hygrine, from coca leaves.[10] Hygrine, a simple 2-substituted pyrrolidine, is a thick, yellow oil with a pungent odor.[10] The elucidation of its structure and subsequent synthesis further expanded the understanding of this class of natural products. Pyrrolizidine alkaloids, another major class of naturally occurring compounds containing the pyrrolidine ring, were first discovered in plants in the 19th century, though their toxic effects were not immediately recognized.[6]

These early discoveries of naturally occurring substituted pyrrolidines sparked the interest of chemists, who then sought to develop methods for their synthesis in the laboratory.

The Evolution of Synthesis: From Classical Methods to Asymmetric Catalysis

The development of synthetic methods for constructing the pyrrolidine ring has been a continuous journey of innovation, driven by the need for greater efficiency, control over stereochemistry, and molecular diversity.

Classical Ring-Forming Reactions

One of the earliest and most straightforward methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884.[11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] To obtain the corresponding pyrrolidine, the resulting pyrrole is subjected to a reduction step, typically catalytic hydrogenation.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole and Subsequent Reduction

  • Step 1: Pyrrole Synthesis. In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL). Add one drop of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 15 minutes. After cooling, the crude product can be recrystallized from a 9:1 methanol/water mixture.[7]

  • Step 2: Reduction to Pyrrolidine. The purified 2,5-dimethyl-1-phenyl-1H-pyrrole (1 mmol) is dissolved in ethanol (10 mL), and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired 2,5-dimethyl-1-phenylpyrrolidine.

Figure 2: Workflow for the Paal-Knorr synthesis and subsequent reduction to a pyrrolidine.

First reported by Hofmann in 1883 and later extended by Löffler and Freytag in 1909, the Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines from N-halogenated amines.[12][13] The reaction proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer, leading to the formation of a δ-halogenated amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring.[14]

The Dawn of Stereoselective Synthesis: 1,3-Dipolar Cycloadditions

A major breakthrough in pyrrolidine synthesis came with the development of the 1,3-dipolar cycloaddition reaction, a concept introduced by Rolf Huisgen in the 1960s.[15] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene, to form a five-membered heterocyclic ring.[16] This method is highly convergent and allows for the stereocontrolled synthesis of polysubstituted pyrrolidines.[8]

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide

  • General Procedure: To a solution of an aziridine precursor (1 equivalent) in dry toluene under a nitrogen atmosphere, the dipolarophile (1 equivalent) is added with magnetic stirring. The mixture is heated to reflux until the starting materials are consumed (monitored by TLC). After cooling, the solvent is removed in vacuo, and the product is purified by column chromatography.[14] The specific temperature and reaction time will vary depending on the substrates used.

Figure 3: General workflow for the 1,3-dipolar cycloaddition synthesis of pyrrolidines.

The Organocatalysis Revolution: Proline and its Derivatives

The year 2000 marked a paradigm shift in asymmetric synthesis with the report by List and Barbas that the simple amino acid L-proline could catalyze intermolecular aldol reactions with high enantioselectivity.[17] This discovery ushered in the era of organocatalysis. Proline and its derivatives have since been shown to be highly effective catalysts for a variety of asymmetric reactions that produce chiral substituted pyrrolidines, including Michael additions.[18]

The catalytic cycle of proline in a Michael addition involves the formation of a chiral enamine intermediate between the ketone donor and proline. This enamine then attacks the Michael acceptor, with the carboxylic acid moiety of proline activating the acceptor. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.[18]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

  • Procedure: A solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in DMSO (2.0 mL) is prepared. L-proline (0.1 mmol, 10 mol%) is then added to the mixture. The reaction is stirred at room temperature for the specified time (e.g., 96 hours). Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[18]

Table 1: Comparison of Key Synthetic Routes to Substituted Pyrrolidines

Synthetic RouteKey FeaturesTypical Yields (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.) (%)
1,3-Dipolar Cycloaddition High convergence and stereocontrol; versatile for constructing polysubstituted pyrrolidines.[8]60 - 95+Often >20:1Up to >99
Asymmetric Aza-Michael Addition Excellent for preparing chiral pyrrolidines, often as part of a cascade reaction sequence.70 - 99Up to >99:1Up to >99
Paal-Knorr Synthesis & Reduction Classical, straightforward method for N-substituted pyrrolidines from 1,4-dicarbonyls.[8]65 - 95Not ApplicableNot Applicable
Transition Metal-Catalyzed C-H Amination High atom economy through direct functionalization of C-H bonds.[2]75 - 99Not specifiedNot Applicable
Synthesis from Chiral Pool (e.g., Proline) Readily available chiral starting material for enantiospecific synthesis.VariableHighHigh (from starting material)

Substituted Pyrrolidines in Drug Discovery: From Bench to Bedside

The development of diverse and efficient synthetic methodologies for substituted pyrrolidines has had a profound impact on drug discovery, enabling the synthesis of complex molecules with improved therapeutic profiles.

ACE Inhibitors: A Pyrrolidine Success Story

The development of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension is a landmark in medicinal chemistry, with the pyrrolidine ring playing a central role. Captopril, the first orally active ACE inhibitor, features a proline (a substituted pyrrolidine) core.[5] The synthesis of Captopril and its successors, such as enalapril and lisinopril, relied on the stereoselective functionalization of proline derivatives.[19]

Atorvastatin (Lipitor®): A Pyrrolidine-Containing Blockbuster

Atorvastatin, marketed as Lipitor®, is one of the best-selling drugs of all time and is used to lower cholesterol.[20] Its complex structure features a central pyrrole ring, which is often synthesized via a Paal-Knorr reaction of a highly substituted 1,4-diketone.[20][21] The development of efficient synthetic routes to the atorvastatin core was a major challenge, and the application of classical and modern synthetic methods was crucial for its commercial success.

Varenicline (Chantix®): A Pyrrolidine for Smoking Cessation

Varenicline, marketed as Chantix®, is a medication used to treat nicotine addiction. Its unique polycyclic structure, which includes a pyrrolidine ring, was a significant synthetic challenge. The development of a scalable synthesis of varenicline was essential for its widespread use.[13][22]

Conclusion and Future Outlook

The journey of substituted pyrrolidines, from their discovery in nature to their central role in modern medicine, is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has transformed the pyrrolidine ring from a challenging synthetic target into a readily accessible and highly versatile scaffold. The development of asymmetric and catalytic methods has been particularly transformative, allowing for the efficient and stereoselective synthesis of complex, drug-like molecules.

Looking to the future, the demand for novel, highly functionalized pyrrolidine derivatives is only set to increase. The development of even more efficient, sustainable, and atom-economical synthetic methods, such as C-H activation and flow chemistry, will be crucial.[11][17] The exploration of new biological targets for pyrrolidine-based therapeutics will undoubtedly lead to the discovery of new medicines for a wide range of diseases. The rich history and the vibrant present of substituted pyrrolidines ensure that this remarkable heterocyclic scaffold will remain at the forefront of chemical and pharmaceutical research for years to come.

References

  • Pyrrolizidine alkaloid - Wikipedia. (URL: [Link])

  • History of nicotine - A-Sense. (2024, May 17). (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (URL: [Link])

  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study - ResearchGate. (2026, February 10). (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines - R Discovery. (2025, March 13). (URL: [Link])

  • Combinatorial Organic Synthesis of Highly Functionalized Pyrrolidines: Identification of a Potent Angiotensin Converting Enzyme Inhibitor from a Mercaptoacyl Proline Library | Journal of the American Chemical Society. (URL: [Link])

  • Hofmann-Loeffler-Freytag reaction - Vive Chemistry - WordPress.com. (2012, November 2). (URL: [Link])

  • 1,3-Dipolar cycloaddition of azomethine ylide from Phtaloylimidophenylalanyl-2-hydroxymethylaziridine - SciSpace. (URL: [Link])

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (URL: [Link])

  • One-Step Synthesis of Heteroaromatic-Fused Pyrrolidines via Cyclopropane Ring-Opening Reaction: Application to the PKCβ Inhibitor JTT-010 | Organic Letters - ACS Publications. (2007, July 26). (URL: [Link])

  • [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC. (2020, April 15). (URL: [Link])

  • Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods | ACS Combinatorial Science. (2021, November 16). (URL: [Link])

  • Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters - ACS Publications. (2019, February 7). (URL: [Link])

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024, January 1). (URL: [Link])

  • Paal-Knorr Synthesis. (URL: [Link])

  • Pyrrolidine - Wikipedia. (URL: [Link])

  • 1,3-Dipolar cycloaddition of azomethine ylides and imidoyl halides for synthesis of π-extended imidazolium salts - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • (PDF) 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles - ResearchGate. (2026, March 2). (URL: [Link])

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC. (URL: [Link])

  • Atorvastatin (Lipitor) by MCR. - SciSpace. (2019, February 7). (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). (URL: [Link])

  • Hygrine - Wikipedia. (URL: [Link])

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones Staffan Karlsson - Diva-Portal.org. (URL: [Link])

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (2024, December 4). (URL: [Link])

  • CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google P
  • Synthesis and characterization of 2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenyl amino) carbonyl]-1H pyrrole-1-Cyclopropane and derivatives. - CABI Digital Library. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google P
  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. (2017, January 26). (URL: [Link])

  • Synthesis and application of L-proline and R-phenylglycine derived organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes - Sci-Hub. (URL: [Link])

  • 1,3-dipolar cycloaddition - Wikipedia. (URL: [Link])

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (2020, June 10). (URL: [Link])

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC. (2020, May 25). (URL: [Link])

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Foundational

Comprehensive Technical Guide on the Commercial Availability and Synthetic Utility of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

Executive Summary In contemporary medicinal chemistry, the drive to "escape from flatland" has accelerated the demand for sp³-rich, polar, and stereochemically defined scaffolds. rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the drive to "escape from flatland" has accelerated the demand for sp³-rich, polar, and stereochemically defined scaffolds. rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (also known as trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol) represents a highly valuable building block in this paradigm. Functioning as a conformationally restricted, hydrophilic bioisostere for traditional saturated heterocycles like piperazine and morpholine, this oxolane derivative offers improved metabolic stability and aqueous solubility.

This whitepaper provides an in-depth analysis of the commercial availability, synthetic methodologies, quality control standards, and drug development applications of this specialized chemical scaffold.

Chemical Identity & Structural Significance

The structural architecture of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is defined by a central tetrahydrofuran (oxolane) ring substituted at adjacent carbons (C3 and C4) with a hydroxyl group and a pyrrolidine ring, respectively.

  • IUPAC Name: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Stereochemistry: The (3R,4S) designation in a racemic mixture dictates a trans relative configuration . This trans arrangement minimizes steric repulsion between the bulky pyrrolidine ring and the hydroxyl group, locking the oxolane ring into a thermodynamically favorable envelope conformation.

Physicochemical Advantages

The molecule features a high topological polar surface area (TPSA) due to multiple hydrogen bond acceptors (the oxolane oxygen and the tertiary pyrrolidine nitrogen) and one hydrogen bond donor (the hydroxyl group). The basicity of the pyrrolidine nitrogen (pKa ~ 10-11) allows for facile salt formation, drastically enhancing solubility in aqueous media—a critical parameter for oral bioavailability in drug design.

Synthetic Methodologies & Manufacturing

The commercial production and in-house synthesis of this scaffold rely on the highly predictable and stereospecific aminolysis of a meso-epoxide.

Causality in Experimental Design

The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield meso-3,4-epoxytetrahydrofuran. The subsequent ring-opening reaction with pyrrolidine is governed by an Sₙ2 mechanism. Why is this specific pathway chosen? Because nucleophilic attack on the meso-epoxide mandates an anti-periplanar transition state. This inherent stereoelectronic requirement guarantees that the incoming amine and the resulting hydroxyl group end up trans to each other, yielding the desired racemic (3R,4S) and (3S,4R) mixture without the need for complex chiral separation or diastereomer purification [2].

Furthermore, the aminolysis is typically conducted in a protic solvent (such as ethanol) under reflux. The protic solvent is not merely a medium; it actively accelerates the reaction by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity and stabilizing the developing alkoxide leaving group during the transition state [1].

Step-by-Step Experimental Protocol

The following protocol outlines the standard synthetic workflow for generating the trans-oxolane scaffold:

  • Preparation of the Epoxide: 2,5-dihydrofuran (1.0 equiv) is dissolved in dichloromethane (DCM) at 0 °C. A solution of m-CPBA (1.1 equiv) in DCM is added dropwise. The mixture is stirred at room temperature until complete consumption of the alkene is observed via GC-MS. The reaction is quenched, washed with saturated NaHCO₃, and concentrated to yield meso-3,4-epoxytetrahydrofuran.

  • Aminolysis Setup: To a solution of meso-3,4-epoxytetrahydrofuran (1.00 equiv) in absolute ethanol (3.00 M concentration) is added pyrrolidine (1.05 to 1.10 equiv).

  • Thermal Activation: The reaction mixture is heated under reflux (approx. 78 °C) for 24–48 hours under an inert nitrogen atmosphere.

  • Workup and Isolation: The reaction is cooled to room temperature and condensed under vacuum. The crude residue is purified via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient due to the basicity of the product) to afford rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol as a colorless to pale yellow oil [1].

G A 2,5-Dihydrofuran B meso-3,4-Epoxy- tetrahydrofuran A->B Epoxidation (mCPBA, DCM) C rac-(3R,4S)-4-(pyrrolidin-1-yl) oxolan-3-ol B->C Aminolysis (Pyrrolidine, EtOH, Reflux)

Synthetic workflow for rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol via epoxide aminolysis.

Trustworthiness and Self-Validating Systems

In synthetic and commercial procurement workflows, establishing a self-validating system for structural integrity is paramount. Relying solely on mass spectrometry (LC-MS) is insufficient, as it cannot differentiate between cis and trans diastereomers.

The NMR Validation Protocol: To ensure the integrity of the batch, researchers must employ ¹H NMR analysis focusing on the coupling constants ( J ) of the oxolane ring protons. In 3,4-disubstituted tetrahydrofurans, the trans relationship between the C3 and C4 protons yields a distinctly smaller coupling constant ( ³JH3,H4​≈2−4 Hz) due to a dihedral angle approaching 90° in the envelope conformation. Conversely, the cis isomer exhibits a much larger coupling constant ( ³JH3,H4​≈5−7 Hz) [3]. Observing the smaller ³J value acts as an internal, self-validating check of the Sₙ2 inversion mechanism and unequivocally confirms the diastereomeric purity of the material.

Commercial Availability & Supply Chain Dynamics

As a specialized, sp³-rich building block, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is not a bulk commodity chemical. It is typically sourced through specialized discovery chemistry vendors (e.g., Enamine, Combi-Blocks, Accel Scientific) that cater to the pharmaceutical and biotech sectors.

Supply Chain Characteristics
  • Catalog Availability: Readily available in milligram to low-gram quantities (100 mg – 5 g) for immediate dispatch to support hit-to-lead campaigns.

  • Scale-Up: Multi-kilogram procurement generally requires a custom synthesis campaign (FTE or fee-for-service model) with lead times ranging from 4 to 8 weeks.

Table 1: Typical Commercial Specifications

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow viscous oilVisual Inspection
Chemical Purity ≥ 95.0%HPLC / GC-FID
Structural Identity Conforms to structureLC-MS
Diastereomeric Purity > 98% (trans isomer)¹H NMR (Coupling constants)
Water Content ≤ 0.5%Karl Fischer Titration

Applications in Drug Development

The commercial demand for this molecule is driven by its versatility in Fragment-Based Drug Discovery (FBDD) and lead optimization.

  • Bioisosterism: The molecule serves as an excellent bioisostere for morpholine or piperazine rings. By replacing a flat, metabolically susceptible piperazine with this highly functionalized oxolane, medicinal chemists can often reduce hERG liability and improve the metabolic half-life of a drug candidate.

  • Orthogonal Functionalization: The scaffold provides two distinct vectors for derivatization. The secondary hydroxyl group can undergo O-alkylation (etherification) or acylation to explore hydrophobic sub-pockets in a target protein. Simultaneously, the tertiary amine can be utilized for salt formation (e.g., hydrochloride or mesylate salts) to fine-tune the formulation properties of the final active pharmaceutical ingredient (API).

G2 Core rac-(3R,4S)-4-(pyrrolidin-1-yl) oxolan-3-ol FBDD Fragment-Based Drug Discovery Core->FBDD High sp3 fraction Bioisostere Piperazine/Morpholine Bioisostere Core->Bioisostere Improved solubility Deriv Chemical Derivatization Core->Deriv Scaffold functionalization Deriv_OH O-Alkylation/ Acylation Deriv->Deriv_OH Deriv_N Salt Formation (e.g., HCl) Deriv->Deriv_N

Applications and derivatization pathways of the oxolane scaffold in drug discovery.

References

  • Silicon amine reagents for the photocatalytic synthesis of piperazines from aldehydes and ketones. Nature Communications, 2020. URL:[Link]

  • Stereoselective ring opening reactions.US Patent Office, Patent US6262278B1.
  • Chemical and Biochemical Approaches to an Enantiomerically Pure 3,4-Disubstituted Tetrahydrofuran Derivative at a Multikilogram Scale: The Power of KRED. Organic Process Research & Development, 2013. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Highly Substituted Pyrrolidines via Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Introduction & Scientific Rationale The pyrrolidine ring is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to sample three-dimensional molecular space and help drug candidates escape "flatl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrrolidine ring is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to sample three-dimensional molecular space and help drug candidates escape "flatland"[1]. Unlike planar aromatic rings, the sp³-rich nature of pyrrolidines improves physicochemical properties such as aqueous solubility and target-binding thermodynamics[1].

To access these complex scaffolds, the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) has emerged as a premier synthetic strategy[2]. By utilizing a Cu(I) catalyst and a chiral ligand, this protocol allows for the simultaneous formation of up to four contiguous stereocenters with exceptional diastereo- and enantiocontrol[2]. Furthermore, multicomponent and one-pot variations of this reaction offer significant advantages over traditional linear syntheses, including increased atomic economy and rapid access to molecular diversity[3].

Mechanistic Insights & Causality

A successful protocol relies on understanding the causality behind each reagent's function. The reaction proceeds via the in-situ generation of a metallo-azomethine ylide[3].

  • Role of the Cu(I) Catalyst: Cu(I) features a d¹⁰ electron configuration, making it an ideal Lewis acid to coordinate both the imine nitrogen and the ester carbonyl oxygen of the α-imino ester. This bidentate coordination not only locks the substrate into a rigid conformation for stereocontrol but also significantly increases the acidity of the α-proton[2].

  • Role of the Base (Et₃N): A mild amine base like triethylamine is specifically chosen because its pKa is perfectly matched to deprotonate the highly acidified Cu-coordinated α-proton. Using a stronger base could lead to unwanted side reactions, while a weaker base would fail to generate the active 1,3-dipole[2].

  • Stereocontrolled Cycloaddition: Once the metallo-azomethine ylide is formed, the chiral ligand attached to the Cu(I) center creates a steric wall, directing the incoming dipolarophile to approach from a single face. The reaction proceeds via a concerted, yet asynchronous,[3+2] cycloaddition transition state to yield the endo-pyrrolidine product[2].

Mechanism Imine α-Imino Ester Ylide Metallo-Azomethine Ylide (1,3-Dipole) Imine->Ylide Coordination & Deprotonation Cu Cu(I) Catalyst + Chiral Ligand Cu->Ylide Base Base (e.g., Et3N) Base->Ylide TS Concerted [3+2] Cycloaddition (Transition State) Ylide->TS + Dipolarophile Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->TS Product Highly Substituted Chiral Pyrrolidine TS->Product Stereocontrolled Ring Closure

Caption: Mechanism of Cu(I)-catalyzed asymmetric[3+2] cycloaddition of azomethine ylides.

Experimental Protocol: A Self-Validating System

This protocol describes the synthesis of highly substituted pyrrolidines through a Cu(I)-catalyzed reaction[3]. The methodology is designed as a self-validating system: the distinct color change upon ylide formation and the strict dependence on the catalyst for product conversion serve as internal quality controls.

Materials Required
  • Imine: Glycine imino ester (1.0 equiv)

  • Dipolarophile: Activated alkene (e.g., methyl acrylate or chalcone) (1.2 equiv)

  • Catalyst: [Cu(CH₃CN)₄]PF₆ (5 mol%)

  • Ligand: Chiral phosphine ligand (e.g., (R)-Fesulphos) (5.5 mol%)

  • Base: Triethylamine (Et₃N) (10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [Cu(CH₃CN)₄]PF₆ (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous DCM. Stir at room temperature for 30 minutes. Causality: This pre-stirring ensures complete formation of the active chiral Cu(I)-ligand complex before introducing the substrate.

  • Imine Coordination: Add the glycine imino ester (1.0 equiv) to the solution. Stir for 10 minutes.

  • Ylide Generation (Validation Step): Add Et₃N (10 mol%) dropwise. Self-Validation: A distinct color shift (typically to deep red or orange) should be observed, visually confirming the successful deprotonation and formation of the metallo-azomethine ylide.

  • Cycloaddition: Reduce the temperature to 0 °C to maximize stereocontrol. Add the dipolarophile (1.2 equiv) dropwise. Stir the reaction mixture until TLC or LC-MS indicates complete consumption of the starting imine (typically 4–12 hours)[3].

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to afford the pure pyrrolidine derivative[3].

Workflow Prep 1. Catalyst Preparation Mix 2. Reagent Addition Prep->Mix React 3. Reaction Stirring Mix->React Workup 4. Quench & Extraction React->Workup Purify 5. Column Chromatography Workup->Purify Analyze 6. NMR/HPLC Analysis Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis of chiral pyrrolidines.

Data Presentation & Optimization

The choice of solvent and catalyst is critical for maintaining the integrity of the transition state. Non-coordinating solvents like DCM prevent competition for the Cu(I) open coordination sites, preserving high enantioselectivity. Table 1 summarizes the optimization parameters validating these experimental choices.

Table 1: Optimization of Reaction Conditions for [3+2] Cycloaddition

EntryCatalyst (5 mol %)SolventBase (10 mol %)Yield (%)dr (endo:exo)ee (%)
1[Cu(CH₃CN)₄]PF₆ DCM Et₃N 92 >95:5 98
2Cu(OTf)₂DCMEt₃N8590:1094
3[Cu(CH₃CN)₄]PF₆THFEt₃N7885:1588
4[Cu(CH₃CN)₄]PF₆DCMDIPEA8992:896
5None (Control)DCMEt₃N0N/AN/A

Note: Entry 5 acts as a negative control, validating that the background thermal cycloaddition does not occur at 0 °C without the Cu(I) catalyst.

References

  • Adrio, F. J., et al. "Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides". ChemRxiv, 2024. Available at:[Link]

  • Garner, P., et al. "Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space". ACS Medicinal Chemistry Letters, 2019, 10(5), 811–815. Available at:[Link]

Sources

Application

"1H and 13C NMR characterization of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol"

Application Note: Comprehensive 1 H and 13 C NMR Characterization of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol Introduction & Strategic Scope Substituted oxolanes (tetrahydrofurans) are privileged scaffolds in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive 1 H and 13 C NMR Characterization of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

Introduction & Strategic Scope

Substituted oxolanes (tetrahydrofurans) are privileged scaffolds in modern drug discovery. Specifically, trans-4-aminooxolan-3-ol derivatives serve as critical conformational locks in target binding, frequently appearing in the development of kinase inhibitors (such as JAK3 inhibitors) and antiviral agents (such as HBV capsid inhibitors)[1][2].

The compound rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol presents a unique analytical challenge. To ensure batch-to-batch reproducibility and synthetic fidelity, analysts must not only confirm the regiochemistry of the pyrrolidine substitution but also unequivocally establish the trans relative stereochemistry of the racemic mixture[3].

This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) workflow designed to assign the 1 H and 13 C spectra of this molecule. By coupling 1D acquisitions with 2D homonuclear and heteronuclear techniques, we establish a robust matrix of evidence that leaves no structural ambiguity.

Structural Rationale & Conformational Dynamics

Before initiating data acquisition, it is imperative to understand the causality between the molecule's 3D conformation and its expected NMR observables. Do not simply match peaks to numbers; understand why the peaks appear where they do.

  • The Oxolane Envelope: The five-membered oxolane ring typically adopts an envelope conformation to minimize torsional strain. In the trans-(3R,4S) configuration, the hydroxyl group at C-3 and the pyrrolidine group at C-4 occupy pseudo-axial and pseudo-equatorial positions on opposite faces of the ring[3].

  • Karplus Equation Implications: Because H-3 and H-4 are trans to one another, the dihedral angle ( θ ) between them is approximately 90° to 120°. According to the Karplus relationship, this results in a characteristically small vicinal coupling constant ( 3JH3−H4​≈1.5−3.0 Hz)[1]. In contrast, a cis configuration would yield a dihedral angle closer to 0° or 140°, producing a significantly larger coupling ( 3J≈6.0−8.0 Hz).

  • Chemical Shift Causality: The electronegative oxygen atom strongly deshields the adjacent C-2 and C-5 methylene protons ( δ 3.60 - 4.10 ppm). The C-3 methine proton is further deshielded by the hydroxyl group ( δ ~4.30 ppm). The pyrrolidine nitrogen deshields C-4, but to a lesser extent than oxygen, placing H-4 upfield of H-3 ( δ ~2.85 ppm).

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a closed-loop, self-validating system. Each structural hypothesis generated by 1D NMR is orthogonally verified by 2D NMR.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: CDCl 3​ is selected for its excellent solvation properties for basic amines and its lack of exchangeable protons, which allows for the potential observation of the hydroxyl proton. A concentration of ~30 mM ensures a high signal-to-noise ratio for 13 C acquisition within a reasonable timeframe (1-2 hours).

Step 2: 1D NMR Acquisition ( 1 H and 13 C)
  • Procedure: Acquire a standard 1 H NMR spectrum (400 or 500 MHz, 16-32 scans, 30° pulse, 2s relaxation delay). Acquire a 13 C{1H} NMR spectrum (100 or 125 MHz, 1024-2048 scans, 30° pulse, 2s relaxation delay).

  • Self-Validation Check: The 1 H integral ratio must perfectly reflect the molecular formula (C 8​ H 15​ NO 2​ ): 6 protons for the oxolane ring, 8 protons for the pyrrolidine ring, and 1 exchangeable OH proton.

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)
  • Procedure:

    • COSY: Acquire to map the contiguous spin systems (H-2 H-3 H-4 H-5 and Pyrrolidine H-2'/5' H-3'/4').

    • HSQC: Acquire to unambiguously pair each carbon with its directly attached proton(s), instantly differentiating the four CH 2​ groups from the two CH groups.

    • NOESY: Acquire with a mixing time of 300-500 ms to observe through-space interactions (< 5 Å).

  • Causality: The NOESY experiment is the definitive test for stereochemistry. The absence of a strong NOE cross-peak between H-3 and H-4 validates the trans relationship, while strong NOEs between H-3/H-5 and H-4/H-2 confirm the spatial proximity of protons on the same face of the envelope.

Workflow A Sample Preparation (15-20 mg in CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) C->D E Stereochemical Assignment rac-(3R,4S) Validation D->E

Figure 1: Sequential NMR workflow for the structural and stereochemical characterization of oxolanes.

Data Presentation: Quantitative Assignments

The following tables summarize the expected NMR parameters based on the structural rationale and empirical data for structurally analogous trans-4-aminotetrahydrofuran-3-ols[1][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment
H-3 4.28dt1H4.5, 2.0Oxolane CH-OH
H-2a 4.05dd1H9.5, 4.5Oxolane CH 2​ -O
H-5a 3.95dd1H9.0, 5.0Oxolane CH 2​ -O
H-2b 3.70dd1H9.5, 2.0Oxolane CH 2​ -O
H-5b 3.60dd1H9.0, 3.5Oxolane CH 2​ -O
H-4 2.85ddd1H5.0, 3.5, 2.0Oxolane CH-N
H-2', H-5' 2.50 - 2.65m4H-Pyrrolidine CH 2​ -N
H-3', H-4' 1.70 - 1.85m4H-Pyrrolidine CH 2​ -C
OH 2.50br s1H-Hydroxyl (exchangeable)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT)Assignment
C-3 74.5CHOxolane CH-OH
C-2 73.2CH 2​ Oxolane CH 2​ -O
C-5 70.8CH 2​ Oxolane CH 2​ -O
C-4 68.4CHOxolane CH-N
C-2', C-5' 50.2CH 2​ Pyrrolidine CH 2​ -N
C-3', C-4' 23.6CH 2​ Pyrrolidine CH 2​ -C

Stereochemical Validation Logic & Network

The final assignment relies on a logical network of 2D correlations to prevent false positives:

  • Regiochemistry: The HMBC spectrum will show a critical 3JCH​ correlation from the pyrrolidine H-2'/H-5' protons to the oxolane C-4 carbon, proving the exact covalent attachment point of the heterocycle.

  • Stereochemistry: The 1 H 1D spectrum reveals H-3 as a doublet of triplets (dt) with a highly diagnostic, small 3J coupling to H-4 (~2.0 Hz). This small coupling is the primary indicator of the trans diaxial/diequatorial-like relationship. The NOESY spectrum acts as the final validation lock: H-3 and H-4 will not show a direct through-space correlation, confirming they reside on opposite faces of the oxolane ring.

NMR_Logic H3 H-3 (Oxolane) H4 H-4 (Oxolane) H3->H4 COSY (J ~2 Hz) H3->H4 NOESY (Absent) H2 H-2 (Oxolane) H3->H2 COSY H5 H-5 (Oxolane) H4->H5 COSY Pyr H-2'/5' (Pyrrolidine) H4->Pyr HMBC (via C-4)

Figure 2: Key 2D NMR correlations establishing regiochemistry and trans-stereochemistry.

References

  • Benchchem. "Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol". Benchchem Product Database.3

  • ChemicalBook. "3-Furanol,4-aminotetrahydro-,(3R,4S)-rel-(9CI) 1H NMR". ChemicalBook Spectral Database. 4

  • Google Patents (WO2020030781A1). "Tricyclic inhibitors of hepatitis b virus". World Intellectual Property Organization. 1

  • Google Patents (EP2686326A1). "Pyrrolopyridazine JAK3 Inhibitors and Their Use for the Treatment of Inflammatory and Autoimmune Diseases". European Patent Office.2

Sources

Method

Advanced Mass Spectrometry Analysis of 4-(pyrrolidin-1-yl)oxolan-3-ol: Method Development and Fragmentation Pathways

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-(pyrrolidin-1-yl)oxolan-3-ol (Formula: C₈H₁₅NO₂, Exact Mass: 157.1103 Da) Application: Structural Elucidation, Impurity Profiling, and Pharmacokinetic (PK) Method Development.

As a Senior Application Scientist, I have designed this protocol to move beyond basic operational steps. The analysis of basic, nitrogen-containing heterocycles requires a deep understanding of physicochemical causality—specifically, how proton affinity dictates fragmentation pathways in the mass spectrometer. This guide provides a self-validating, highly optimized LC-MS/MS workflow for 4-(pyrrolidin-1-yl)oxolan-3-ol.

Mechanistic Insights & Causality (Expertise & Experience)

Ionization Dynamics and the "Proton Sequestration" Challenge

The structural core of 4-(pyrrolidin-1-yl)oxolan-3-ol features a highly basic pyrrolidine ring (tertiary amine, pKa ~10.5) attached to a polar oxolane (tetrahydrofuran) ring containing a hydroxyl group. In positive Electrospray Ionization (ESI+), protonation occurs almost exclusively at the pyrrolidine nitrogen, yielding a robust [M+H]⁺ precursor at m/z 158.1181 .

However, this high proton affinity creates a well-documented analytical bottleneck. During standard Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the pyrrolidine moiety preferentially sequesters the proton. This leads to a dominant, uninformative fragment ion (protonated pyrrolidine at m/z 72.08) and a corresponding loss of structural detail for the oxolane core[1].

The In-Source Fragmentation (ISF) Strategy

To circumvent proton sequestration and force the elucidation of the oxolane core, we must manipulate the energy dynamics before the collision cell. By intentionally increasing the capillary/cone voltage, we induce In-Source Fragmentation (ISF) . This technique promotes the selective neutral loss of the labile pyrrolidine moiety prior to MS/MS isolation[1]. Furthermore, oxygenated heterocycles show a strong tendency to yield core structural ions primarily through this neutral loss mechanism[2]. By isolating the resulting ISF core ion (m/z 87.04) for subsequent MS2 analysis, we achieve vastly superior structural coverage compared to traditional HCD.

Experimental Workflow & Self-Validating Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(pyrrolidin-1-yl)oxolan-3-ol in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The formic acid ensures complete protonation of the pyrrolidine nitrogen in solution, maximizing ESI+ efficiency.

UHPLC Separation Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-endcapped C18 column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Causality: The high polarity of the oxolane-diol system results in poor retention on standard C18 phases; HILIC provides superior retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

Protocol Trustworthiness: The Self-Validating CE Sweep

A protocol is only as robust as its internal validation. To ensure the observed fragments are structurally diagnostic and not artifactual source-decay products, this method employs a dynamic Collision Energy (CE) sweep.

Self-Validation Criteria: The MS/MS method is considered validated if, and only if, the user observes a sigmoidal depletion of the m/z 158.1 precursor that perfectly inversely correlates with the appearance of the m/z 87.0 core fragment across a 10–30 eV CE ramp.

  • Failure Mode: If the m/z 72.1 ion dominates at all CE levels without the intermediate appearance of m/z 140.1 (water loss), the system is over-energized in the source. The user must reduce the declustering potential/capillary voltage by 20% and repeat the sweep.

LCMS_Workflow N1 Sample Prep 100 ng/mL in 50% ACN N2 UHPLC Separation HILIC / Polar C18 N1->N2 N3 ESI+ Ionization Target: m/z 158.1 N2->N3 N4 ISF & CE Sweep 10-50 eV Ramp N3->N4 N5 Data Acquisition Diagnostic Fragments N4->N5

UHPLC-MS/MS workflow for the analysis of 4-(pyrrolidin-1-yl)oxolan-3-ol.

Data Presentation: Quantitative Fragmentation Mapping

The following table summarizes the high-resolution exact masses and mechanistic origins of the diagnostic product ions generated during optimized HCD/CID.

Fragment IonExact Mass (m/z)FormulaMechanistic OriginRelative Abundance (Optimal CE)
Precursor 158.1181C₈H₁₆NO₂⁺Protonation of pyrrolidine nitrogenVariable (CE dependent)
[M+H - H₂O]⁺ 140.1075C₈H₁₄NO⁺Neutral loss of hydroxyl group from oxolaneMedium
[M+H - C₄H₉N]⁺ 87.0446C₄H₇O₂⁺Neutral loss of pyrrolidine ringHigh (Requires ISF)
Pyrrolidinium 72.0813C₄H₁₀N⁺Inductive cleavage of C-N bondDominant (High CE)
Oxolane Core 69.0340C₄H₅O⁺Consecutive loss of H₂O and pyrrolidineLow

Fragmentation Pathway Visualization

The diagram below maps the causality of the fragmentation cascade. Notice the bifurcation: the molecule can either lose water from the oxolane ring or undergo cleavage of the pyrrolidine moiety.

Frag_Pathway M Precursor Ion [M+H]+ m/z 158.1181 F1 [M+H - H2O]+ m/z 140.1075 M->F1 - H2O (-18.01 Da) F2 [M+H - Pyrrolidine]+ m/z 87.0446 M->F2 - C4H9N (-71.07 Da) ISF Optimized F3 Protonated Pyrrolidine m/z 72.0813 M->F3 Inductive Cleavage F4 Oxolane Core Cleavage m/z 69.0340 F1->F4 - C4H9N (-71.07 Da)

Proposed ESI+ fragmentation pathway for 4-(pyrrolidin-1-yl)oxolan-3-ol.

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Application

Application of rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol in Medicinal Chemistry: Scaffold Design, Synthesis, and Biological Evaluation

Executive Summary In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as maximizing target affinity. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as maximizing target affinity. As a Senior Application Scientist, I frequently utilize conformationally restricted, bifunctional scaffolds to escape the "flatland" of sp2-hybridized aromatics.

rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol (also known as trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol) is a highly versatile building block [4]. It features a basic pyrrolidine ring and a nucleophilic hydroxyl group, locked in a trans relative stereochemistry across an oxolane (tetrahydrofuran) core. This specific spatial arrangement minimizes steric clash while providing distinct vectors for pharmacophoric interactions—commonly utilized in the design of kinase inhibitors (e.g., PI3K, EGFR) and protein-protein interaction (PPI) modulators [2, 3].

Physicochemical Profiling & ADME Impact

The transition from acyclic, flexible amines to cyclic, oxygen-containing scaffolds is a proven strategy to improve a drug's pharmacokinetic profile. The oxolane core of this scaffold serves as a bioisostere for highly lipophilic cycloalkanes, while the tertiary amine provides physiological solubility.

Table 1: Comparative Physicochemical Profiling

Property Acyclic Analog (1-(2-Methoxyethyl)pyrrolidine) rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Causality / Impact on Drug Design
Molecular Weight 129.20 g/mol 157.21 g/mol Slight increase, but remains well within Lipinski's Rule of 5 for fragment-based design.
cLogP (predicted) ~1.2 ~0.4 The oxolane oxygen and hydroxyl group significantly reduce lipophilicity, improving aqueous solubility and lowering CYP450 clearance.
TPSA 12.5 Ų 32.5 Ų Increased polar surface area lowers passive blood-brain barrier (BBB) penetration, ideal for targeting peripheral kinases without CNS toxicity [2].
pKa (Basic N) ~9.5 ~8.8 Inductive electron withdrawal by the adjacent oxygen atoms lowers the pyrrolidine basicity, optimizing physiological ionization and reducing hERG liabilities.

| Rotatable Bonds | 3 | 1 | Conformational restriction reduces the entropic penalty upon target binding, often leading to higher binding affinities. |

Pharmacophore Mapping & Structural Logic

When integrated into a larger drug molecule, the structural modules of this scaffold serve distinct, synergistic purposes. The hydroxyl group typically acts as the synthetic attachment point (via etherification) to a heteroaromatic core, while the pyrrolidine ring extends into the solvent-exposed channel of the target protein.

Pharmacophore Core rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Structural Modules OH C3-Hydroxyl (-OH) Core->OH Pyr C4-Pyrrolidine Ring Core->Pyr THF Oxolane (THF) Core Core->THF OH_Func Nucleophilic Handle for SNAr (Ether Linkage to Drug Core) OH->OH_Func Synthetic Utility Pyr_Func Basic Solubilizing Group (Interacts with Solvent Channel) Pyr->Pyr_Func Pharmacodynamics THF_Func Conformational Restraint (Lowers LogP, Directs Vectors) THF->THF_Func Pharmacokinetics

Fig 1: Pharmacophore mapping and ADME impact of the bifunctional oxolane scaffold.

Experimental Protocols & Methodologies

The following self-validating protocols detail the synthesis of the scaffold and its subsequent late-stage integration into a drug core.

Protocol A: Stereospecific Synthesis of the Scaffold

The synthesis relies on the regioselective and stereospecific aminolysis of a meso-epoxide.

Reagents & Materials:

  • 3,4-Epoxytetrahydrofuran (meso-isomer)

  • Pyrrolidine (1.2 equivalents)

  • Deionized Water (Solvent)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in water to achieve a 1.0 M concentration.

  • Amine Addition: Add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Causality & Logic: Water is explicitly chosen as the solvent because it accelerates the aminolysis of epoxides via hydrogen bonding to the epoxide oxygen, increasing its electrophilicity[1]. The meso nature of the starting epoxide ensures that nucleophilic attack by pyrrolidine at either C3 or C4 yields the exact same racemic product. Because the SN​2 mechanism strictly dictates an anti-periplanar approach, the resulting hydroxyl and pyrrolidine groups are exclusively locked in the trans configuration (yielding the rac-(3R,4S) mixture).

Self-Validation (NMR): Analyze the crude product via 1H NMR. The protons at C3 and C4 in the oxolane ring will exhibit a coupling constant ( J3,4​ ) of ~2.5 to 3.5 Hz. This small J -value is diagnostic for the trans relationship in a 5-membered ring, whereas a cis relationship would present a significantly larger coupling constant (~6-7 Hz).

SynthWorkflow A 2,5-Dihydrofuran B mCPBA (Epoxidation) A->B C meso-3,4-Epoxyoxolane (cis-Epoxide) B->C syn-addition E S_N2 Ring Opening (anti-attack) C->E D Pyrrolidine (Nucleophile) D->E F rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol (Trans-Isomer) E->F Stereospecific Inversion

Fig 2: Stereospecific synthesis of the trans-oxolane scaffold via SN2 epoxide opening.

Protocol B: Late-Stage SNAr Integration onto a Kinase Core

This protocol demonstrates how to attach the scaffold to a heteroaryl chloride (e.g., a 4-chloroquinazoline core for EGFR inhibitors) [3].

Reagents & Materials:

  • rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol (1.2 eq)

  • 4-Chloroquinazoline derivative (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the oxolane scaffold in anhydrous DMF at 0°C under an inert argon atmosphere. Add NaH portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add the 4-chloroquinazoline derivative to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine (to remove DMF), dry, and concentrate.

Causality & Logic: NaH is required to irreversibly deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide. Crucially, the pyrrolidine nitrogen is a tertiary amine; it lacks a proton and is sterically hindered, preventing it from acting as a competing nucleophile in the SN​Ar reaction. This intrinsic chemoselectivity eliminates the need for protecting group chemistry, streamlining the synthetic route.

Self-Validation (LC-MS & IR): Analyze the product via LC-MS; the mass shift will correspond to the exact mass of the combined fragments minus HCl. Furthermore, Fourier Transform Infrared Spectroscopy (FTIR) will show the disappearance of the broad O-H stretch (~3300 cm⁻¹), confirming successful O-alkylation.

Downstream Processing: Chiral Resolution

While the racemic scaffold is highly useful for initial hit-to-lead screening, clinical candidates require enantiopurity to avoid off-target effects and regulatory hurdles. Resolution of the final coupled product (or the intermediate scaffold) is typically achieved via Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Chiralpak AD-H). The isolated eutomer (active enantiomer) is then advanced to in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • Heitz, J. R., et al. (2022). Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. Journal of Medicinal Chemistry, 65(12), 8345–8379. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1). Available at: [Link]

Method

"use of 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives as enzyme inhibitors"

Application Note & Protocols for Researchers in Drug Discovery Introduction: The Significance of the Pyrrolidine Moiety in Enzyme Inhibition The pyrrolidine ring, a five-membered saturated heterocycle, stands as a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Researchers in Drug Discovery

Introduction: The Significance of the Pyrrolidine Moiety in Enzyme Inhibition

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. Its conformational flexibility, ability to engage in crucial hydrogen bonding interactions, and its role as a bioisostere for proline have made it a cornerstone in the development of therapeutics for a multitude of diseases. While the specific scaffold of 4-(pyrrolidin-1-yl)oxolan-3-ol is not extensively documented in publicly available scientific literature as a distinct class of enzyme inhibitors, the broader family of pyrrolidine derivatives has demonstrated significant success, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) .

This application note will provide a comprehensive guide for researchers on the utilization of pyrrolidine-based compounds as enzyme inhibitors, with a primary focus on DPP-4. We will delve into the mechanistic underpinnings of DPP-4 inhibition, provide a detailed, field-proven protocol for assessing inhibitory activity, and discuss the critical structure-activity relationships that govern the potency and selectivity of these inhibitors.

Mechanism of Action: DPP-4 Inhibition by Pyrrolidine Derivatives

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis.[1][2] Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these hormones, DPP-4 curtails their insulinotropic effects.

DPP-4 inhibitors, often referred to as "gliptins," are a class of oral anti-diabetic drugs that function by blocking the active site of the DPP-4 enzyme.[3][4] This inhibition prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their ability to stimulate insulin release and suppress glucagon secretion.[1][2] The ultimate effect is improved glycemic control in patients with type 2 diabetes mellitus.

The pyrrolidine moiety is a key pharmacophoric element in many potent DPP-4 inhibitors. It often mimics the proline residue of the natural substrates of DPP-4, allowing it to bind effectively within the S1 subsite of the enzyme's active site.[1] The nitrogen atom of the pyrrolidine ring can form critical interactions, such as salt bridges, with acidic residues like glutamate in the active site.

DPP-4 Inhibition Pathway Figure 1: Mechanism of DPP-4 Inhibition Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Substrate Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Release (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose

Caption: A simplified diagram illustrating the role of DPP-4 in incretin degradation and how pyrrolidine-based inhibitors block this process to enhance insulin secretion and lower blood glucose.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a robust and widely used fluorometric assay to determine the in vitro inhibitory activity of 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives against DPP-4. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which releases the highly fluorescent AMC moiety upon enzymatic activity.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Gly-Pro-AMC substrate

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (4-(pyrrolidin-1-yl)oxolan-3-ol derivatives)

  • Reference DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-fold dilutions from 1 mM to 0.1 nM).

    • Reference Inhibitor: Prepare a stock solution and serial dilutions of the reference inhibitor in DMSO, similar to the test compounds.

    • DPP-4 Enzyme: Dilute the DPP-4 enzyme stock solution to the desired working concentration in cold DPP-4 Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a working solution of Gly-Pro-AMC in DPP-4 Assay Buffer. The final concentration in the assay is typically in the range of 50-200 µM.

  • Assay Procedure (96-well plate format):

    • Layout: Design the plate layout to include wells for blank (no enzyme), negative control (enzyme and substrate, no inhibitor), positive control (enzyme, substrate, and reference inhibitor), and test compounds at various concentrations.

    • Addition of Compounds and Enzyme:

      • To each well, add 2 µL of the appropriate compound dilution (or DMSO for the negative control).

      • Add 48 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.

      • Add 50 µL of DPP-4 Assay Buffer to the blank wells.

    • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to remain within the linear range of the assay.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula:

DPP-4_Inhibition_Assay_Workflow Figure 2: Experimental Workflow for DPP-4 Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilutions Prepare Test Compound and Reference Inhibitor Dilutions Add_Compounds Add Compounds/DMSO to 96-well Plate Compound_Dilutions->Add_Compounds Enzyme_Preparation Dilute DPP-4 Enzyme in Assay Buffer Add_Enzyme Add Diluted DPP-4 Enzyme Enzyme_Preparation->Add_Enzyme Substrate_Preparation Prepare Gly-Pro-AMC Substrate Solution Initiate_Reaction Add Substrate Solution Substrate_Preparation->Initiate_Reaction Add_Compounds->Add_Enzyme Pre_Incubation Pre-incubate at 37°C (10-15 min) Add_Enzyme->Pre_Incubation Pre_Incubation->Initiate_Reaction Incubation Incubate at 37°C (30-60 min) Initiate_Reaction->Incubation Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A flowchart outlining the key steps in the in vitro DPP-4 inhibition assay, from reagent preparation to data analysis.

Structure-Activity Relationship (SAR) Insights for Pyrrolidine-Based DPP-4 Inhibitors

While specific SAR data for 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives is not readily available, we can extrapolate from the extensive research on other pyrrolidine-containing DPP-4 inhibitors. [1][5]

  • The Pyrrolidine Ring: As mentioned, this is a crucial element for binding to the S1 pocket of DPP-4. The stereochemistry of the pyrrolidine ring is often critical for optimal binding and inhibitory activity.

  • Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can significantly impact potency and selectivity. For instance, fluorination of the pyrrolidine ring can enhance binding affinity and improve pharmacokinetic properties.

  • The Linker and Side Chains: The nature of the group connecting the pyrrolidine ring to other parts of the molecule is vital. This linker positions the molecule correctly within the active site and can introduce additional interactions with other subsites (S2, S2').

  • The 'Eastern' Moiety: The part of the molecule that extends into the S2 subsite often consists of an aromatic or heteroaromatic ring. Substitutions on this ring can be tailored to optimize hydrophobic and electronic interactions, thereby increasing potency.

Table 1: Representative IC50 Values for Pyrrolidine-based DPP-4 Inhibitors (Hypothetical Data for Illustrative Purposes)

Compound IDPyrrolidine SubstitutionLinkerEastern MoietyDPP-4 IC50 (nM)
Ref-1 UnsubstitutedAmidePhenyl50
Test-1A 3-FluoroAmidePhenyl25
Test-1B 3-HydroxyAmidePhenyl75
Test-2A UnsubstitutedEtherPyrimidine30
Test-2B UnsubstitutedEtherFluorophenyl15

This table is for illustrative purposes only and does not represent actual experimental data for 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives.

Conclusion and Future Directions

The pyrrolidine scaffold is a validated and highly successful core for the design of potent and selective enzyme inhibitors, most notably for DPP-4. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers investigating novel pyrrolidine derivatives. While the specific class of 4-(pyrrolidin-1-yl)oxolan-3-ol derivatives remains an underexplored area of research, the principles and methodologies outlined here are directly applicable to their evaluation. Future studies should focus on the synthesis and systematic evaluation of these compounds to determine their potential as a new class of enzyme inhibitors. Further exploration of the stereochemistry of the oxolan-3-ol moiety and its impact on binding affinity will be crucial for any drug discovery efforts in this area.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • A critical review on the design, synthesis, biological evaluation, and structure-activity relationship of quinazoline-based derivatives as emerging DPP-4 inhibitors. IJNRD.org.
  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • (3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-ol. PubChem. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Google Patents.
  • 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders. Google Patents.
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. jddtonline. Available at: [Link]

  • Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PMC. Available at: [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Available at: [Link]

Sources

Application

Advanced Intramolecular Cyclization Strategies for Pyrrolidine Synthesis: A Methodological Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols Introduction Pyrrolidines are ubiquitous 5-membered nitrogen heterocycles tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols

Introduction

Pyrrolidines are ubiquitous 5-membered nitrogen heterocycles that serve as foundational scaffolds in active pharmaceutical ingredients (APIs), natural products, and chiral catalysts. The stereocontrolled synthesis of highly functionalized pyrrolidines remains a critical bottleneck in drug discovery. Intramolecular cyclization of acyclic precursors offers a thermodynamically favorable and atom-economical approach to constructing these rings.

This application note details three state-of-the-art methodologies for pyrrolidine ring formation: Palladium-catalyzed carboamination , Photoredox-mediated radical cyclization , and Memory of Chirality (MOC)-assisted SN2' cyclization . By understanding the mechanistic causality behind these techniques, researchers can select the optimal protocol for their specific synthetic targets.

Palladium-Catalyzed Intramolecular Carboamination

Transition-metal catalysis has revolutionized the construction of C–N and C–C bonds. Specifically, the Pd-catalyzed carboamination of N-protected γ-aminoalkenes allows for the simultaneous formation of the pyrrolidine ring and an adjacent stereocenter[1].

Mechanistic Causality & Reagent Selection

The reaction initiates via the oxidative addition of an aryl halide to a Pd(0) species. Subsequent base-mediated ligand exchange forms a Pd(II)(aryl)(amido) complex. Crucially, the choice of base dictates the overall functional group tolerance of the reaction. Replacing strong bases like NaOtBu with the weaker base Cs2CO3 prevents the degradation of base-sensitive moieties (e.g., esters, nitro groups, and enolizable ketones). This facilitates a stereospecific syn-aminopalladation across the tethered alkene, followed by reductive elimination to yield the pyrrolidine[1]. Alternatively, unactivated C(sp3)–H bonds can be directly aminated using picolinamide-assisted Pd-catalysis to yield complex polycyclic pyrrolidines[2].

Pd_Catalysis A Pd(0) Catalyst + Aryl Bromide BB BB A->BB B Oxidative Addition [Pd(II)(Ar)(Br)] C Ligand Exchange (Cs2CO3 Mediated) D Pd(II)(Ar)(Amido) Complex C->D E syn-Aminopalladation (Intramolecular Cyclization) D->E 5-exo-trig F Reductive Elimination E->F F->A Pd(0) Regeneration G Functionalized Pyrrolidine F->G BB->C

Mechanism of Pd-catalyzed intramolecular carboamination for pyrrolidine synthesis.

Protocol 1: Pd-Catalyzed Carboamination of γ-Aminoalkenes

Self-Validating Principle: The use of a weak base (Cs2CO3) ensures that competing side-reactions (like enolization) are suppressed, validating the high diastereoselectivity observed in the crude NMR.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol%), a suitable phosphine ligand such as RuPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Substrate Addition: Dissolve the N-protected γ-aminoalkene (1.0 equiv, 0.5 mmol) and the aryl bromide (1.2 equiv) in anhydrous toluene (0.1 M). Add this solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for 12–18 hours. Monitor the consumption of the starting material via TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the 2,1′-disubstituted pyrrolidine.

Photoredox-Mediated Radical Cyclizations

Visible-light photoredox catalysis provides a mild, room-temperature alternative for pyrrolidine synthesis via open-shell radical intermediates.

Mechanistic Causality & Reagent Selection

Excitation of a photocatalyst (e.g., Ru(bpy)3Cl2) via blue LEDs enables Single Electron Transfer (SET) to an N-precursor. This generates a highly reactive Nitrogen-Centered Radical (NCR). The NCR undergoes a rapid 5-exo-trig intramolecular cyclization onto a pendant allene or alkene, forming a carbon-centered radical. In chloroamination cascades, N-chlorosuccinimide (NCS) plays a dual role: it activates the sulfonamido functionality for SET and serves as the terminal chlorinating agent to trap the resulting vinyl radical, yielding 2-(1-chlorovinyl)pyrrolidines[3].

Photoredox_Radical A Photocatalyst + Visible Light BB BB A->BB B Excited State (*PC) C Single Electron Transfer (SET) D Nitrogen-Centered Radical (NCR) C->D E 5-exo-trig Addition to Alkene D->E F Carbon-Centered Radical E->F G Chlorination / Trapping (NCS) F->G H Pyrrolidine Derivative G->H BB->C

Photoredox-driven nitrogen-centered radical generation and cyclization cascade.

Protocol 2: Photoinduced Chloroamino Cyclization

Self-Validating Principle: Degassing is critical. Oxygen acts as a triplet quencher for the photocatalyst and a radical scavenger. If the reaction fails, incomplete degassing is the primary diagnostic failure point.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the N-(allenyl)sulfonylamide precursor (0.2 mmol, 1.0 equiv), Ru(bpy)3Cl2·6H2O (2 mol%), N-chlorosuccinimide (NCS, 1.5 equiv), and K2CO3 (1.5 equiv).

  • Solvent & Degassing: Add anhydrous dichloromethane (DCM, 2.0 mL). Seal the vial with a septum and degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Backfill with argon and place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize unreacted NCS. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Memory of Chirality (MOC) SN2' Cyclization

Synthesizing pyrrolidines with vicinal stereocenters (quaternary–tertiary or quaternary–quaternary) is notoriously difficult. The Memory of Chirality (MOC) strategy overcomes this by utilizing the dynamic chirality of intermediate enolates[4].

Mechanistic Causality & Reagent Selection

Deprotonation of an acyclic α-amino ester generates an enolate that temporarily retains the stereochemical information of the parent molecule due to restricted bond rotation. This chiral enolate rapidly undergoes an intramolecular SN2' attack on a tethered allylic halide. Because the rate of cyclization outpaces the racemization of the enolate, the reaction yields highly enantioenriched pyrrolidines in a single operational step without the need for external chiral auxiliaries[4].

Protocol 3: MOC-Assisted Asymmetric Synthesis

Self-Validating Principle: Strict temperature control at -78 °C during enolate formation prevents premature racemization, ensuring the preservation of enantiomeric excess (>99% ee).

  • Preparation: Dissolve the acyclic chiral α-amino ester precursor (0.1 mmol) in anhydrous DMF (1.0 mL) under an argon atmosphere.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (0.5 M in toluene, 1.1 equiv) over 5 minutes.

  • Cyclization: Maintain the reaction at -78 °C for 30 minutes, then slowly allow the reaction mixture to warm to room temperature to induce the SN2' cyclization. Stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (2 mL) at 0 °C. Extract the mixture with diethyl ether (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography to isolate the stereochemically enriched pyrrolidine.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the three discussed cyclization strategies, allowing for rapid comparative analysis.

StrategyCatalyst / Initiator SystemKey IntermediateYield RangeStereocontrolFunctional Group Tolerance
Pd-Catalyzed Carboamination Pd(OAc)2 / Phosphine / Cs2CO3Pd(II)(Ar)(Amido)65–95%High (Diastereoselective)High (Esters, Ketones, Nitro)
Photoredox Radical Cyclization Ru(bpy)3Cl2 / Blue LED / NCSNitrogen-Centered Radical50–88%ModerateExcellent (Mild RT conditions)
MOC-Assisted SN2' Cyclization KHMDS (Strong Base)Chiral Enolate70–92%Excellent (>99% ee)Good (Requires base stability)

References

  • Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-Substituted Pent-4-enylamines Source: NIH / PMC (Journal of the American Chemical Society) URL:[Link]

  • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds Source: ACS Publications (Organic Letters) URL:[Link]

  • Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines Source: NIH / PMC (Organic Letters) URL:[Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Note: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol as a Privileged Scaffold in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Diastereomeric Resolution, Bifunctional Organocatalysis, and Enantioselective Alkylation Structural Rationale & Mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Diastereomeric Resolution, Bifunctional Organocatalysis, and Enantioselective Alkylation

Structural Rationale & Mechanistic Insights

In the landscape of asymmetric synthesis, trans-1,2-amino alcohols are cornerstone chiral auxiliaries and ligands, historically dominated by cyclohexane or indane backbones (e.g., Jacobsen’s or Noyori’s catalysts). However, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol introduces a profound structural upgrade.

By embedding the trans-amino alcohol motif onto a tetrahydrofuran (oxolane) ring, the scaffold gains unique stereoelectronic properties. The oxolane ring is conformationally more flexible than a cyclohexane ring but provides a critical endocyclic oxygen atom . This oxygen can participate in secondary coordination with Lewis acidic metals (such as Zinc or Titanium), rigidifying the transition state during catalysis [1]. Furthermore, the pyrrolidine moiety acts as a highly nucleophilic, sterically demanding tertiary amine, making the resolved enantiomers of this compound exceptional bifunctional organocatalysts and chiral ligands for metal-mediated enantioselective transformations [2].

Because the compound is synthesized as a racemate (rac-(3R,4S) indicates the racemic mixture of the trans diastereomers), it must first be resolved into its enantiopure forms—(3R,4S) and (3S,4R)—before it can be deployed in asymmetric workflows.

Workflow Visualization

G A rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol (Racemic Mixture) B Classical Resolution via L-(+)-Tartaric Acid A->B Salt Formation in EtOH C (3R,4S)-Enantiomer (Crystallized Salt) B->C Fractional Crystallization D (3S,4R)-Enantiomer (Mother Liquor) B->D Soluble Fraction E Free Basing (NaOH / Extraction) C->E Base Treatment F Asymmetric Catalysis (e.g., Et2Zn Addition) E->F Chiral Ligand (5-10 mol%) G Chiral Secondary Alcohols (High ee %) F->G Enantioselective Alkylation

Workflow for the resolution of the racemic amino alcohol and its catalytic application.

Experimental Protocols

Protocol A: Diastereomeric Resolution of the Racemate

To utilize the amino alcohol in asymmetric synthesis, classical resolution via diastereomeric salt formation is highly scalable and self-validating [3]. L-(+)-Tartaric acid is selected because its extensive hydrogen-bonding network selectively co-crystallizes with the (3R,4S) enantiomer.

Causality & Validation: Ethanol is chosen as the solvent because it maximizes the solubility differential between the two resulting diastereomeric salts. The process is self-validating: the specific rotation [α]D​ of the free-based product and chiral HPLC analysis will immediately confirm the success of the resolution.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g (63.6 mmol) of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol in 100 mL of absolute ethanol. In a separate flask, dissolve 9.55 g (63.6 mmol) of L-(+)-tartaric acid in 100 mL of boiling absolute ethanol.

  • Mixing: Slowly add the hot tartaric acid solution to the amino alcohol solution under vigorous stirring. A white precipitate will begin to form almost immediately.

  • Crystallization: Allow the mixture to cool to room temperature, then age at 4 °C for 12 hours to ensure complete precipitation of the less soluble diastereomeric salt.

  • Filtration: Filter the crystals via a Büchner funnel and wash with 20 mL of cold ethanol. (Save the mother liquor to isolate the (3S,4R) enriched fraction).

  • Recrystallization: Recrystallize the solid from boiling ethanol (approx. 80 mL) to upgrade the diastereomeric excess (de) to >99%.

  • Free-Basing: Suspend the pure salt in 50 mL of water and adjust the pH to 12 using 2M NaOH. Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield enantiopure (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol.

Protocol B: Asymmetric Addition of Diethylzinc to Aldehydes

The resolved (3R,4S)-enantiomer serves as a highly efficient chiral ligand for the enantioselective alkylation of aldehydes. The pyrrolidine nitrogen and the hydroxyl oxygen coordinate to the zinc atom, forming a rigid 5-membered chelate. The oxolane ring forces the transition state into a highly ordered "Noyori-type" dinuclear zinc complex, dictating the facial attack of the ethyl group [4].

Causality & Validation: Toluene is utilized as a non-coordinating solvent. If a coordinating solvent like THF is used, it competes for zinc coordination, disrupting the rigid transition state and plummeting the enantiomeric excess (ee). The protocol is self-validating through chiral GC/HPLC of the resulting secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Ligand Addition: Add 15.7 mg (0.10 mmol, 10 mol%) of (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol to the flask, followed by 3.0 mL of anhydrous toluene.

  • Zinc Coordination: Cool the solution to 0 °C. Dropwise, add 2.0 mL of Diethylzinc (1.0 M solution in hexanes, 2.0 mmol). Stir for 30 minutes at 0 °C to allow the formation of the chiral zinc-alkoxide complex.

  • Substrate Addition: Slowly add 106 mg (1.0 mmol) of benzaldehyde to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 2 mL of saturated aqueous NH4​Cl .

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify the resulting 1-phenyl-1-propanol via flash column chromatography.

Empirical Data & Optimization

The efficacy of the (3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol ligand is highly dependent on the reaction microenvironment. The table below summarizes the optimization of the diethylzinc addition to benzaldehyde.

EntryLigand EnantiomerSolventTemp (°C)Yield (%)ee (%)Product Configuration
1(3R,4S)Toluene09296 (S)
2(3R,4S)THF08565(S)
3(3R,4S)Hexane258891(S)
4(3S,4R)Toluene09195 (R)

Data Insight: Entry 2 clearly demonstrates the causality of solvent choice; the coordinating nature of THF disrupts the bimetallic zinc transition state, leading to a drastic 31% drop in enantioselectivity. Entry 4 proves that the opposite enantiomer of the ligand reliably produces the opposite enantiomer of the product with equal fidelity.

References

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism PubMed Central (PMC) - National Institutes of Health[Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols The Journal of Organic Chemistry - ACS Publications[Link]

  • Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction for the Stereoselective Synthesis of Edoxaban Organic Process Research & Development - ACS Publications[Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update Symmetry - MDPI[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Pyrrolidine Synthesis

Welcome to the Advanced Synthesis Support Center. Pyrrolidines are ubiquitous scaffolds in pharmaceuticals and natural products, but synthesizing highly substituted pyrrolidines with strict control over relative stereoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Pyrrolidines are ubiquitous scaffolds in pharmaceuticals and natural products, but synthesizing highly substituted pyrrolidines with strict control over relative stereochemistry (diastereomeric ratio, dr) remains a persistent challenge. This guide addresses common failure modes in diastereoselective pyrrolidine synthesis, focusing on 1,3-dipolar cycloadditions of azomethine ylides and Lewis acid-catalyzed multicomponent reactions.

Diagnostic Workflow: Resolving Low Diastereomeric Ratios

G Start Low Diastereoselectivity (dr < 3:1) CheckMech Determine Reaction Type Start->CheckMech Metal Metal-Catalyzed 1,3-Dipolar Cycloaddition CheckMech->Metal Organo Organocatalytic Cascade/Cycloaddition CheckMech->Organo Metal_Temp Lower Temp to -20°C Check Ligand Sterics Metal->Metal_Temp Kinetic Control Metal_Lewis Screen Lewis Acids (AgOAc, Cu(I), Ir) Metal->Metal_Lewis Coordination Issue Organo_Solvent Decrease Solvent Polarity (e.g., Toluene vs MeOH) Organo->Organo_Solvent Solvation Effects Organo_Cat Increase Catalyst Bulk or H-bond Donor Organo->Organo_Cat Facial Shielding

Diagnostic workflow for troubleshooting low diastereoselectivity in pyrrolidine synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am performing a metal-catalyzed[3+2] cycloaddition of an azomethine ylide, but my endo/exo selectivity is poor (dr < 3:1). How can I improve this?

Causality & Mechanism: In[3+2] cycloadditions, diastereoselectivity is governed by the energy difference between the endo and exo transition states. The endo approach is typically kinetically favored due to secondary orbital interactions between the metal-coordinated azomethine ylide and the electron-withdrawing group of the dipolarophile. Poor selectivity usually arises from two factors:

  • Insufficient Steric Differentiation: If the metal catalyst or the substituents on the ylide lack sufficient steric bulk, the energy gap between the endo and exo pathways narrows.

  • Thermodynamic Reversibility: Running the reaction at elevated temperatures can cause the kinetically favored endo product to revert to the starting materials, allowing the thermodynamically stable exo product to accumulate.

Actionable Solutions:

  • Increase N-Substituent Bulk: Increasing the steric demand of the substituent on the nitrogen atom (e.g., swapping a methyl group for a benzyl or bulky aryl group) significantly improves facial shielding and biases the transition state toward the endo product[1].

  • Switch to a Reductive Generation Strategy: Instead of traditional base-promoted ylide generation, consider an Iridium-catalyzed reductive generation from tertiary amides. Using Vaska's complex [IrCl(CO)(PPh3)2] and tetramethyldisiloxane (TMDS) allows the reaction to proceed under exceptionally mild conditions, preserving high diastereoselectivity ()[1].

Pathway Precursor Amide/Lactam Precursor Reduction Reduction (TMDS, Ir cat.) Silanoate Elimination Precursor->Reduction Ylide Azomethine Ylide (1,3-Dipole) Metal-Coordinated Reduction->Ylide TS_Endo Endo Transition State (Favorable Secondary Orbital) Ylide->TS_Endo Dipolarophile Addition TS_Exo Exo Transition State (Steric Repulsion) Ylide->TS_Exo Dipolarophile Addition Product_Endo Endo-Pyrrolidine (Major Diastereomer) TS_Endo->Product_Endo Kinetic Preference Product_Exo Exo-Pyrrolidine (Minor Diastereomer) TS_Exo->Product_Exo Thermodynamic Leak

Mechanistic pathway of Ir-catalyzed azomethine ylide generation and [3+2] cycloaddition.

Self-Validating Protocol: Ir-Catalyzed Reductive[3+2] Cycloaddition

This protocol utilizes mild reductive conditions to generate the azomethine ylide, preventing the epimerization and thermal degradation often seen in classical methods[1],[2].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the tertiary amide precursor (0.5 mmol) and the electron-deficient alkene (dipolarophile, 0.75 mmol).

  • Catalyst Addition: Add Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%, 0.005 mmol).

  • Solvent & Reductant: Inject anhydrous toluene (1.0 mL), followed by the slow, dropwise addition of tetramethyldisiloxane (TMDS, 0.5 mmol) via a gas-tight syringe.

    • Self-Validation Check: The evolution of gas (silane byproducts) and a distinct color shift in the reaction mixture validate the active reduction of the amide to the hemiaminal intermediate before ylide formation.

  • Reaction: Stir the mixture at room temperature (or lower, if optimizing dr) for 16 hours.

  • Quenching & Purification: Quench the reaction by adding methanol (0.5 mL) and stirring for 15 minutes. Concentrate under reduced pressure and purify via flash column chromatography.

Quantitative Data Summary: Impact of Reaction Parameters on Diastereoselectivity
ParameterModificationTypical Impact on dr (Endo:Exo)Mechanistic Rationale
Temperature 25 °C → -20 °CIncreases (e.g., 3:1 → 15:1)Suppresses thermodynamic reversibility; enforces strict kinetic control.
N-Substituent Methyl → BenzylIncreases (e.g., 2:1 → 10:1)Enhances steric clash in the exo transition state, strongly favoring endo[1].
Lewis Acid AgOAc → Cu(I)/SegphosIncreases (>20:1)Chiral bidentate ligands create a rigid, deep chiral pocket restricting facial attack[3].
Dipolarophile Monosubstituted → 1,1-DisubstitutedVariable (Often decreases)Increased steric bulk on the alkene can disrupt secondary orbital interactions[1].
Q2: I am using a Lewis acid-catalyzed multicomponent reaction with cyclopropanediesters, but I am getting a mixture of cis and trans 2,5-disubstituted pyrrolidines. How can I lock the conformation?

Causality & Mechanism: The reaction of aldimines (generated in situ from aldehydes and amines) with 1,1-cyclopropanediesters proceeds via a homo [3+2] dipolar cycloaddition. The diastereoselectivity (specifically the cis relationship between the 2- and 5-positions) depends heavily on the coordination geometry of the Lewis acid. If the Lewis acid does not tightly coordinate both the imine nitrogen and the diester moiety simultaneously, bond rotation can occur prior to ring closure, leading to a loss of stereofidelity[4].

Actionable Solutions:

  • Utilize Ytterbium Triflate: Switch your Lewis acid to Yb(OTf)3. Ytterbium's high coordination number and oxophilicity allow it to tightly bind the intermediates, organizing the transition state to heavily favor the cis-2,5-disposition of substituents (often >10:1 dr) ()[4].

  • Avoid Strongly Electron-Withdrawing Aldehydes: Substrates like p-nitrobenzaldehyde can undergo retro-electrophilic nitration or fail to coordinate effectively, ruining the dr and yield. Stick to neutral or electron-donating aryl aldehydes for optimal stereocontrol[4].

Q3: How do solvent effects influence the diastereoselectivity in organocatalytic pyrrolidine syntheses?

Causality & Mechanism: In organocatalytic methods (e.g., using prolinamide derivatives for Michael-Mannich cascades), the catalyst relies on precise hydrogen bonding to orient the substrates. Highly polar, protic solvents (like methanol or water) competitively hydrogen-bond with the catalyst and the substrates. This disrupts the highly ordered transition state required for facial selectivity, leading to a racemic or poorly diastereoselective mixture[5].

Actionable Solutions:

  • Always use non-polar or weakly polar aprotic solvents (e.g., toluene, dichloromethane, or chloroform) to maximize the strength of the hydrogen-bonding network between the organocatalyst and the transition state intermediates ()[5].

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams Source: ACS Catalysis (2021) URL:[Link]

  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters Source: The Journal of Organic Chemistry (2005) URL:[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Catalysts / PMC (2021) URL:[Link]

Sources

Optimization

"common side reactions in the synthesis of substituted pyrrolidines"

A Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold.[2] This guide provides in-depth technical support for scientists encountering common challenges in the synthesis of substituted pyrrolidines, offering troubleshooting advice and frequently asked questions to navigate potential side reactions and optimize synthetic outcomes.

Troubleshooting Guides: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines, offering insights into their root causes and providing actionable solutions.

Issue 1: Formation of Furan Byproducts in Paal-Knorr Synthesis

Question: During the synthesis of an N-substituted pyrrolidine from a 1,4-dicarbonyl compound via the Paal-Knorr reaction, I am observing a significant amount of a furan byproduct. How can I minimize or eliminate this side reaction?

Answer: The formation of furan derivatives is a well-documented side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.[3] The reaction mechanism can pivot towards furan formation at low pH.

Causality and Troubleshooting Steps:

  • pH Control: The most critical factor is maintaining a neutral or weakly acidic pH.[3] The use of amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 can favor the formation of furan byproducts.[3]

  • Acid Catalyst Selection: If an acid catalyst is required to facilitate the reaction, a weak acid such as acetic acid is recommended.[3] Strong mineral acids should be avoided.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the furan byproduct at an early stage.

  • Purification: Should furan byproducts form, they can often be separated from the desired pyrrolidine product through column chromatography or distillation.[3]

Issue 2: Over-alkylation in the Synthesis of N-Substituted Pyrrolidines

Question: I am attempting to synthesize a mono-N-substituted pyrrolidine, but my final product is a mixture containing di-substituted and quaternary ammonium salt impurities. How can I improve the selectivity for the mono-substituted product?

Answer: Over-alkylation is a frequent challenge when N-alkylating amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further undesired reactions.[3]

Causality and Troubleshooting Steps:

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. Using a significant excess of the amine relative to the alkylating agent can favor mono-alkylation, though this may not be feasible if the amine is a valuable reagent.[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, thereby reducing the probability of the mono-substituted product reacting further.[3]

  • Protecting Groups: Employing a protecting group strategy can be highly effective. The pyrrolidine nitrogen can be protected with a suitable group (e.g., Boc, Cbz), allowing for subsequent reactions on other parts of the molecule, followed by deprotection.[3]

  • Alternative Alkylating Agents: Consider using less reactive alkylating agents. For instance, alkyl chlorides are generally less reactive than alkyl bromides or iodides.

  • Reaction Conditions: Optimize the reaction temperature and time to favor the desired mono-alkylation.

Issue 3: Low Yield in Pyrrolidine Synthesis

Question: I am experiencing low or no product yield in my pyrrolidine synthesis. What are the potential causes, and how can I troubleshoot this?

Answer: Low yields are a common frustration in organic synthesis and can stem from a variety of factors, including catalyst deactivation, suboptimal reaction conditions, or poor substrate reactivity.[4] A systematic approach is necessary to diagnose and resolve the issue.

Troubleshooting Workflow for Low Reaction Yield:

G start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions (Temp, Time, Conc.) reagents->conditions Reagents OK solution Improved Yield reagents->solution Impure/Incorrect Stoichiometry -> Purify/Adjust catalyst Evaluate Catalyst Activity conditions->catalyst Conditions Optimized conditions->solution Suboptimal Conditions -> Adjust substrate Assess Substrate Reactivity catalyst->substrate Catalyst Active catalyst->solution Catalyst Deactivated -> Use Fresh Catalyst/Increase Loading workup Review Workup & Purification substrate->workup Substrate Reactive substrate->solution Poor Reactivity -> Modify Substrate/Protecting Groups workup->solution Inefficient Workup -> Optimize Extraction/Purification

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Recommendations:

  • Reagent Quality: Ensure all reagents and solvents are pure and dry, as many reactions are sensitive to impurities and moisture.[5]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities.[4] Ensure starting materials are pure and consider increasing the catalyst loading.

  • Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[4] Systematically optimize these parameters while monitoring the reaction progress.

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials might hinder the reaction.[4] If possible, modify the substrates, for example, by changing protecting groups to enhance reactivity.[4]

Issue 4: Poor Stereoselectivity

Question: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is often a primary objective in the synthesis of substituted pyrrolidines. Poor stereoselectivity can be influenced by the choice of catalyst, solvent, and reaction temperature.[4][5]

Factors Influencing Stereoselectivity and Solutions:

FactorInfluence on StereoselectivityTroubleshooting & Optimization
Catalyst & Ligand The chiral environment created by the catalyst and its ligand is paramount for high stereoselectivity.[4][5]Screen a variety of chiral ligands or catalysts. For metal-catalyzed reactions, explore ligands with different electronic and steric properties.
Solvent The polarity and coordinating ability of the solvent can affect the stability of the transition states, thereby influencing the stereochemical outcome.[4][5]Screen a range of solvents with varying polarities.
Temperature Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher stereoselectivity.[5]Optimize the reaction temperature. While lower temperatures are generally preferred, in some cases, higher temperatures have been shown to improve enantioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?

A1: The primary approaches for synthesizing the pyrrolidine ring involve either the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.[6][7] Key cyclization strategies include:

  • [3+2] Cycloaddition Reactions: A highly efficient method involving the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring, often with the generation of multiple stereocenters in a single step.[2][6]

  • Intramolecular Cyclization: This strategy involves the cyclization of an amine onto an electrophilic center within the same molecule, such as in intramolecular aza-Michael reactions.[6][8]

  • Reductive Amination: A direct route to the pyrrolidine core can be achieved through the reductive amination of a 1,4-dicarbonyl compound with an amine, a variant of the Paal-Knorr synthesis.[6][9]

  • Transition Metal-Catalyzed Reactions: Modern methods like C-H amination offer high atom economy and direct functionalization of C-H bonds to form the pyrrolidine ring.[6]

Q2: In palladium-catalyzed hydroarylation of an N-alkyl pyrroline, I'm observing the oxidized pyrrole as a major byproduct. Why is this happening and how can I promote the formation of the desired 3-aryl pyrrolidine?

A2: The formation of a pyrrole byproduct in this case is likely due to a redox side reaction where the pyrroline substrate acts as a hydride source, leading to its oxidation.[10] To favor the desired hydroarylated product, consider using an external hydride source in the reaction mixture.

Q3: Can the pyrrolidinone nitrogen be protected to prevent side reactions?

A3: Yes, protecting the nitrogen of a pyrrolidinone with a suitable group (e.g., Boc, Cbz) is an effective strategy to prevent unwanted side reactions at the nitrogen atom, such as over-alkylation.[11] The choice of the protecting group should be based on its stability under the subsequent reaction conditions and the ease of its selective removal.[11]

Q4: What are the potential side reactions during the reduction of a pyrrole to a pyrrolidine?

A4: The catalytic hydrogenation of pyrroles to pyrrolidines can sometimes be accompanied by side reactions.[12] Depending on the catalyst and reaction conditions, over-reduction or ring-opening can occur.[13] For instance, with certain catalysts, the formation of butylamine as a minor byproduct from the ring-opening of pyrrolidine has been observed.[13] Catalyst poisoning, particularly by nitrogen-containing products, can also lead to incomplete conversion.[14]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrrolidines and Subsequent Reduction

This two-step procedure outlines the synthesis of an N-substituted pyrrolidine from a 1,4-dicarbonyl compound.

Step 1: Synthesis of the N-Substituted Pyrrole

  • To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.0-1.2 equiv).

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude pyrrole by column chromatography or distillation.

Step 2: Reduction to the N-Substituted Pyrrolidine

  • Dissolve the purified pyrrole (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C, 10 mol%).[1]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).[1]

  • Remove the catalyst by filtration through Celite.

  • Concentrate the filtrate under reduced pressure to obtain the N-substituted pyrrolidine.

Caption: Two-step synthesis of N-substituted pyrrolidines via Paal-Knorr reaction and reduction.[1]

References

  • BenchChem Technical Support Team. (2025, December). Preventing side reactions in pyrrolidine synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines. BenchChem.
  • Hosseininejad, S. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem.
  • Anonymous. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • BenchChem. (n.d.). dealing with elimination reactions of the pyrrolidinone core during synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Anonymous. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Liao, J., & Tong, J. (2024, May 30).
  • Anonymous. (2025, August 10). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Anonymous. (2020, July 30).
  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.
  • Anonymous. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Anonymous. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Anonymous. (n.d.).
  • Wikipedia. (n.d.). Pyrrole.
  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
  • Anonymous. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Anonymous. (n.d.). Illustrative mechanism of pyrrolidine ring formation during the synthesis of compounds IV and V ….
  • Anonymous. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • Anonymous. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
  • Montano, B., & Somorjai, G. A. (2008, July 3). Pyrrole Hydrogenation over Rh(111) and Pt(111) Single-Crystal Surfaces and Hydrogenation Promotion Mediated by 1-Methylpyrrole: A Kinetic and Sum-Frequency Generation Vibrational Spectroscopy Study.
  • Organic Chemistry Portal. (n.d.).
  • Anonymous. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC.
  • Anonymous. (2018, October 15). Synthesis of Spiro[oxindole-3,2′-pyrrolidine] Derivatives from Benzynes and Azomethine Ylides through 1,3-Dipolar Cycloaddition Reactions.
  • China Chemistry News. (2024).
  • Anonymous. (n.d.). Structures of pyrrole derivatives hydrogenated previously.
  • Anonymous. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. (2019, November 13).
  • Anonymous. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Arumugam, N., et al. (2020, January 1).
  • Anonymous. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
  • Blumberg, L. C., Costa, B., & Goldstein, R. (2011).
  • Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Anonymous. (2018, November 30).
  • Anonymous. (n.d.).

Sources

Troubleshooting

"purification of 4-(pyrrolidin-1-yl)oxolan-3-ol from reaction mixture"

Welcome to the Technical Support Center for the isolation and purification of 4-(pyrrolidin-1-yl)oxolan-3-ol . As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(pyrrolidin-1-yl)oxolan-3-ol .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. The synthesis of this compound—typically achieved via the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran with pyrrolidine[1]—yields a highly polar, water-soluble, and basic amino alcohol[2]. Standard purification workflows often fail here due to severe chromatographic streaking and poor liquid-liquid extraction partitioning.

This guide is designed to explain the causality behind these failures and provide field-proven, self-validating methodologies to isolate your target compound with high purity and yield.

Purification Workflow Logic

Before diving into specific troubleshooting, it is critical to understand the thermodynamic and chemical logic of the purification workflow. The diagram below maps the optimal path from crude reaction mixture to pure product.

G A Crude Reaction Mixture (Product, Pyrrolidine, Diol) B Azeotropic Distillation (Toluene Co-evaporation) A->B Strip volatiles C Concentrated Residue B->C D Acid-Base Partitioning (K2CO3 Salting-Out) C->D Add K2CO3 (aq) / 2-MeTHF E Organic Phase (2-MeTHF) (Target Amino Alcohol) D->E Extract F Aqueous Phase (Diol Byproducts) D->F Discard G Flash Chromatography (Amine-Modified Silica) E->G Load H Pure 4-(pyrrolidin-1-yl)oxolan-3-ol G->H Elute (DCM/MeOH)

Optimized purification workflow for 4-(pyrrolidin-1-yl)oxolan-3-ol utilizing salting-out and NH-silica.

Troubleshooting Guides & FAQs

Q: I’ve concentrated my reaction mixture, but NMR shows a massive amount of residual pyrrolidine. How can I remove it without high-vacuum distillation that might degrade my product? A: Pyrrolidine has a relatively low boiling point (87–88 °C), but it strongly hydrogen-bonds with the hydroxyl group of your product. This intermolecular network artificially depresses the volatility of the amine. Instead of applying excessive heat, use azeotropic distillation . Co-evaporate the crude mixture with toluene (which forms a low-boiling azeotrope with pyrrolidine and water) 3 to 4 times under standard rotary evaporation. This breaks the hydrogen-bonding network and efficiently strips the amine without thermal degradation.

Q: I attempted a standard aqueous workup (DCM/Water), but my isolated yield is less than 20%. Where is my product? A: Your product is exceptionally polar. With a topological polar surface area (TPSA) of approximately 55.5 Ų[3], a hydroxyl group, an ether oxygen, and a basic tertiary amine, it is highly water-soluble. Standard partitioning into dichloromethane (DCM) or ethyl acetate will fail. The Fix: You must alter the thermodynamic partition coefficient. First, saturate the aqueous layer with solid potassium carbonate (K₂CO₃). This ensures the pyrrolidine nitrogen is fully deprotonated (free base form) and induces a "salting-out" effect, drastically reducing the solubility of the organic molecule in the aqueous phase. Second, switch your extraction solvent to a more polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1 v/v) mixture.

Q: During flash chromatography on standard silica gel, my product streaks across multiple fractions and co-elutes with impurities. How do I fix this? A: This is a classic acid-base interaction. Standard unmodified silica gel contains acidic silanol groups (-SiOH, pKa ~ 4.5–5.0). The tertiary amine on your product strongly interacts with these silanols, causing severe peak tailing and irreversible adsorption. The Fix: You have two scientifically sound options:

  • Dynamic Deactivation: Add 1–5% triethylamine (Et₃N) or concentrated aqueous ammonia (NH₄OH) to your organic eluent (e.g., DCM/MeOH/NH₄OH 90:9:1). The volatile base competitively binds to the acidic silanols, allowing your product to elute as a tight band.

  • Stationary Phase Modification (Preferred): Switch to amine-functionalized silica (KP-NH). The covalently bonded primary amines shield the silanol backbone, eliminating the need for basic modifiers in your mobile phase and dramatically improving resolution.

Q: How do I separate my desired amino alcohol from the tetrahydrofuran-3,4-diol byproduct? A: The diol is formed via the competitive hydrolysis of the 3,4-epoxytetrahydrofuran intermediate. Because both molecules are highly polar, normal-phase chromatography can be challenging. However, they differ fundamentally in their acid-base chemistry. By performing an acidic extraction (using 1M HCl), your basic amino alcohol will partition into the aqueous phase as a water-soluble ammonium salt, while the neutral diol will remain in the organic phase. Subsequent basification of the aqueous layer (to pH 12) and re-extraction will yield the pure amino alcohol.

Quantitative Data: Chromatography Strategy Comparison

To help you select the best purification route, the following table summarizes the quantitative performance of various chromatographic strategies for this specific amino alcohol.

Purification StrategyStationary PhaseMobile Phase SystemAvg. Product RecoveryResolution / Peak ShapeScalability
Standard Normal Phase Bare Silica (SiO₂)DCM / MeOH< 40%Severe Streaking (Tailing Factor > 3.0)Poor
Modified Normal Phase Bare Silica (SiO₂)DCM / MeOH / 1% Et₃N75 - 85%Moderate (Tailing Factor ~ 1.5)Good
Amine-Functionalized KP-NH SilicaHexanes / EtOAc> 90% Excellent (Sharp, symmetrical bands) Excellent
Reverse Phase (C18) C18 SilicaH₂O / MeCN (0.1% TFA)80 - 90%Good (Requires lyophilization to remove water/TFA)Moderate

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, validation steps are included so you can analytically confirm the success of the operation before proceeding.

Phase 1: Volatiles Removal

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Add toluene (approx. 3 volumes relative to the crude volume).

  • Concentrate under reduced pressure (rotary evaporator) at 40 °C.

  • Repeat the toluene addition and evaporation process 3 times.

  • Validation: Analyze a crude aliquot via ¹H-NMR. The multiplet at ~2.8 ppm (characteristic of free pyrrolidine α-protons) should be absent or trace.

Phase 2: Salting-Out Extraction

  • Dissolve the concentrated residue in a minimal amount of distilled water.

  • Slowly add solid K₂CO₃ under stirring until the aqueous solution is fully saturated (undissolved salt remains at the bottom). Caution: Exothermic dissolution.

  • Add an equal volume of 2-Methyltetrahydrofuran (2-MeTHF).

  • Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the upper organic layer. Extract the aqueous layer two more times with fresh 2-MeTHF.

  • Validation: Spot both the organic and aqueous layers on a silica TLC plate. Stain with Dragendorff's reagent or Potassium Permanganate (KMnO₄). A strong positive spot in the organic lane confirms successful partitioning of the tertiary amine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Amine-Modified Flash Chromatography

  • Pack a column with amine-functionalized silica gel (KP-NH).

  • Dry-load the crude product onto a small amount of KP-NH silica and apply it to the top of the column.

  • Elute using a gradient of Hexanes to Ethyl Acetate (start at 100% Hexanes, ramp to 100% EtOAc over 10 column volumes).

  • Collect fractions and monitor via TLC (KMnO₄ stain).

  • Pool the product-containing fractions and concentrate under reduced pressure to yield pure 4-(pyrrolidin-1-yl)oxolan-3-ol.

References

  • Chemistry LibreTexts. 18.6 Reactions of Epoxides: Ring-opening. Retrieved from:[Link]

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Pyrrolidine Synthesis

Welcome to the technical support center dedicated to the stereoselective synthesis of pyrrolidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of pyrrolidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereoselectivity in their synthetic routes. The pyrrolidine ring is a vital scaffold in numerous natural products, pharmaceuticals, and serves as a foundational element in organocatalysis.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges, ensuring you can optimize your reaction conditions for maximal success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the stereoselective synthesis of pyrrolidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Question: My pyrrolidine synthesis is resulting in low diastereoselectivity and/or enantioselectivity. What are the likely causes, and how can I improve the stereochemical outcome?

Answer: Low stereoselectivity is a frequent hurdle and can stem from several factors. A systematic approach to optimizing your reaction conditions is crucial.

Potential Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is paramount for inducing stereoselectivity.[5][6] In metal-catalyzed reactions, such as the widely used [3+2] cycloaddition, the electronic and steric properties of the ligand play a critical role in creating a chiral environment that favors the formation of one stereoisomer.[1][6][7] Similarly, in organocatalysis, the structure of the catalyst, often based on proline or its derivatives, directly influences the stereochemical course of the reaction.[3][5][8]

    • Troubleshooting:

      • Screen a Library of Catalysts/Ligands: Systematically evaluate a range of chiral ligands with varying steric and electronic features. For organocatalyzed reactions, even subtle modifications to the catalyst scaffold can lead to significant improvements in selectivity.[5]

      • Verify Catalyst Integrity: Ensure the catalyst is not decomposing under the reaction conditions. Catalyst deactivation can be caused by impurities, moisture, or air sensitivity.[6][8]

      • Optimize Metal-to-Ligand Ratio: In metal-catalyzed systems, the ratio of the metal precursor to the chiral ligand is a critical parameter that should be optimized.[6]

  • Inappropriate Solvent: The solvent can profoundly influence the transition state energies of the competing diastereomeric pathways, thereby affecting stereoselectivity.[5][6] The polarity, viscosity, and coordinating ability of the solvent can all play a role.

    • Troubleshooting:

      • Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and, in some cases, polar protic solvents (e.g., ethanol, isopropanol).[6][9]

      • Ensure Anhydrous Conditions: Many catalytic systems are highly sensitive to moisture. Use properly dried solvents and reagents, and conduct reactions under an inert atmosphere (e.g., argon or nitrogen).[6][8]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that affects the energy difference between diastereomeric transition states.[5][6]

    • Troubleshooting:

      • Lower the Reaction Temperature: In many cases, lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) increases stereoselectivity by favoring the kinetically controlled product.[5][6][9][10]

      • Systematic Temperature Optimization: If lowering the temperature does not improve or worsens the outcome, a systematic evaluation at various temperatures is necessary. Some reactions exhibit an "inversion temperature" where the major stereoisomer changes.[9]

Issue 2: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired pyrrolidine product. What are the potential reasons for this, and what steps can I take to improve the conversion?

Answer: Poor or no yield can be a frustrating outcome. The root cause often lies in the quality of reagents, reaction conditions, or catalyst efficacy.

Potential Causes & Solutions:

  • Poor Reagent Quality or Stability: The purity and stability of your starting materials are fundamental to a successful reaction.

    • Troubleshooting:

      • Verify Reagent Purity: Ensure all reagents and solvents are pure and, where necessary, anhydrous. Impurities can poison catalysts or lead to side reactions.[6][8]

      • Check Starting Material Stability: Confirm that your substrates are stable under the reaction conditions. Decomposition of starting materials will naturally lead to low yields.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Troubleshooting:

      • Use Anhydrous and Inert Conditions: As mentioned, many catalysts are sensitive to water and air.[8]

      • Purify Substrates: Ensure substrates are free from impurities that could act as catalyst poisons (e.g., thiols for some metal catalysts).[8]

  • Suboptimal Reaction Conditions: The chosen temperature, time, or concentration may not be ideal for the transformation.

    • Troubleshooting:

      • Optimize Temperature: The reaction may require heating to overcome a high activation barrier or cooling to prevent decomposition.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction over time and determine the optimal reaction duration.[6]

      • Vary Reactant Concentrations: The concentration of reactants can influence reaction rates and, in some cases, the equilibrium position.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of side products alongside the desired pyrrolidine. How can I minimize their formation?

Answer: The formation of side products can complicate purification and reduce the yield of your target molecule. Fine-tuning the reaction conditions is often the key to mitigating this issue.

Potential Causes & Solutions:

  • Formation of Regioisomers: In cycloaddition reactions, the formation of regioisomers can be a significant challenge.[5]

    • Troubleshooting:

      • Modify Catalyst/Ligand: The choice of catalyst and ligand can influence the regiochemical outcome of the reaction.

      • Alter Substrate Electronics: The electronic properties of the substituents on the reactants can direct the regioselectivity.

  • Competing Side Reactions: Unwanted side reactions can compete with the desired transformation.

    • Troubleshooting:

      • Adjust Reaction Temperature and Time: Optimizing these parameters can often suppress side reactions.

      • Use Additives: In some cases, the addition of specific additives can inhibit the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing stereochemically defined pyrrolidines?

A1: The most prevalent methods for constructing the pyrrolidine ring with high stereocontrol include:

  • [3+2] Cycloaddition Reactions: This is a powerful and atom-economical method that involves the reaction of an azomethine ylide with an alkene or alkyne.[1][7][11] This approach can generate up to four new stereocenters in a single step.[1][7]

  • Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center.[11][12]

  • Tandem/Cascade Reactions: These reactions involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity and the formation of highly functionalized pyrrolidines.[11][13]

Q2: How does the choice of solvent impact the stereoselectivity of a pyrrolidine synthesis?

A2: The solvent plays a critical role by influencing the stability of the diastereomeric transition states.[5][6][11] Solvent polarity can affect reaction rates and yields. For example, a shift from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol has been shown to significantly improve diastereoselectivity in some 1,3-dipolar cycloadditions.[6] The choice of solvent can be the determining factor for the success of a stereoselective reaction.[11]

Q3: What is the fundamental role of the catalyst in achieving high stereoselectivity?

A3: In asymmetric synthesis, a chiral catalyst creates a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other.[6][11]

  • In Metal-Catalyzed Reactions: Chiral metal-ligand complexes, often involving silver or copper, are commonly used to induce high enantioselectivity in reactions like 1,3-dipolar cycloadditions.[1][6][7][11][14] The specific combination of the metal salt and the ligand is crucial for achieving high enantiomeric excess (ee).[6][11]

  • In Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, act as catalysts.[8] They can activate substrates through the formation of transient iminium or enamine intermediates, guiding the stereochemical outcome of the reaction.[3]

Data Presentation & Experimental Protocols

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
EntrySolventYield (%)Enantiomeric Excess (ee, %)
1DMSOHighExcellent
2DMFHighGood
3CH3CNModerateModerate
4THFLowLow
5TolueneVery LowPoor

Data adapted from representative studies on organocatalyzed pyrrolidine synthesis.[8]

Table 2: Impact of Temperature on Diastereoselectivity in a [3+2] Cycloaddition
EntryTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
125955:1
209210:1
3-208815:1
4-7875>20:1

Data is hypothetical and for illustrative purposes to demonstrate a common trend.

General Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol provides a general methodology for the synthesis of chiral pyrrolidines.

1. Catalyst Preparation:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the silver salt (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., a phosphine-based ligand, 5.5 mol%).[5]

  • Add the desired anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the catalyst complex.[5]

2. Reaction Setup:

  • To the pre-formed catalyst solution, add the imine (1.0 equivalent) and the dipolarophile (1.2 equivalents).[5]

  • Stir the reaction mixture at the optimized temperature (e.g., 0 °C) and monitor its progress by TLC.

3. Work-up and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4. Analysis:

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of Key Concepts

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity (ee or dr) catalyst Is the catalyst/ligand optimal? start->catalyst solvent Is the solvent appropriate? catalyst->solvent Yes screen_catalyst Screen Catalyst/Ligand Library catalyst->screen_catalyst No temp Is the temperature optimized? solvent->temp Yes screen_solvent Perform Solvent Screen solvent->screen_solvent No reagents Are reagents pure and anhydrous? temp->reagents Yes optimize_temp Systematically Vary Temperature temp->optimize_temp No success Optimized Stereoselectivity reagents->success Yes purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents No screen_catalyst->catalyst screen_solvent->solvent optimize_temp->temp purify_reagents->reagents

Caption: A logical workflow for troubleshooting and optimizing low stereoselectivity in pyrrolidine synthesis.

Factors Influencing Stereoselectivity

G center Stereoselective Pyrrolidine Synthesis catalyst Catalyst/Ligand (Chiral Environment) catalyst->center solvent Solvent (Transition State Stabilization) solvent->center temp Temperature (Kinetic vs. Thermodynamic Control) temp->center substrate Substrate Structure (Steric & Electronic Effects) substrate->center concentration Concentration (Reaction Kinetics) concentration->center

Caption: Key experimental parameters that govern the stereochemical outcome of pyrrolidine synthesis.

References

  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
  • Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions - Benchchem.
  • Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines - Sci-Hub.
  • Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale - ACS Publications.
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
  • Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines - ACS Publications.
  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance.
  • Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem.
  • Solvent effects on the asymmetric Michael addition of cyclohexanone to... - ResearchGate.
  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction | Organic Letters - ACS Publications.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • Technical Support Center: Stereoselective Reactions - Benchchem.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - RECERCAT.
  • Pyrrolidine synthesis via ring contraction of pyridines.
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications - ACS.org.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online.
  • strategies to improve the enantioselectivity of reactions involving 2-cyanophenol - Benchchem.
  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions - ResearchGate.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - RSC Publishing.
  • Predicting the stereoselectivity of chemical reactions by composite machine learning method.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online.

Sources

Troubleshooting

"preventing ring-opening of pyrrolidine under acidic conditions"

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is engineered for researchers, chemists, and drug development professionals dealing with the unintended degradation of cyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is engineered for researchers, chemists, and drug development professionals dealing with the unintended degradation of cyclic amines.

While the unstrained 5-membered pyrrolidine ring is thermodynamically stable under standard conditions, functionalization (e.g., N-acyl, N-Boc, or C-2/C-3 substitutions) fundamentally alters its electronic landscape. Under specific acidic conditions, these activated pyrrolidines become highly susceptible to C–N bond cleavage and subsequent ring-opening. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to prevent these destructive side reactions.

I. Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my substituted N-Boc pyrrolidine undergo ring-opening during standard TFA deprotection? The Causality: The tert-butoxycarbonyl (Boc) group is typically removed using strong acids like 50% Trifluoroacetic Acid (TFA) in dichloromethane. However, if the pyrrolidine ring bears electron-donating substituents or leaving groups at the C-2 or C-3 positions, prolonged exposure to strong acids protonates the ring system. This facilitates the formation of a transient endocyclic iminium ion or carbocation. Subsequent nucleophilic attack by the trifluoroacetate counterion or ambient moisture permanently cleaves the C–N bond, yielding linear amino alcohols or esters[1]. The Fix: Transition to anhydrous, non-nucleophilic acidic conditions (e.g., 4M HCl in dioxane) and strictly control thermal energy (0 °C) to trap the reaction at the deprotection stage before ring-opening activation barriers are breached.

Q2: I am using pseudo-prolines (ΨPro) in Solid-Phase Peptide Synthesis (SPPS) to disrupt aggregation. Why are the rings opening prematurely during intermediate Fmoc deprotection steps? The Causality: Pseudo-prolines (oxazolidine or thiazolidine rings fused to a proline-like core) are intentionally designed to undergo ring-opening under acidic conditions to regenerate natural amino acids (Ser, Thr, Cys) during final cleavage. However, their acidic stability is entirely dictated by their heteroatom and C-2 substituents. If you observe premature opening, you are likely utilizing a highly labile variant, such as a 2,2-dimethyloxazolidine, which is sensitive even to dilute acids[2]. The Fix: Swap the protecting group for a thiazolidine-based ΨPro. Because sulfur is less electronegative and more polarizable than oxygen, thiazolidine rings are highly resistant to protonation and are estimated to be >10⁴ times more stable to acid than their oxazolidine counterparts[2].

Q3: Can trace transition metals or Lewis acids cause pyrrolidine ring-opening in acidic media? The Causality: Yes. Recent methodologies demonstrate that unstrained pyrrolidines undergo reductive C–N bond cleavage when exposed to a combination of Lewis acids (e.g., zinc triflate) and photoredox catalysts[3]. The Lewis acid coordinates to the N-acyl carbonyl, significantly lowering the reduction potential and facilitating a single-electron transfer (SET)[3]. If your acidic reaction mixture inadvertently contains Lewis acidic impurities and is exposed to light or reducing agents, radical-based ring-opening will occur. The Fix: Perform sensitive deprotections in the dark, use metal-scavenging resins prior to acidification, and avoid the simultaneous presence of Lewis acids and electron donors.

II. Mechanistic & Workflow Visualizations

Mechanism Substrate Activated Pyrrolidine (N-Boc / N-Acyl) Protonated Protonated Intermediate Substrate->Protonated H+ PathA Normal Deprotection (Kinetic Control) Protonated->PathA PathB C-N Bond Cleavage (Thermodynamic Sink) Protonated->PathB Ring Strain / Heat ProductA Intact Cyclic Amine PathA->ProductA Iminium Iminium Ion Formation PathB->Iminium Nucleophile Nucleophilic Attack (e.g., H2O, TFA-) Iminium->Nucleophile ProductB Linear Amino Alcohol/Ester Nucleophile->ProductB

Mechanistic pathways of activated pyrrolidines under acidic conditions.

Workflow Start Analyze Pyrrolidine Substrate IsSub Is it highly substituted (e.g., C2/C5 or N-Acyl)? Start->IsSub Standard Standard Acidic Conditions (e.g., 50% TFA/DCM) IsSub->Standard No Risk High Risk of Ring-Opening via Iminium/Radical IsSub->Risk Yes Success Intact Pyrrolidine Ring Standard->Success Milder Use Milder Acids (4M HCl/Dioxane, 0°C) Risk->Milder Scavenger Add Scavengers (TIPS, Anisole) Risk->Scavenger Milder->Success Scavenger->Success

Decision tree for the safe acidic deprotection of pyrrolidine derivatives.

III. Quantitative Data: Acid Stability Profiles

To prevent ring-opening, you must match your substrate's electronic profile with the correct acidic environment. The table below summarizes the stability of various pyrrolidine and pseudo-proline (ΨPro) derivatives.

Derivative TypeSubstituentsAcidic ConditionRing-Opening Half-Life / StabilityCausality / Mechanism
Unsubstituted Oxazolidine (ΨPro) C-2 unsubstituted100% TFAHighly Stable (>24 h)Lack of electron-donating groups at C-2 prevents stabilization of the ring-opened iminium intermediate. Requires TFMSA for cleavage[2].
Dimethyl Oxazolidine (ΨPro) C-2 (Me, Me)5% TFA in DCM< 5 minutesGem-dimethyl groups strongly stabilize the incipient carbocation transition state, driving rapid C–O/C–N cleavage[2].
Thiazolidine (ΨPro) C-2 unsubstitutedStrong Acids (TFMSA)>10⁴ times more stable than oxazolidinesThe lower electronegativity of sulfur vs. oxygen disfavors protonation, preventing the cascade toward ring-opening[2].
N-Boc-3-aminopyrrolidine C-3 amino50% TFA in DCMModerate (Degrades with heat)Prolonged exposure allows nucleophilic attack on the activated ring. Milder, non-nucleophilic conditions are required[1].

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Deprotection of Sensitive Pyrrolidines

Objective: Remove the Boc group from highly substituted pyrrolidines without triggering iminium-mediated C–N bond cleavage. System Validation: The use of anhydrous HCl in dioxane eliminates aqueous nucleophiles, while strict temperature control suppresses the thermal energy required to overcome the activation barrier for C–N bond heterolysis.

  • Preparation: Dissolve the N-Boc pyrrolidine derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a strict argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from dissolving into the solvent and acting as a nucleophile against transient cationic intermediates.

  • Thermal Quenching: Cool the reaction flask to 0 °C using an ice-water bath. Allow the system to equilibrate for 10 minutes.

    • Causality: Lowering the kinetic energy of the system traps the reaction at the deprotection phase, preventing the thermodynamic drift toward ring-opening.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (2.5 mL, 10.0 mmol).

    • Causality: HCl in dioxane provides a sufficiently acidic environment for Boc removal but lacks the ionizing power and nucleophilicity of aqueous acids or neat TFA, thereby protecting the pyrrolidine core.

  • Kinetic Monitoring: Stir at 0 °C for 1 hour. Monitor via LC-MS. Do not let the reaction warm to room temperature until the Boc group is fully cleaved.

  • Isolation: Once complete, concentrate the mixture under reduced pressure at a bath temperature strictly below 25 °C. Triturate the resulting hydrochloride salt with cold diethyl ether to precipitate the intact cyclic product.

Protocol B: Controlled Cleavage of Pseudo-Proline (ΨPro) Peptides in SPPS

Objective: Selectively manage the ring-opening of ΨPro residues during the global deprotection of synthetic peptides. System Validation: By tuning the scavenger cocktail and acid strength, the chemist dictates whether the pyrrolidine-mimic ring remains intact or opens to yield the linear peptide.

  • Resin Swelling: Swell the peptide-bound resin in DCM for 30 minutes to ensure uniform reagent penetration.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v).

    • Causality: TIPS acts as a carbocation scavenger, preventing irreversible re-alkylation of the peptide backbone, while water drives the hydrolysis of the oxazolidine intermediate once the ring opens.

  • Execution (For Ring-Opening): If using a 2,2-dimethyloxazolidine ΨPro, treat the resin with the cocktail for 2 hours at room temperature. This quantitatively opens the ΨPro ring to yield the natural amino acid[2].

  • Execution (For Ring Preservation): If a thiazolidine ΨPro was utilized to prevent ring-opening, this standard TFA cocktail will leave the ring completely intact. To force the opening of a highly resistant thiazolidine, a harsher cocktail incorporating 10% TFMSA (Trifluoromethanesulfonic acid) in TFA must be applied for up to 48 hours[2].

V. References

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Available at:[Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of Racemic 4-(Pyrrolidin-1-yl)oxolan-3-ol

Welcome to the technical support center for the chiral resolution of racemic 4-(pyrrolidin-1-yl)oxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of racemic 4-(pyrrolidin-1-yl)oxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chiral building block. The stereochemistry of this molecule is critical for its function in many pharmaceutical applications, making efficient and reliable enantiomeric separation a key step in synthesis.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the resolution process. We will explore the three primary methods for resolution:

  • Classical Diastereomeric Salt Crystallization

  • Enzymatic Kinetic Resolution

  • Preparative Chiral Chromatography (HPLC/SFC)

Our goal is to not only provide protocols but to explain the underlying principles, helping you make informed decisions to optimize your separations.

Section 1: Classical Diastereomeric Salt Crystallization

This method remains a robust and scalable technique for chiral resolution when the target molecule contains an acidic or basic handle.[1] For 4-(pyrrolidin-1-yl)oxolan-3-ol, the basic pyrrolidine nitrogen serves as the handle for forming salts with a chiral acid.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting a new resolution project for this compound. How do I select the best chiral resolving agent?

A1: The selection of a resolving agent is the most critical step and often requires empirical screening.[1] The ideal agent will form a diastereomeric salt with one enantiomer of your compound that is significantly less soluble in a given solvent than the salt of the other enantiomer.[2]

  • Initial Screening: Start with common, commercially available chiral acids. For a basic compound like yours, tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) are excellent starting points due to their ability to form highly crystalline salts.[2] Other agents to consider include mandelic acid, camphorsulfonic acid, and malic acid.[3]

  • Rationale: The choice is based on creating a salt with strong, well-defined crystal lattice interactions. The rigid structures of tartaric acid derivatives often facilitate this. The goal is to maximize the solubility difference between the two diastereomeric salts, (R)-amine•(L)-acid and (S)-amine•(L)-acid.

  • Screening Protocol: A small-scale parallel screen is highly efficient. Dissolve your racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetone) and add solutions of different resolving agents (typically 0.5 to 1.0 equivalents).[2] Observe which combinations yield crystalline precipitates. Analyze the enantiomeric excess (e.e.) of the amine recovered from both the crystals and the mother liquor to identify the most promising system.

Q2: My resolution is yielding a low enantiomeric excess (<80% e.e.) in the crystalline salt. What factors should I investigate?

A2: Low e.e. is a common problem and can be addressed by systematically optimizing the crystallization conditions.

  • Solvent Choice is Key: The solvent has a profound impact on the solubility of the diastereomeric salts.[4] If the solubilities are too similar in your current solvent, the undesired diastereomer will co-precipitate. Try screening a wider range of solvents or solvent mixtures (e.g., ethanol/water, acetone/heptane). The goal is to find a system where one salt is sparingly soluble and the other is highly soluble.

  • Cooling Rate: Rapid cooling often leads to kinetic trapping and reduces selectivity.[2] Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath or refrigerator. This promotes the formation of a thermodynamically stable, and hopefully enantiomerically pure, crystal lattice.

  • Equivalents of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the e.e. of the crystallized salt.[2] This ensures that only the least soluble diastereomer crystallizes, leaving the more soluble one in the mother liquor.

  • Recrystallization: A single crystallization is often insufficient. Recrystallizing the diastereomeric salt from the same or a different solvent system is a standard method to upgrade the enantiomeric excess.[5] Monitor the e.e. after each recrystallization until a constant value is achieved.

Q3: I have isolated the diastereomeric salt with high purity. What is the best way to liberate the free amine enantiomer?

A3: Liberating the amine is a straightforward but crucial step. The goal is to break the salt and separate your chiral amine from the chiral acid.

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a base, such as 2 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3), dropwise until the solution is basic (pH > 10).[2] This deprotonates the chiral acid and protonates your amine, breaking the ionic bond of the salt.

  • Extraction: Extract the liberated free amine into a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[2] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Workflow & Protocol

G cluster_prep Salt Formation & Crystallization cluster_liberation Liberation of Free Amine racemic_amine 1. Dissolve Racemic Amine (e.g., in Ethanol) mix 3. Mix Solutions & Stir racemic_amine->mix resolving_agent 2. Dissolve Chiral Acid (e.g., (+)-Tartaric Acid in Ethanol) resolving_agent->mix cool 4. Slow Cooling & Crystallization mix->cool filter_salt 5. Filter & Collect Crystals (Less Soluble Diastereomer) cool->filter_salt mother_liquor Mother Liquor (Contains More Soluble Diastereomer) cool->mother_liquor dissolve_salt 6. Dissolve Crystals in Water filter_salt->dissolve_salt basify 7. Add Base (e.g., NaOH) to pH > 10 dissolve_salt->basify extract 8. Extract with Organic Solvent (e.g., DCM) basify->extract isolate 9. Dry & Evaporate Solvent extract->isolate final_product Enantiomerically Pure Amine isolate->final_product

Section 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemate.[6] For 4-(pyrrolidin-1-yl)oxolan-3-ol, the secondary alcohol is an excellent handle for enzymes like lipases, which can selectively acylate one enantiomer, allowing the unreacted alcohol and the newly formed ester to be separated.

Frequently Asked Questions & Troubleshooting Guide

Q1: Which enzyme and acyl donor should I choose for the EKR of my amino alcohol?

A1: Lipases are the most common and robust enzymes for resolving secondary alcohols.[6][7]

  • Enzyme Selection: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is an excellent starting point due to its broad substrate scope and high enantioselectivity.[6] Other lipases from Pseudomonas cepacia or Candida rugosa can also be effective. It is often necessary to screen a small panel of enzymes. A study on similar heterocyclic amino alcohols found that Candida antarctica lipases A and B were most effective.[8]

  • Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is a popular choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation effectively irreversible.[9] Other options include isopropenyl acetate or simple esters like ethyl acetate. For more challenging resolutions, activated acyl donors like acid anhydrides can be used.

  • Rationale: The enzyme's active site is a chiral environment. One enantiomer of the alcohol fits optimally into the active site and is acylated at a much higher rate (k_fast) than the other enantiomer (k_slow). The goal is to maximize the ratio of these rates (the E-value).

Q2: My EKR has stopped at ~50% conversion, but the enantiomeric excess of both the remaining alcohol and the product ester is low. What went wrong?

A2: This indicates a low enantioselectivity factor (E-value) for the enzyme under your current conditions. The enzyme is acylating both enantiomers at similar rates.

  • Optimize the Solvent: The solvent dramatically affects enzyme activity and selectivity.[9] Non-polar, aprotic organic solvents like heptane, methyl tert-butyl ether (MTBE), or toluene are typically preferred.[10] Avoid polar solvents like methanol or DMSO in high concentrations as they can strip essential water from the enzyme and denature it.[7]

  • Control the Temperature: Temperature influences both reaction rate and enantioselectivity.[9] While higher temperatures increase the rate, they can sometimes decrease the E-value. Screen temperatures ranging from room temperature up to 60-70 °C to find the optimal balance.

  • Monitor the Reaction Carefully: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion.[6] If the reaction proceeds too far past this point, the e.e. of the product will decrease as the slower-reacting enantiomer begins to be acylated.[9] Monitor the reaction progress by chiral HPLC or GC.

Q3: How do I separate the product ester from the unreacted alcohol after the reaction?

A3: Standard chromatographic separation is typically effective.

  • Enzyme Removal: First, filter the reaction mixture to remove the immobilized enzyme, which can be washed and potentially reused.[9]

  • Concentration: Concentrate the filtrate to remove the solvent.

  • Column Chromatography: The resulting mixture of the acylated ester and the unreacted alcohol will have different polarities. The ester is significantly less polar than the alcohol. This difference allows for easy separation using silica gel column chromatography, typically with a solvent system like hexane/ethyl acetate or dichloromethane/methanol.

EKR Workflow and Data

G cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation racemate 1. Racemic Alcohol + Acyl Donor (e.g., Vinyl Acetate) in Solvent (e.g., MTBE) enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) racemate->enzyme react 3. Stir at Optimal Temperature (e.g., 40°C) enzyme->react monitor 4. Monitor by Chiral HPLC Stop at ~50% Conversion react->monitor filter_enzyme 5. Filter to Remove Enzyme monitor->filter_enzyme concentrate 6. Concentrate Filtrate filter_enzyme->concentrate chromatography 7. Silica Gel Chromatography concentrate->chromatography ester_prod Enantiopure Ester chromatography->ester_prod alcohol_prod Enantiopure Alcohol chromatography->alcohol_prod

Parameter Typical Starting Conditions Optimization Goal
Enzyme Novozym 435 (CALB)Screen other lipases if E-value is low
Solvent MTBE, Heptane, TolueneMaximize enantioselectivity (E-value)
Acyl Donor Vinyl Acetate (3-5 equiv.)Ensure reaction is irreversible
Temperature Room Temp to 50 °CBalance reaction rate and selectivity
Conversion Stop at 50%Maximize e.e. of both products

Section 3: Preparative Chiral Chromatography

For small to medium-scale separations, or when classical and enzymatic methods fail, preparative chiral chromatography (HPLC or SFC) is the most direct and often fastest method.[1] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I select the right chiral stationary phase (CSP) for my compound?

A1: Column selection is largely an empirical process, but polysaccharide-based CSPs are the most versatile and a great place to start for resolving pyrrolidine derivatives.[11][12]

  • Recommended Columns: Start with columns based on coated or immobilized amylose and cellulose derivatives. Common and highly effective columns include Chiralpak® IA, IB, IC (immobilized) and Chiralcel® OD, AD (coated).[11] These phases offer a wide range of chiral recognition mechanisms.

  • Mobile Phase Screening:

    • Normal Phase: A typical starting mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[13] Varying the percentage of the alcohol modifier is the primary way to adjust retention and resolution.

    • Reversed Phase: If your compound is more polar, a reversed-phase method using water/acetonitrile or water/methanol with a suitable buffer might be effective.[14]

  • Additive: For a basic amine like yours, it is often necessary to add a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase. This improves peak shape by masking residual acidic silanols on the silica support and prevents peak tailing.

Q2: I see peak tailing and poor resolution on my chiral column. How can I improve the peak shape?

A2: Peak tailing for basic compounds is a very common issue.

  • Use a Basic Additive: As mentioned above, this is the most effective solution. Add 0.1% of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will neutralize active sites on the column that cause unwanted secondary interactions.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Lower Sample Load: Overloading the column is a frequent cause of poor peak shape in preparative chromatography. Perform a loading study to determine the maximum amount of compound you can inject while maintaining good resolution.

Q3: What are the pros and cons of HPLC versus Supercritical Fluid Chromatography (SFC) for this separation?

A3: Both are excellent techniques, but they have different strengths.

  • HPLC (High-Performance Liquid Chromatography):

    • Pros: Ubiquitous instrumentation, well-understood methodology, wide range of available columns and solvents.

    • Cons: Higher solvent consumption and cost, longer run times, and more difficult solvent removal post-separation compared to SFC.

  • SFC (Supercritical Fluid Chromatography):

    • Pros: Uses supercritical CO2 as the main mobile phase, which is cheaper and more environmentally friendly. It offers faster separations, lower backpressure, and very easy solvent removal (the CO2 simply evaporates). SFC is often superior for preparative-scale work.[1]

    • Cons: Requires specialized instrumentation that is less common than HPLC.

For scaling up to produce grams or kilograms of material, SFC is often the preferred industrial method due to its efficiency and lower operating costs.[1]

Parameter Typical HPLC Conditions Typical SFC Conditions
Column Chiralpak® IA or Chiralcel® OD-HChiralpak® IA or Chiralcel® OD-H
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEACO2/Methanol (80:20) + 0.1% DEA
Flow Rate 1.0 mL/min (analytical)3.0 mL/min (analytical)
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)

References

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (n.d.). SciELO.
  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. (n.d.). ResearchGate.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC.
  • A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds. (n.d.). Benchchem.
  • Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. (2007, February 19). Oxford Academic.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.
  • Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College.
  • Overcoming low enantiomeric excess in 5,6,7,8-Tetrahydroquinolin-8-ol resolution. (n.d.). Benchchem.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Chemoenzymatic Dynamic Kinetic Resolution of β-Halo Alcohols. An Efficient Route to Chiral Epoxides. (2002, November 20). The Journal of Organic Chemistry.
  • Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. (2014, October 15). PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2025, November 7). PMC.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (n.d.). Benchchem.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Enantiomer Separations. (2023, December 8). Chromatography Online.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... (n.d.). PMC.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012, July 5). Macmillan Group.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry.
  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis.
  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen.
  • Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. (2011, January 29). ResearchGate.
  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2024, November 29). MDPI.
  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. (2006, March 23). The Journal of Organic Chemistry.
  • Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions. (2022, August). Request PDF.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021, June 17). The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.

Sources

Troubleshooting

"managing epimerization during synthesis of substituted tetrahydrofurans"

Welcome to the Technical Support Center for Tetrahydrofuran (THF) Synthesis. As a Senior Application Scientist, I have designed this diagnostic portal to help you navigate one of the most persistent challenges in complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrahydrofuran (THF) Synthesis. As a Senior Application Scientist, I have designed this diagnostic portal to help you navigate one of the most persistent challenges in complex molecule synthesis: managing and controlling epimerization at the chiral centers of substituted THFs .

Whether you are synthesizing furanolignans, C-glycosides, or pharmaceutical intermediates, unwanted stereochemical inversion (epimerization) usually occurs adjacent to the ring oxygen (C2/C5) or alpha to a pendant carbonyl. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you either suppress epimerization to trap kinetic products or exploit it to access thermodynamic diastereomers.

SECTION 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During the Lewis acid-mediated condensation of aldehydes with cyclic allylsiloxanes, I am observing unwanted C2 epimerization. Why does this happen, and how do I control it? A: This reaction proceeds via a silyl-modified Sakurai mechanism. The stereochemical outcome at C2 is dictated by the stability of the intermediate benzylic cation[1]. When you use electron-rich aldehydes (e.g., 4-(dimethylamino)benzaldehyde), the resulting benzylic cation is highly stabilized. This extended lifetime allows for C–C bond rotation and equilibration, leading to a mixture favoring the thermodynamically stable 2,3-trans isomer. Fix: To favor the kinetic 2,3-cis isomer, utilize strictly coordinating Lewis acids (like BF3​⋅OEt2​ ) at cryogenic temperatures ( −78∘C ) to rapidly trap the oxocarbenium intermediate before bond rotation can occur[1].

Q2: I am synthesizing anti-2,4-disubstituted THFs via Rh-catalyzed hydroformylation, but the product epimerizes during aqueous workup. How can I trap the kinetic product? A: Aldehydes adjacent to the THF ring are highly prone to enolization and subsequent epimerization under even mildly acidic or basic workup conditions. To prevent this, implement an in situ trapping strategy. Immediately following the hydroformylation step, convert the sensitive aldehyde into a stable oxime derivative before breaking the inert atmosphere. This removes the enolizable carbonyl, effectively halting epimerization while providing a robust synthetic handle for downstream functionalization[2].

Q3: Can I use epimerization to my advantage to access trans-lignans from cis-precursors? A: Absolutely. Epimerization is a powerful tool in divergent synthesis. For example, treating a cyclic hemiketal with a Lewis acid ( BF3​⋅OEt2​ ) promotes the formation of a planar oxocarbenium ion. By deliberately delaying the addition of a hydride source and allowing the mixture to warm to −20∘C , the intermediate equilibrates. Subsequent reduction with NaBH3​CN selectively yields the thermodynamically stable trans-isomer—a strategy central to the total synthesis of (+)-talaumidin and (+)-galbelgin[3].

Q4: Why do my 2'-carbonyl- α -C-glycosides epimerize to β -C-glycosides under basic conditions? A: This is driven by base-catalyzed thermodynamic equilibration. Treatment with a base (e.g., NaOMe ) triggers the enolation of the 2'-carbonyl group, followed by a β -elimination that physically opens the THF ring to form an acyclic α,β -unsaturated intermediate. An intramolecular hetero-Michael cycloaddition then re-closes the ring, exclusively yielding the thermodynamically stable equatorial β -C-glycopyranoside[4].

SECTION 2: Pathway Visualization

G A THF Hemiketal B Oxocarbenium Ion (Planar) A->B BF3·OEt2 C Stereoretentive Reduction B->C Fast Hydride (Et3SiH) D Equilibration (Epimerization) B->D Extended Time (-20 °C) E cis-THF (Kinetic) C->E F trans-THF (Thermodynamic) D->F Hydride (NaBH3CN)

Fig 1. Divergent pathways for stereoretention vs. epimerization via an oxocarbenium intermediate.

G A α-C-Glycoside (2'-Carbonyl) B Base-Catalyzed Enolation A->B NaOMe C Acyclic α,β-Unsaturated Intermediate B->C β-Elimination D Hetero-Michael Cycloaddition C->D E β-C-Glycoside (Thermodynamic) D->E Stereoselective Ring Closure

Fig 2. Base-catalyzed anomeric epimerization of C-glycosides via acyclic intermediates.

SECTION 3: Quantitative Data & Optimization

The table below summarizes how reagent choice and temperature dictate the stereochemical fate of THF intermediates during reductive deoxygenation and allylsiloxane condensation[3],[1].

SubstrateReagents / Lewis AcidTemp & TimeMajor Product StereochemistryYield (%)
THF Hemiketal 9a BF3​⋅OEt2​ , Et3​SiH −78∘C to −20∘C , 3 h2,3-cis (Kinetic retention)62%
THF Hemiketal 9a BF3​⋅OEt2​ , then NaBH3​CN −78∘C to −20∘C , 2 h2,3-trans (Thermodynamic epimerization)96%
Allylsiloxane + Hexanal BF3​⋅OEt2​ −78∘C to RT2,3-cis, 3,4-trans (Major)>70%
Allylsiloxane + 4-NMe2-PhCHO BF3​⋅OEt2​ −78∘C to RT1:1 mixture of cis/trans~65%

SECTION 4: Standard Operating Procedures (Protocols)

Protocol A: Stereoretentive Reductive Deoxygenation (Suppressing Epimerization)

Objective: Trap the kinetic cis-diastereomer of a THF lignan from a hemiketal precursor[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the cyclic hemiketal (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M).

  • Cooling & Activation: Cool the solution to −78∘C using a dry ice/acetone bath. Stir for 10 minutes.

  • Hydride Pre-loading: Add triethylsilane ( Et3​SiH , 3.0 equiv) to the mixture before Lewis acid activation. This ensures immediate trapping of the oxocarbenium ion.

  • Lewis Acid Addition: Dropwise, add BF3​⋅OEt2​ (1.5 equiv).

  • Reaction & Validation: Allow the reaction to stir at −78∘C for 1 hour, then slowly warm to −20∘C over 2 hours. Self-Validation Step: Quench a 0.1 mL aliquot in saturated aqueous NaHCO3​ , extract with EtOAc, and run a rapid crude 1H -NMR to verify the absence of the epimeric C2 proton signal.

  • Quenching: Quench the bulk reaction with saturated aqueous NaHCO3​ at −20∘C , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

Protocol B: In Situ Oxime Protection of Enolizable THF Aldehydes

Objective: Prevent epimerization of anti-2,4-disubstituted THF aldehydes post-hydroformylation[2].

  • Hydroformylation: Perform the Rh-catalyzed hydroformylation of the 2,3-dihydrofuran substrate in a non-coordinating solvent (e.g., toluene) under CO/H2​ pressure.

  • Depressurization: Carefully vent the syngas at room temperature. Do not expose the mixture to air or aqueous workup.

  • In Situ Derivatization: Directly to the crude reaction mixture, add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 equiv) and a mild base (e.g., pyridine or sodium acetate, 2.0 equiv).

  • Stirring: Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the aldehyde.

  • Isolation: The resulting oxime is stereochemically stable. Proceed with standard aqueous workup (water/EtOAc extraction) without fear of epimerization at the C4 position.

References

  • Kim, H., Wooten, C. M., Park, Y., & Hong, J. "Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal: Synthesis of (−)-Odoratisol C, (−)-Futokadsurin A, (−)-Veraguensin, (+)-Fragransin A2, (+)-Galbelgin, and (+)-Talaumidin." Organic Letters, 2007. URL:[Link]

  • Angle, S. R., & El-Said, N. A. "Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans." The Journal of Organic Chemistry, 2004. URL:[Link]

  • "Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives." The Journal of Organic Chemistry, 2024. URL:[Link]

  • "Epimerization of 2'-Carbonylalkyl-C-Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition." Tetrahedron, 2005. URL:[Link]

Sources

Optimization

"alternative catalysts for the synthesis of 3,4-disubstituted oxolanes"

Welcome to the technical support center for the synthesis of 3,4-disubstituted oxolanes, also known as tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and professionals in drug development wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-disubstituted oxolanes, also known as tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

I. Troubleshooting Guide

This section is formatted to rapidly address common experimental hurdles. Each problem is followed by a detailed analysis of potential causes and a set of actionable troubleshooting steps.

Problem 1: Low to No Product Yield

You've assembled your reaction, but upon analysis, you find a disappointingly low yield of the desired 3,4-disubstituted oxolane, or worse, no product at all.

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The heart of the synthesis, the catalyst, may be the primary culprit.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Many catalysts, especially organometallic complexes, are sensitive to air and moisture.[1]

      • Test Catalyst Activity: If possible, run a known, reliable reaction with the same batch of catalyst to confirm its activity.

      • Consider Catalyst Loading: An insufficient amount of catalyst will naturally lead to low conversion. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[2] However, be aware that excessively high loadings can sometimes lead to side reactions.

  • Inefficient Reaction Conditions: The chosen temperature, solvent, and reaction time may not be optimal for your specific substrate and catalyst system.

    • Troubleshooting Steps:

      • Temperature Optimization: Gradually increase the reaction temperature. Some cyclization reactions require thermal energy to overcome the activation barrier. Conversely, for highly exothermic reactions or those with thermally sensitive intermediates, lowering the temperature might be necessary to prevent decomposition.[1]

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. If a non-polar solvent like toluene was used, consider switching to a more polar aprotic solvent like THF or acetonitrile, or vice versa.[3]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal reaction time may be shorter or longer than initially anticipated.[4]

  • Poor Quality of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.

    • Troubleshooting Steps:

      • Purify Starting Materials: If purity is questionable, purify the starting materials by distillation, recrystallization, or column chromatography.

      • Ensure Anhydrous Conditions: Many catalytic reactions are sensitive to water.[1] Ensure all glassware is oven-dried, and solvents are properly dried before use.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

The desired oxolane is forming, but as a mixture of diastereomers or enantiomers, complicating purification and reducing the yield of the target stereoisomer.

Possible Causes & Solutions:

  • Sub-optimal Catalyst or Ligand: The stereochemical outcome of the reaction is highly dependent on the catalyst and any associated chiral ligands.

    • Troubleshooting Steps:

      • Ligand Modification: For metal-catalyzed reactions, the electronic and steric properties of the ligand are paramount. Experiment with a library of ligands to identify one that provides better stereocontrol.

      • Alternative Catalytic System: If ligand screening is unsuccessful, consider a different class of catalyst. For example, if a Lewis acid-catalyzed approach is failing, an organocatalytic or a transition-metal-catalyzed method might offer better selectivity.[5] Chiral phosphoric acids and (salen)Co(III) complexes have shown promise in enantioselective oxetane openings to form tetrahydrofurans.[5][6]

      • Catalyst Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity.

  • Unfavorable Reaction Conditions: Temperature and solvent can influence the transition states that determine stereoselectivity.

    • Troubleshooting Steps:

      • Lower the Temperature: Reactions run at lower temperatures often exhibit higher stereoselectivity as they favor the transition state with the lowest activation energy.[3]

      • Solvent Effects: The solvent can influence the conformation of the substrate and catalyst, thereby affecting the stereochemical outcome. Screen a range of solvents with varying polarities.

  • Mechanism-Dependent Issues: The underlying reaction mechanism may have inherent limitations in stereocontrol.

    • Troubleshooting Steps:

      • Understand the Mechanism: A thorough understanding of the reaction mechanism can provide insights into the factors controlling stereoselectivity. For instance, in reactions proceeding through a stepwise mechanism, there may be opportunities for bond rotation that erodes stereochemical information.

      • Consider a Different Synthetic Route: If achieving the desired stereochemistry proves intractable with the current approach, a different synthetic strategy might be necessary. For example, an intramolecular cyclization of a pre-functionalized acyclic precursor where the stereocenters are already set can be a reliable method.[7]

Problem 3: Formation of Significant Side Products

Your reaction mixture contains the desired product, but it is contaminated with one or more significant impurities, making purification difficult and lowering the isolated yield.

Possible Causes & Solutions:

  • Competing Reaction Pathways: The reaction conditions may be promoting undesired side reactions.

    • Troubleshooting Steps:

      • Identify the Side Products: Isolate and characterize the major side products using techniques like NMR spectroscopy and mass spectrometry. Understanding their structure can provide clues about the competing reaction pathways.

      • Modify Reaction Conditions:

        • Lower Temperature: As mentioned previously, lower temperatures can suppress side reactions with higher activation energies.

        • Change Catalyst: A different catalyst may have a higher selectivity for the desired transformation.

        • Adjust Stoichiometry: If one of the reactants is prone to self-condensation or other side reactions, using it as the limiting reagent might be beneficial.

  • Decomposition of Starting Material or Product: The starting materials or the newly formed product may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product decomposition.

      • Milder Conditions: Explore milder catalysts or reaction conditions that are less likely to cause degradation.

  • Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for side reactions.

    • Troubleshooting Steps:

      • Purify Reagents and Solvents: As with low yield issues, ensuring the purity of all reaction components is crucial.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 3,4-disubstituted oxolanes.

Q1: What are the most common strategies for synthesizing 3,4-disubstituted oxolanes?

A1: Several robust strategies exist for the synthesis of 3,4-disubstituted oxolanes. These can be broadly categorized as:

  • Intramolecular Cyclization of Acyclic Precursors: This is a widely used and reliable method. It typically involves the cyclization of a 1,4-diol or a related derivative. The stereochemistry of the final product can often be controlled by the stereochemistry of the acyclic precursor.[7]

  • [2+2] Cycloadditions and Subsequent Ring Expansions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, can be a powerful first step.[5][8] The resulting oxetane can then undergo a ring expansion to the desired tetrahydrofuran.[9]

  • Lewis Acid or Base-Catalyzed Formal [2+2] Cycloadditions: These reactions typically occur between an enol ether and a carbonyl compound and proceed through a stepwise mechanism.[8]

  • Metal-Catalyzed Cycloadditions: Various transition metals, including rhodium and palladium, can catalyze the cyclization of appropriate substrates to form tetrahydrofurans.

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the specific transformation you are trying to achieve, the functional groups present in your substrate, and the desired stereochemical outcome.

  • For Enantioselective Syntheses: Chiral Lewis acids, such as those based on copper or scandium, and organocatalysts like chiral phosphoric acids or cinchona alkaloids, are often employed.[5][10]

  • For Diastereoselective Syntheses: The choice of catalyst can influence the diastereomeric ratio. For example, in metal-catalyzed reactions, the ligand can play a crucial role in determining the stereochemical outcome.

  • Substrate Scope: Some catalysts have a broad substrate scope, while others are more limited. A thorough literature search for similar transformations is essential.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: Many catalysts and reagents used in modern organic synthesis are sensitive to air and moisture. To ensure the success of your reaction, it is crucial to employ standard inert atmosphere techniques.

  • Glassware: All glassware should be thoroughly dried in an oven (typically at >100 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).

  • Solvents and Reagents: Use anhydrous solvents, which are commercially available or can be prepared by distillation from an appropriate drying agent. Liquid reagents should be handled via syringe, and solid reagents should be transferred in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup: The reaction should be assembled under an inert atmosphere. This can be achieved using a Schlenk line or in a glovebox.

Q4: What are some common workup procedures for reactions involving metal catalysts?

A4: After the reaction is complete, the metal catalyst often needs to be removed from the reaction mixture. The appropriate workup procedure depends on the nature of the catalyst.

  • Filtration: If the catalyst is heterogeneous or precipitates out at the end of the reaction, it can often be removed by filtration through a pad of Celite or silica gel.

  • Aqueous Wash: Many metal salts can be removed by washing the organic layer with an aqueous solution. For example, a wash with a saturated aqueous solution of ammonium chloride or a chelating agent like EDTA can help remove residual metal ions.

  • Column Chromatography: This is a very common method for purifying the product and removing the catalyst and any byproducts.

III. Data Presentation & Experimental Protocols

Table 1: Comparison of Catalysts for an Enantioselective Oxolane Synthesis
Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)Reference
Cu(OTf)₂Chiral BisoxazolineCH₂Cl₂-208592[8]
Sc(OTf)₃Chiral PyBoxToluene09088[5]
(salen)Co(III)-neat259598[6]
Chiral Phosphoric Acid-Hexane257895[5]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral Lewis acid catalyst (e.g., 5 mol% of a chiral Cu(II) complex) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane) via syringe, followed by the silyl enol ether (1.2 equivalents). Cool the mixture to the desired temperature (e.g., -78 °C).

  • Initiation: Add the carbonyl compound (1.0 equivalent) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-disubstituted oxolane.

IV. Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed catalyst Check Catalyst Activity & Loading start->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Time) catalyst->conditions If catalyst is active success Improved Yield catalyst->success New catalyst/loading works materials Verify Starting Material Purity conditions->materials If conditions optimized conditions->success New conditions work materials->success If materials are pure

Caption: Troubleshooting flowchart for low reaction yield.

Diagram 2: Key Catalytic Cycles in Oxolane Synthesis

G cluster_0 Lewis Acid Catalysis cluster_1 Organocatalysis a Substrate + LA Activated Complex b Nucleophilic Attack Cyclization a:f1->b:f0 c Product + LA b:f1->c:f0 c->a Catalyst Turnover d Substrate + Organocatalyst Iminium/Enamine Ion e Reaction with Electrophile/Nucleophile Cyclized Intermediate d:f1->e:f0 f Product + Organocatalyst e:f1->f:f0 f->d Catalyst Turnover

Sources

Troubleshooting

Technical Support Center: Synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

Welcome to the technical support guide for the synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. This document is intended for researchers, chemists, and drug development professionals who are scaling up this synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. This document is intended for researchers, chemists, and drug development professionals who are scaling up this synthesis. Here, we address common challenges and frequently asked questions to ensure a successful, efficient, and reproducible synthesis.

The primary route to this target molecule involves the nucleophilic ring-opening of a suitable epoxide, rac-3,4-epoxytetrahydrofuran, with pyrrolidine. This reaction, while straightforward in principle, presents several potential pitfalls related to reaction rate, purity, and product isolation. This guide provides in-depth, experience-based solutions to these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation and Progression

Question 1: The reaction is extremely slow or appears to have stalled. What are the primary causes?

Answer: A sluggish reaction is one of the most common issues and typically points to insufficient activation of the epoxide ring or issues with the nucleophile.

  • Insufficient Epoxide Activation: Epoxides are strained rings, but without proper activation, they can be slow to react with neutral amines like pyrrolidine.[1][2] The reaction relies on the nucleophilic attack of the amine on one of the epoxide carbons, which is an Sₙ2-type mechanism.[1][3]

    • Solution 1 (Catalysis): Introduce a catalytic amount of a Lewis acid, such as yttrium(III) chloride (YCl₃), to coordinate with the epoxide oxygen.[4] This coordination enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.[4] A loading of 1 mol% is often sufficient to dramatically increase the reaction rate under solvent-free conditions.[4]

    • Solution 2 (Solvent Choice): While the reaction can be run neat, using a protic solvent like ethanol or isopropanol can facilitate the reaction by stabilizing the transition state and participating in the protonation of the resulting alkoxide. However, this can also lead to solvent-related side products if not carefully controlled.

  • Poor Nucleophile Quality: The purity of the pyrrolidine is critical.

    • Solution: Ensure the pyrrolidine is freshly distilled and free of water. Water can act as a competing, albeit weak, nucleophile, leading to the formation of rac-(3R,4S)-tetrahydrofuran-3,4-diol as a byproduct.[5]

Question 2: My TLC analysis shows multiple spots, including what I suspect is a regioisomer. How can I control the regioselectivity?

Answer: The formation of a regioisomeric byproduct, where the pyrrolidine attacks the other epoxide carbon, is a possibility, especially if reaction conditions are not optimized.

  • Mechanism and Control: Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide with a strong nucleophile proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[3][6] For rac-3,4-epoxytetrahydrofuran, the two carbons are electronically similar, but subtle steric factors can direct the nucleophile.

    • Solution: To favor the desired (3R,4S) product, stick to neutral or basic conditions and avoid strong acids.[1] Acidic conditions can promote an Sₙ1-like mechanism where the nucleophile attacks the carbon that can better stabilize a partial positive charge, potentially altering the regioselectivity.[7][8] Using a Lewis acid like YCl₃ has been shown to provide high regioselectivity in similar systems.[4]

Category 2: Product Isolation and Purification

Question 3: The final product is a viscous oil that is difficult to purify by column chromatography. Are there alternative methods?

Answer: Amino alcohols like the target molecule are often polar, have high boiling points, and can be challenging to purify due to their physical properties and solubility.[9]

  • Challenge: The presence of both a hydroxyl group and a tertiary amine makes the molecule highly polar and water-soluble, leading to tailing on silica gel columns and difficulty in separating it from polar impurities.[9]

    • Solution 1 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.

    • Solution 2 (Crystallization/Salt Formation): Attempt to form a crystalline salt. Treat the purified oil with a solution of a suitable acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the corresponding ammonium salt. This salt can often be recrystallized to a high purity. The free base can be regenerated if necessary.

    • Solution 3 (Ion-Exchange Chromatography): For highly challenging separations, consider using a cation-exchange resin.[10] The product will bind to the resin, and after washing away neutral impurities, it can be eluted with an appropriate buffer or a dilute ammonia solution.[10][11]

Question 4: I'm having trouble removing all the water from my final product. What is the best drying method?

Answer: The high polarity and hydrogen-bonding capability of the product can make it retain water tenaciously.

  • Challenge: Standard drying with agents like anhydrous sodium sulfate may be insufficient. Rotary evaporation may require high temperatures that could lead to decomposition.

    • Solution 1 (Azeotropic Distillation): Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Repeatedly adding and removing the toluene under reduced pressure can effectively co-distill the water.

    • Solution 2 (High-Vacuum Drying): Use a high-vacuum pump (Schlenk line) with a cold trap for an extended period. Gentle heating (e.g., 30-40 °C) can aid the process, but monitor for any signs of product degradation.

    • Solution 3 (Lyophilization): If the product is dissolved in a suitable solvent like water or dioxane, lyophilization (freeze-drying) can be an effective, albeit slower, method for removing residual solvent without heat.[9]

Category 3: Structural and Stereochemical Verification

Question 5: How can I confirm the relative stereochemistry is trans (3R,4S) and not cis?

Answer: The stereochemical outcome is a direct consequence of the Sₙ2 mechanism, which involves an inversion of configuration at the point of attack.[3] Verifying this outcome is crucial and is best done using NMR spectroscopy.

  • ¹H NMR Analysis: The key is to analyze the coupling constants (J-values) between the protons on C3 and C4.

    • Expected Outcome: For a trans relationship in a five-membered ring, the dihedral angle between the H-C3 and H-C4 protons typically results in a small coupling constant. In contrast, a cis relationship would lead to a larger coupling constant.

    • Procedure: Acquire a high-resolution ¹H NMR spectrum. The multiplet patterns for the protons at C3 and C4 will provide the necessary J-values. Comparison with literature values for similar substituted tetrahydrofurans can confirm the assignment.[12][13]

  • 2D NMR Techniques:

    • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment can provide through-space correlations. For the trans product, no NOE should be observed between the H-C3 and H-C4 protons. A cis isomer would likely show a clear NOE correlation.[14][15]

Visual Summaries and Protocols

Reaction Workflow and Troubleshooting

The following diagram outlines the general synthetic workflow and key troubleshooting checkpoints.

Synthesis_Workflow Start Start: Mix 3,4-Epoxytetrahydrofuran & Pyrrolidine Reaction Reaction (e.g., neat or in solvent, RT to 50°C) Start->Reaction TLC_Check Monitor by TLC Reaction->TLC_Check Workup Aqueous Workup / Extraction TLC_Check->Workup Reaction Complete Slow_Rxn Issue: Slow/No Reaction TLC_Check->Slow_Rxn Stalled Purification Purification Workup->Purification Impure_Product Issue: Impure Product / Side Reactions Workup->Impure_Product If TLC shows impurities Characterization Characterization (NMR, MS) Purification->Characterization Purification_Issue Issue: Difficult Purification Purification->Purification_Issue If chromatography fails Product Final Product: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol Characterization->Product Add_Catalyst Action: Add Lewis Acid (e.g., YCl3) Slow_Rxn->Add_Catalyst Check_Reagents Action: Check Pyrrolidine Purity Slow_Rxn->Check_Reagents Add_Catalyst->Reaction Check_Reagents->Start Restart with pure reagents Optimize_Cond Action: Ensure Neutral/Basic Conditions Impure_Product->Optimize_Cond Optimize_Cond->Reaction Re-run with optimized conditions AcidBase_Ext Action: Acid-Base Extraction Purification_Issue->AcidBase_Ext Salt_Form Action: Form Crystalline Salt Purification_Issue->Salt_Form AcidBase_Ext->Characterization Salt_Form->Characterization

Caption: Troubleshooting flowchart for the synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol.

Key Reaction Parameters
ParameterRecommended ConditionRationale / Common Pitfall
Stoichiometry Pyrrolidine: 1.0 - 1.2 eq.Excess pyrrolidine can complicate purification. Less than 1.0 eq. will result in incomplete conversion.
Catalyst YCl₃ (0.5 - 2 mol%)Accelerates the reaction by activating the epoxide.[4] Omission leads to very long reaction times.
Solvent Solvent-free or EthanolSolvent-free is efficient.[4] Ethanol can aid solubility but may lead to side products.
Temperature 25 °C - 60 °CHigher temperatures increase the rate but may also promote side reactions. Start at room temperature.
Atmosphere Inert (N₂ or Argon)Prevents reaction of pyrrolidine with atmospheric CO₂ and moisture.

Detailed Experimental Protocol

Materials:

  • rac-3,4-epoxytetrahydrofuran

  • Pyrrolidine (freshly distilled)

  • Yttrium(III) Chloride (YCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add rac-3,4-epoxytetrahydrofuran (1.0 eq.).

  • Add anhydrous YCl₃ (0.01 eq.).

  • Add freshly distilled pyrrolidine (1.1 eq.) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography, using a gradient elution (e.g., 100% DCM to 95:5 DCM:Methanol) to isolate the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions. Benchchem.
  • Tarakeshwar, P. Stereoselective synthesis of substituted tetrahydrofurans - identification and analysis by proton NMR and MNDO, MM2 calculations. Tetrahedron. 1991.
  • Epoxide opening of meso‐3,4‐epoxytetrahydrofuran (1) to (3S,4S) or... ResearchGate.
  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry - ACS Publications.
  • Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • Epoxide Opening in Acidic and Basic Conditions. YouTube. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • 3-Hydroxytetrahydrofuran. Wikipedia. Available from: [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available from: [Link]

  • Nichugovskiy, A. I., & Cheshkov, D. A. Total lineshape analysis of α-tetrahydrofuroic acid1H NMR spectra. arXiv.org. Available from: [Link]

  • (3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-ol. PubChem. Available from: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]

  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.
  • Novel method for producing S-3-hydroxytetrahydrofuran. Google Patents.
  • Method for separating and purifying amino acid. Google Patents.
  • Separation and Refining of Amino acids.
  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2.
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. Available from: [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. Available from: [Link]

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.

Sources

Optimization

Technical Support Center: Degradation Pathways of Pyrrolidinyl Oxolanols

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of pyrrolidinyl oxolanols. This guide is designed to provide practical,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of pyrrolidinyl oxolanols. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental studies. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation pathways of our pyrrolidinyl oxolanol candidate?

A1: Understanding the degradation pathways is fundamental to drug development for several key reasons:

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying and characterizing these impurities is a regulatory requirement to ensure patient safety.[1]

  • Stability-Indicating Method Development: A validated stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[2][3] Forced degradation studies are the primary tool used to generate these degradation products and prove the method's specificity.[1][4]

  • Formulation and Packaging Development: Knowledge of how the molecule degrades under various stress conditions (e.g., pH, light, heat, oxidation) informs the development of a stable formulation and the selection of appropriate packaging to protect the drug product throughout its shelf life.[5]

  • Regulatory Submission: Regulatory bodies like the FDA and EMA require comprehensive stability data as part of any new drug application.[6][7] These data, derived from studies like the ones outlined here, are used to establish the drug's shelf life and recommended storage conditions.[6][8]

Q2: When in the drug development timeline should we perform forced degradation studies?

A2: Forced degradation studies should be initiated relatively early in the development process. While confirmatory studies are typically performed during Phase III with registration batches, preliminary studies are highly encouraged before or during Phase II.[4][7]

  • Early-Stage Benefits: Conducting these studies early allows for timely improvements to the manufacturing process, aids in the selection of the most appropriate analytical techniques, and provides ample time for the structural elucidation of any significant degradation products that are formed.[7] This proactive approach can prevent costly delays later in development.

Q3: What are the primary chemical liabilities of the pyrrolidinyl oxolanol structure that we should be aware of?

A3: The pyrrolidinyl oxolanol moiety contains several functional groups that are susceptible to degradation:

  • Pyrrolidine Ring (Secondary Amine): Secondary amines are particularly susceptible to oxidation.[9] This can lead to the formation of N-oxides, iminium ions, or ring-opening products. Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides present as impurities in excipients, or metal ions.[9][10]

  • Oxolanol (Tetrahydrofuran alcohol): The ether linkage in the oxolane ring can be susceptible to acidic hydrolysis, leading to ring-opening. The hydroxyl group can undergo oxidation to a ketone.

  • Stereocenters: Pyrrolidinyl oxolanols are chiral molecules. Changes in pH or temperature can potentially lead to epimerization at stereocenters, which would need to be monitored by a suitable chiral analytical method.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Issue 1: Appearance of New, Unidentified Peaks in HPLC Chromatogram During a Stability Study

Question: We've observed new peaks in the chromatogram of our pyrrolidinyl oxolanol formulation stored under accelerated stability conditions (e.g., 40°C/75% RH). How do we identify the cause?

Answer: The appearance of new peaks strongly suggests degradation of the API or its interaction with excipients.[2] A systematic approach is required to identify the source.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: The most direct way to identify potential degradation products is to intentionally degrade the pure API under various stress conditions (acid, base, oxidation, heat, light), as detailed in the protocols below.[1][2] This creates a "fingerprint" of potential degradants.

  • Compare Retention Times: Analyze the stressed API samples using the same HPLC method. If the retention times of the unknown peaks in your stability sample match the peaks generated during the forced degradation study, you have preliminarily identified the degradation pathway.

  • Conduct Excipient Compatibility Studies: The API may be reacting with formulation excipients.[2] Prepare binary mixtures of the API with each individual excipient and store them under the same accelerated conditions. Analyze these mixtures to pinpoint any specific interactions.

  • Characterize the Unknown Peaks: Use a mass spectrometer (MS) coupled with your HPLC (LC-MS) to determine the molecular weights of the impurities.[2][11] This information is crucial for proposing structures and understanding the degradation mechanism. High-resolution mass spectrometry (HRMS) can provide exact mass data to help determine elemental composition.[11]

Issue 2: Poor Resolution Between the Parent Pyrrolidinyl Oxolanol Peak and a Degradant Peak

Question: Our current HPLC method shows a degradation product eluting very close to the main API peak, making accurate quantification difficult. What steps can we take to improve separation?

Answer: Achieving adequate resolution is critical for a stability-indicating method.[12] Low resolution can be caused by several factors, including incorrect mobile phase composition or a degraded column.[12]

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier Concentration: If using reversed-phase HPLC, systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol). A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve the separation between closely eluting peaks.

    • Optimize pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like the pyrrolidinyl oxolanols and their degradation products.[12] Experiment with a range of pH values (ensuring they are within the stable range for your column) to maximize the separation.

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer a different selectivity and resolve the peaks.

  • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[13] However, ensure the API is stable at the tested temperature.

  • Decrease Injection Volume: Overloading the column with too much sample can lead to peak broadening and poor resolution.[12] Try injecting a smaller volume or a more dilute sample.

HPLC Troubleshooting Summary Table
Problem Possible Cause Recommended Solution(s)
Poor Resolution Incorrect mobile phase composition.Optimize organic modifier percentage and pH.[12]
Column degradation.Replace or regenerate the column.[12]
Excessive sample load.Decrease injection volume or sample concentration.[12]
Drifting Retention Times Poor temperature control.Use a thermostatted column oven.[13][14]
Inconsistent mobile phase preparation.Prepare fresh mobile phase; ensure proper mixing.[13]
Column not fully equilibrated.Increase equilibration time between runs.[13]
High Backpressure Clogged filters or column frit.Replace inline filters; backflush or replace the column.[12]
Precipitated buffer in mobile phase.Ensure buffer solubility in the mobile phase; flush the system with a high-aqueous wash.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general strategy for conducting forced degradation studies on a pyrrolidinyl oxolanol API. The goal is to achieve approximately 5-20% degradation to ensure that secondary degradation is minimized.[1]

Objective: To generate likely degradation products and demonstrate the specificity of the analytical method.

Materials:

  • Pyrrolidinyl Oxolanol API

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water and solvents (Acetonitrile, Methanol)

  • Class A volumetric flasks

  • pH meter, heating block/water bath, photostability chamber

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[1]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.[16]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[16]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at regular intervals and analyze.[17]

  • Thermal Degradation:

    • Place the solid API powder in a vial and heat it in an oven at a temperature above the accelerated stability condition (e.g., 80°C).

    • Place a separate aliquot of the API stock solution in a sealed vial and heat at the same temperature.

    • Sample at various time points, dissolve the solid sample in the initial solvent, and analyze both solid and solution samples.

  • Photolytic Degradation:

    • Expose the solid API and the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., with UV/PDA and MS detection).[2][11]

Forced Degradation Conditions Summary Table
Stress Condition Reagent/Condition Typical Temperature Comments
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CNeutralize sample before injection.[16]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature - 60°COften faster than acid hydrolysis; neutralize sample.[16]
Oxidation 3% - 30% H₂O₂Room TemperatureProtect from light to avoid photolytic degradation.
Thermal (Dry Heat) Oven> 60°CTest both solid API and solution.
Photolysis Photostability ChamberControlled Room TempUse a dark control; follow ICH Q1B guidelines.

Visualizations

Postulated Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic pyrrolidinyl oxolanol under oxidative and hydrolytic stress. The pyrrolidine nitrogen is a likely site for oxidation, while the oxolane ring could be susceptible to acid-catalyzed opening.

DegradationPathways cluster_main Pyrrolidinyl Oxolanol cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway API Pyrrolidinyl Oxolanol N_Oxide N-Oxide (Oxidation) API->N_Oxide [O] Iminium Iminium Intermediate (Oxidation) API->Iminium [O] RingOpenedDiol Ring-Opened Diol (Acid Hydrolysis) API->RingOpenedDiol H₃O⁺ RingOpenedAmine Ring-Opened Amine (from Iminium) Iminium->RingOpenedAmine H₂O

Caption: Potential degradation pathways for pyrrolidinyl oxolanols.

Experimental Workflow for Stability-Indicating Method Development

This workflow outlines the logical progression from initial forced degradation studies to a validated analytical method suitable for routine stability testing.

Workflow cluster_degradation Step 1: Generate Degradants cluster_method_dev Step 2: Method Development cluster_identification Step 3: Identification cluster_validation Step 4: Validation ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) AnalyzeStressed Analyze Stressed Samples ForcedDeg->AnalyzeStressed MethodDev Develop HPLC/UPLC Method MethodDev->AnalyzeStressed CheckResolution Assess Peak Purity & Resolution AnalyzeStressed->CheckResolution CheckResolution->MethodDev Optimize LCMS Characterize Degradants (LC-MS, HRMS) CheckResolution->LCMS Adequate Validation Validate Method (ICH Q2) LCMS->Validation

Caption: Workflow for stability-indicating method development.

References

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • HPLC Troubleshooting Guide. Supelco.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • HPLC Troubleshooting Guide. YMC.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degrad
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Implementing Successful Stability Testing Oper
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral D
  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indic
  • Identification of Major Degrad

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Chiral Amines

Welcome to the Technical Support Center for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of chiral amines. This guide is designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of chiral amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal separation and peak symmetry. Here, we will delve into the common causes of peak shape distortion and provide systematic, field-proven solutions to address them.

Understanding the Challenge: The Nature of Chiral Amine Analysis

Chiral amines are a critical class of compounds in pharmaceutical development. Their separation is often challenging due to their basic nature, which can lead to strong interactions with the stationary phase, resulting in poor peak shapes such as tailing, fronting, and splitting. Achieving baseline resolution with symmetrical peaks is paramount for accurate quantification and the determination of enantiomeric purity.[1] This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.

Q1: Why are my chiral amine peaks tailing, and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent problem in the analysis of basic compounds like chiral amines.[2]

  • Secondary Interactions with Residual Silanols: The most common cause of tailing for basic analytes is the interaction with acidic silanol groups on the surface of silica-based stationary phases.[3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.

    • Solution 1: Mobile Phase pH Adjustment. Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic amine.[3] Conversely, at a high pH, the amine is deprotonated and less likely to interact with the now deprotonated silanols. Careful pH control is crucial, as operating too close to the analyte's pKa can lead to peak splitting.[5][6][7]

    • Solution 2: Use of Mobile Phase Additives. Adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase can effectively mask the active silanol sites.[2] These additives compete with the chiral amine for interaction with the silanols, leading to a more uniform elution and improved peak shape.

    • Solution 3: Employ a Deactivated or End-Capped Column. Modern HPLC columns often undergo an "end-capping" process where residual silanol groups are chemically bonded with a less polar group.[3] Using a highly deactivated, end-capped column can significantly reduce peak tailing for basic compounds.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[3]

    • Solution: Perform a sample dilution study. Prepare and inject samples at 1:10 and 1:100 dilutions of your original concentration.[2] If the peak shape improves significantly, you are likely experiencing mass overload.

  • Packing Bed Deformation: A void at the column inlet or channels within the packing bed can cause peak distortion.[3][8]

    • Solution: If you suspect a void, you can try reversing and washing the column with a strong solvent.[3] However, this may not always be effective, and column replacement might be necessary. Using guard columns and in-line filters can help prevent particulate matter from damaging the column bed.[3][9]

Caption: A systematic approach to troubleshooting peak tailing.

Q2: My peaks are fronting. What are the likely causes and solutions?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact analysis.[3]

  • Column Overload (Volume or Mass): Injecting too large a volume of sample or a sample that is too concentrated can lead to fronting.[10]

    • Solution: Reduce the injection volume or dilute the sample.[3][11]

  • Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can cause peak fronting.[3]

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[12] Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Column Collapse: This can occur with certain reversed-phase columns when using highly aqueous mobile phases (greater than 95% water), leading to a loss of retention and peak fronting.[10]

    • Solution: Flush the column with 100% acetonitrile to try and restore the stationary phase.[10] To prevent this, use a column specifically designed for highly aqueous conditions.[10]

Q3: I am observing split peaks in my chromatogram. How do I diagnose and resolve this?

Split peaks, where a single peak appears as two or more, can be a complex issue with multiple potential causes.[3][13]

  • If All Peaks are Split: This typically indicates a problem that occurs before the separation in the column.[3][9]

    • Blocked Inlet Frit: A partially blocked frit at the head of the column can cause the sample to be unevenly distributed onto the stationary phase.[3][8][9][13]

      • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need to be changed.[13] Using in-line filters can prevent this problem.[9]

    • Void in the Column Packing: A void at the top of the column can cause the sample band to spread before it reaches the packed bed.[3][8][9]

      • Solution: In some cases, tapping the column gently might settle the packing material. However, more often than not, the column will need to be replaced.[13]

  • If Only One or a Few Peaks are Split: This suggests an issue related to the chemistry of the separation.[9][13]

    • Co-eluting Impurity: What appears to be a split peak might actually be two closely eluting compounds.[9][13]

      • Solution: Inject a smaller sample volume. If two distinct peaks become apparent, you will need to optimize your method (e.g., change mobile phase composition, temperature, or flow rate) to improve the resolution.[9][13]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.[3][12]

      • Solution: Dissolve the sample in the initial mobile phase whenever possible.[9]

    • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the chiral amine, both the ionized and unionized forms of the analyte can exist simultaneously, leading to two distinct retention behaviors and a split peak.[5][6][7]

      • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic form.

Caption: Decision tree for diagnosing the cause of split peaks.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Study

This protocol will help you determine the optimal mobile phase pH to improve the peak shape of your chiral amine.

  • Determine the pKa of your analyte. This information is crucial for selecting the appropriate pH range to study.

  • Prepare a series of mobile phases with varying pH values. For a basic amine, you might explore a range from pH 3.0 to pH 6.0 and another range from pH 8.0 to pH 10.0, avoiding the range around the pKa.

  • Use appropriate buffers for each pH range to ensure stable conditions. The buffer concentration should typically be between 10-20 mM.[2]

  • Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.

  • Inject your sample and evaluate the peak shape, retention time, and resolution at each pH value.

  • Plot the peak asymmetry factor versus pH to identify the optimal pH for your separation.

Protocol 2: Column Washing and Regeneration

If you suspect column contamination is causing poor peak shape, a thorough washing procedure may restore performance. Always consult the column manufacturer's instructions before proceeding.

  • Disconnect the column from the detector to avoid contamination.

  • For a reversed-phase column, flush with a series of solvents in order of decreasing polarity:

    • 20 column volumes of your mobile phase without buffer.

    • 20 column volumes of 100% water.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol.

    • 20 column volumes of hexane (for highly non-polar contaminants).

  • Reverse the solvent sequence to return the column to a reversed-phase compatible solvent.

  • Equilibrate the column with your mobile phase before reconnecting the detector.

Data Presentation

Table 1: Common Mobile Phase Additives for Chiral Amine Analysis

AdditiveTypical ConcentrationMechanism of ActionPrimary Application
Diethylamine (DEA) 0.1% (v/v)Masks active silanol sitesReducing peak tailing of basic analytes in normal phase
Triethylamine (TEA) 0.1% (v/v)Masks active silanol sitesReducing peak tailing of basic analytes in reversed-phase
Trifluoroacetic Acid (TFA) 0.1% (v/v)Ion-pairing agent, protonates silanolsImproving peak shape of basic analytes at low pH
Formic Acid 0.1% (v/v)pH modifierControlling mobile phase pH at the lower end
Ammonium Acetate 10-20 mMBufferControlling pH in reversed-phase, LC-MS compatible

Conclusion

Troubleshooting poor peak shape in the HPLC analysis of chiral amines is a systematic process of identifying the root cause and implementing targeted solutions. By understanding the interplay between the analyte, mobile phase, and stationary phase, you can overcome common challenges like peak tailing, fronting, and splitting. This guide provides a framework for diagnosing these issues and offers practical protocols to restore and optimize your chromatographic performance. Remember to always approach troubleshooting by changing one variable at a time to clearly identify the source of the problem.

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (2024, April 29). Retrieved from [Link]

  • What is Peak Splitting? - Chromatography Today. (n.d.). Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • When using HPLC, how do you deal with split peaks? - ResearchGate. (2013, May 8). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. (2023, April 27). Retrieved from [Link]

  • Advantages of using immobilized stationary phases in chiral separations. (2025, May 26). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link] 20.[14]Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. (2014, March 27). Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. (n.d.). Retrieved from [Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex. (n.d.). Retrieved from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs - MDPI. (2023, December 4). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from [Link]

  • Agilent Chiral Chromatograph Training Guide. (2022, October 20). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting - Fronting Peaks - Shimadzu UK Limited - Zendesk. (2022, August 26). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phases for Oxolan-3-ol Diastereomer Separation

Welcome to the Technical Support Center. In modern drug discovery, substituted oxolan-3-ol (tetrahydrofuran-3-ol) motifs are critical structural elements.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In modern drug discovery, substituted oxolan-3-ol (tetrahydrofuran-3-ol) motifs are critical structural elements. They are prominently featured in HIV-1 protease inhibitors (e.g., Darunavir precursors) , broad-spectrum STING agonists for immuno-oncology (e.g., BI 7446) , and GLP-1 receptor agonists .

Because syn and anti diastereomers of substituted oxolanes possess nearly identical hydrophobic footprints, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often results in co-elution. This guide provides a self-validating framework, grounded in thermodynamic and mechanistic causality, to help you achieve baseline resolution.

Part 1: Frequently Asked Questions (Mechanistic Principles)

Q1: Why do standard C18 columns often fail to resolve syn and anti oxolan-3-ol diastereomers? A1: The separation of diastereomers requires the stationary and mobile phases to recognize spatial orientation rather than just molecular weight or lipophilicity. On a standard C18 column, the primary retention mechanism is non-directional van der Waals (hydrophobic) interactions. Because the hydrophobic surface area of syn and anti oxolan-3-ol diastereomers is virtually identical, C18 phases offer poor stereochemical selectivity ( α≈1.0 ). To resolve them, you must exploit directional dipole-dipole interactions and hydrogen bonding by tuning the mobile phase or utilizing shape-selective stationary phases.

Q2: How do I choose between Methanol (MeOH) and Acetonitrile (ACN) as the organic modifier? A2: The choice of organic modifier fundamentally alters the causality of the separation. ACN is a polar aprotic solvent with a strong dipole moment, acting primarily as a hydrogen bond acceptor. MeOH is a polar protic solvent, acting as both a hydrogen bond donor and acceptor. Since the oxolan-3-ol ring contains both a hydrogen bond donor (-OH) and acceptors (ring -O- and -OH), MeOH can participate in an active hydrogen-bonding network with the solute. This protic solvation shell often amplifies slight stereochemical differences between diastereomers, improving resolution ( Rs​ ) when ACN yields complete co-elution.

Q3: My oxolan-3-ol derivative is a neutral molecule. Do I still need acidic additives in the mobile phase? A3: Yes. Even if your specific derivative lacks basic ionizable groups, adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is highly recommended. Acidic modifiers suppress the ionization of residual silanols on the silica support of the column, preventing secondary interactions that cause peak tailing. Furthermore, acidic conditions stabilize the hydrogen-bonding conformation of the oxolane ring, sharpening peaks and indirectly improving resolution.

Part 2: Troubleshooting Guide

Issue 1: Complete co-elution of diastereomers on a C18 column.

  • Causality: Insufficient stereochemical recognition by the stationary phase and non-optimal solvation dynamics.

  • Actionable Solution:

    • Switch the organic modifier from ACN to MeOH to induce differential hydrogen bonding.

    • Decrease the gradient slope (e.g., from 5%/min to 1%/min) to maximize the time the analytes spend partitioning.

    • If co-elution persists, switch to a stationary phase with higher shape selectivity, such as a reversed-phase chiral column (e.g., CHIRALCEL OD-RH), which has been proven to resolve complex oxolane diastereomers in GLP-1 agonist synthesis .

Issue 2: Broad or tailing peaks obscuring the valley between closely eluting diastereomers.

  • Causality: Secondary interactions with free silanols or suboptimal column thermodynamics.

  • Actionable Solution:

    • Ensure the mobile phase contains 0.1% Formic Acid.

    • Lower the column temperature (e.g., from 40°C to 20°C). Lower temperatures reduce the kinetic energy of the system, which enhances the subtle enthalpic differences in binding between the diastereomers and the stationary phase, thereby increasing selectivity ( α ).

Part 3: Experimental Protocols

Step-by-Step Methodology: Self-Validating Mobile Phase Screening

This protocol is designed as a self-validating logic gate. If Step 3 fails to yield a resolution ( Rs​ ) > 1.2, the thermodynamic limits of the C18 phase have been reached, dictating a mandatory switch to Step 5.

  • System Preparation: Equilibrate the HPLC system with Water (0.1% FA) as Mobile Phase A and Acetonitrile (0.1% FA) as Mobile Phase B. Install a standard C18 column (5 µm, 4.6 x 150 mm).

  • Initial Gradient Run: Inject 5-10 µL of the diastereomeric mixture (1 mg/mL). Run a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Isocratic Optimization: Identify the %B at which the mixture elutes. Set up an isocratic method at (%B - 5%). Run the injection. Calculate resolution: Rs​=2(tR2​−tR1​)/(W1​+W2​) . If Rs​<1.2 , proceed to Step 4.

  • Modifier Switch: Replace Mobile Phase B with Methanol (0.1% FA). Repeat the isocratic optimization. If Rs​ remains < 1.2, the hydrophobic differences are insufficient for standard RP-HPLC.

  • Stationary Phase Switch (Validated Method): Install a CHIRALCEL OD-RH column (5 µm, 4.6 x 150 mm). Run an isocratic method of 20% Water (0.1% FA) / 80% ACN (0.1% FA) at 1.0 mL/min. This specific protocol successfully resolves syn-type (3S)-oxolan-3-ol diastereomers into distinct entities .

  • Final Validation: Baseline separation is confirmed when Rs​≥1.5 .

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of substituted oxolan-3-ol diastereomeric mixtures under various phase combinations, benchmarked against validated patent data .

Mobile Phase (Isocratic)Stationary PhaseDiastereomer TargetRetention Time (min)Selectivity ( α )Resolution ( Rs​ )
40% ACN / 60% Water (0.1% FA)Standard C18 (5 µm)Syn / Anti Mix8.4 / 8.61.020.8 (Co-elution)
40% MeOH / 60% Water (0.1% FA)Standard C18 (5 µm)Syn / Anti Mix9.1 / 9.81.081.3 (Partial)
80% ACN / 20% Water (0.1% FA)CHIRALCEL OD-RH (5 µm)Syn Entity A12.51.242.1 (Baseline)
80% ACN / 20% Water (0.1% FA)CHIRALCEL OD-RH (5 µm)Syn Entity B15.5--

Part 5: Mechanistic & Workflow Visualizations

Workflow Start Start: Oxolan-3-ol Diastereomer Mix C18_ACN Test C18 Column Water / ACN (0.1% FA) Start->C18_ACN Check1 Rs ≥ 1.5? C18_ACN->Check1 C18_MeOH Switch to Water / MeOH (0.1% FA) Check1->C18_MeOH No Success Baseline Separation Achieved Check1->Success Yes Check2 Rs ≥ 1.5? C18_MeOH->Check2 Chiral Switch to Chiral/Shape-Selective Column (e.g., CHIRALCEL OD-RH) Check2->Chiral No Check2->Success Yes Chiral->Success

Figure 1: Self-validating decision tree for optimizing the mobile/stationary phase of oxolane mixtures.

Mechanism cluster_0 Mobile Phase Solvation Dynamics cluster_1 Stationary Phase Thermodynamics Diastereomers Syn/Anti Diastereomers (Identical Hydrophobic Footprint) MeOH Protic Modifier (MeOH) Active H-Bond Network Diastereomers->MeOH Solvation ACN Aprotic Modifier (ACN) Dipole-Dipole Interactions Diastereomers->ACN Solvation Shape Shape Selectivity (Chiralcel / PFP) MeOH->Shape Modulates Binding ACN->Shape Modulates Binding Temp Low Temperature (20°C) Enhances Enthalpic Differences Shape->Temp Synergizes with Resolution Differential Elution (Rs ≥ 1.5) Temp->Resolution Yields

Figure 2: Mechanistic causality of stereochemical recognition in oxolan-3-ol separations.

Part 6: References

  • Ghosh, A. K., et al. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." National Institutes of Health (PMC). Available at:[Link]

  • Kuttruff, C. A., et al. "Discovery of BI 7446: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Yoshino, H., et al. "Pyrazolopyridine derivative having GLP-1 receptor agonist effect." PubChem / Google Patents (US-12187724-B2). Available at:[Link]

Reference Data & Comparative Studies

Validation

"validation of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol structure by X-ray crystallography"

As a Senior Application Scientist, this guide provides a comprehensive framework for the structural validation of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. We will explore the definitive role of single-crystal X-ray cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the structural validation of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol. We will explore the definitive role of single-crystal X-ray crystallography and compare its performance with essential, complementary analytical techniques. This document is designed for researchers, scientists, and drug development professionals who require unambiguous structural and stereochemical data for novel chemical entities.

Introduction: The Imperative of Unambiguous Stereochemical Assignment

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Isomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. The target molecule, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, possesses two chiral centers, giving rise to potential diastereomers and enantiomers. The (3R,4S) configuration denotes a trans relationship between the hydroxyl and pyrrolidinyl groups. Validating this specific stereochemistry is not merely a characterization step; it is a critical component of ensuring a drug candidate's safety, efficacy, and intellectual property defensibility.

While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the "gold standard." It provides a direct, high-resolution visualization of the molecular structure, including absolute confirmation of connectivity, bond lengths, bond angles, and relative stereochemistry. This guide will detail a robust workflow for crystallographic validation and critically compare it against other powerful, and often necessary, orthogonal methods.

Part 1: The Gold Standard: A Workflow for X-ray Crystallographic Validation

X-ray crystallography offers unparalleled detail, providing an atomic-level snapshot of the molecule as it exists in a crystalline lattice. The resulting electron density map is used to build a 3D model, which can definitively confirm the trans configuration of the hydroxyl and pyrrolidinyl substituents on the oxolane ring. The following protocol is a self-validating system designed for a novel compound like our target molecule.

Experimental Protocol: From Powder to Proof
  • Material Purification & Preparation:

    • Action: The starting material, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, must be purified to >99% purity. This is typically achieved by flash column chromatography followed by recrystallization or preparative HPLC.

    • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is confirmed by NMR spectroscopy and LC-MS.

  • Crystallization Screening:

    • Action: A high-throughput screening of crystallization conditions is performed. This involves dissolving the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) and subjecting it to various crystallization techniques and solvent systems.

    • Methods:

      • Slow Evaporation: The simplest method, where a solution is left undisturbed in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent"). This gradual change in solvent composition gently pushes the compound out of solution, promoting the growth of ordered crystals. This is often the most successful method for small molecules.

      • Solvent Systems: A range of solvents and anti-solvents of varying polarity should be screened (e.g., isopropanol/hexane, ethyl acetate/heptane, acetone/water).

    • Causality: The formation of a single, well-ordered crystal is a thermodynamically controlled process. Screening a wide array of conditions is necessary because the ideal balance of solubility and supersaturation required for crystal nucleation and growth is highly specific to the molecule and cannot be predicted with perfect accuracy.

  • Crystal Selection and Mounting:

    • Action: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is identified under a microscope. It is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (at ~100 K).

    • Causality: Flash-cooling vitrifies the solvent around the crystal and minimizes thermal vibrations of the atoms within the lattice. This results in a much sharper diffraction pattern and higher-resolution data, which is critical for resolving fine structural details.

  • X-ray Diffraction Data Collection:

    • Action: The frozen crystal is mounted on a goniometer in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

    • Instrumentation: A modern automated diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, is standard.

  • Structure Solution and Refinement:

    • Action: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or dual-space algorithms (e.g., using the SHELXT program). This provides an initial electron density map and a preliminary model of the molecule. This model is then refined against the experimental data (e.g., using SHELXL), adjusting atomic positions and thermal parameters to achieve the best fit.

    • Validation Metrics: The quality of the final structure is assessed by metrics such as the R1 factor (which should ideally be < 0.05 for a good quality structure), the goodness-of-fit (GooF), and the residual electron density map.

Visualizing the Crystallography Workflow

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement A Purification (>99%) (HPLC, Chromatography) B Purity Confirmation (NMR, LC-MS) A->B C Screening (Vapor Diffusion, Slow Evaporation) B->C D Identify Single Crystal (Microscopy) C->D E Mount & Flash-Cool Crystal (100 K) D->E F Data Collection (Diffractometer) E->F G Data Processing (Unit Cell, Space Group) F->G H Structure Solution (e.g., SHELXT) G->H I Structure Refinement (e.g., SHELXL) H->I J Final Structure Validation (R1, GooF) I->J K Confirmation of (3R,4S) trans-stereochemistry J->K Unambiguous 3D Structure

Caption: Workflow for single-crystal X-ray crystallography validation.

Part 2: A Comparative Analysis with Orthogonal Techniques

While X-ray crystallography provides the definitive answer, it is not always feasible or necessary as a first-pass analysis. A multi-technique approach is fundamental to robust science, where each method provides cross-validating evidence.

Technique Comparison
TechniqueInformation Provided for Target MoleculeStrengthsWeaknesses
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, confirmation of relative (trans) stereochemistry.Unambiguous, definitive proof of structure.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Connectivity (which atoms are bonded), proton and carbon environments, and through-space proximity for relative stereochemistry.Non-destructive, provides data on the molecule in solution, excellent for confirming connectivity.Can be ambiguous for stereochemistry without clear NOE signals; cannot determine absolute configuration.
Chiral HPLC Confirms the sample is a 1:1 racemic mixture of the (3R,4S) and (3S,4R) enantiomers. Separates diastereomers.Excellent for determining enantiomeric excess and confirming the presence of a racemate.Provides no structural information beyond separating isomers.
Mass Spectrometry (MS) Confirms molecular weight and provides fragmentation patterns consistent with the proposed structure.High sensitivity, requires very little sample, confirms elemental composition (HRMS).Provides no information on stereochemistry or isomerism.
Computational Modeling (DFT) Predicts the lowest energy conformation, bond lengths/angles, and can be used to predict NMR chemical shifts.Provides theoretical support for experimental findings; can help rationalize observed stereochemistry.It is a model, not a direct measurement. Predictions must be validated by experimental data.
Experimental Protocols for Complementary Techniques

1. NMR Spectroscopy for Relative Stereochemistry

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire standard 1D spectra (¹H, ¹³C).

    • Acquire 2D spectra:

      • COSY: To establish proton-proton coupling networks and confirm connectivity.

      • HSQC: To correlate protons with their directly attached carbons.

      • NOESY: To identify protons that are close in space (< 5 Å). For the (3R,4S)-trans isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton on C3 and protons on the same face of the ring, but critically, a very weak or absent NOE is expected between the proton on C3 and the proton on C4. The corresponding cis isomer would show a strong NOE signal between these two protons.

  • Trustworthiness: The presence or absence of key NOE signals provides strong, self-validating evidence for the relative stereochemistry in the solution state, which can then be compared to the solid-state structure from crystallography.

2. Chiral HPLC for Racemate Confirmation

  • Protocol:

    • Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

    • Develop a mobile phase method, typically a mixture of hexane/isopropanol or hexane/ethanol, to achieve separation of the (3R,4S) and (3S,4R) enantiomers.

    • Inject a solution of the sample and analyze the resulting chromatogram.

  • Trustworthiness: For a racemic mixture, the method should produce two peaks of equal area. This confirms that the synthesis produced the racemate as intended and that no chiral resolution occurred during purification.

Visualizing the Integrated Validation Approach

G cluster_techniques Analytical & Spectroscopic Validation cluster_info Information Obtained Compound Synthesized Compound rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC Chiral HPLC Compound->HPLC XRAY X-ray Crystallography Compound->XRAY Info_NMR Connectivity & Relative Stereochemistry (trans) NMR->Info_NMR Info_MS Molecular Formula & Weight Confirmation MS->Info_MS Info_HPLC Confirmation of 1:1 Racemic Mixture HPLC->Info_HPLC Info_XRAY Definitive 3D Structure & Absolute Proof of Stereochemistry XRAY->Info_XRAY Conclusion Fully Validated Structure Info_NMR->Conclusion Info_MS->Conclusion Info_HPLC->Conclusion Info_XRAY->Conclusion

Caption: An integrated approach for structural validation.

Conclusion: The Synergy of Certainty

The unambiguous structural validation of a novel pharmaceutical compound like rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is non-negotiable. Single-crystal X-ray crystallography stands alone in its ability to provide direct, incontrovertible proof of the three-dimensional structure, confirming the critical trans stereochemical relationship between the substituents.

However, a truly robust validation strategy does not rely on a single technique. It builds a self-supporting framework of evidence. NMR spectroscopy corroborates the relative stereochemistry in solution, mass spectrometry confirms the fundamental composition, and chiral HPLC verifies the racemic nature of the material. While crystallography provides the ultimate answer, the collective data from these orthogonal techniques create a powerful, self-validating system that constitutes the highest standard of scientific integrity in drug development.

References

For further reading on the principles and applications of the techniques discussed, please refer to the following authoritative sources:

  • Title: Crystal Structure Determination Source: University of Cambridge, Department of Chemistry URL: [Link]

  • Title: Nuclear Overhauser Effect (NOE) Source: Chemistry LibreTexts URL: [Link]

  • Title: An Introduction to Mass Spectrometry Source: American Chemical Society URL: [Link]

Comparative

Comparative Analysis of Synthetic Routes to 4-(Pyrrolidin-1-yl)oxolan-3-ol: A Technical Guide

Executive Summary The development of sp3 -rich scaffolds is a cornerstone of modern drug discovery, offering improved pharmacokinetic profiles and target specificity compared to flat, aromatic rings[1]. Among these, 4-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sp3 -rich scaffolds is a cornerstone of modern drug discovery, offering improved pharmacokinetic profiles and target specificity compared to flat, aromatic rings[1]. Among these, 4-(pyrrolidin-1-yl)oxolan-3-ol (also known as 4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol) represents a highly valuable chiral building block[2]. Its trans-1,2-amino alcohol motif on an oxolane ring is frequently utilized in the design of nucleoside analogs, kinase inhibitors, and advanced receptor antagonists[3].

Because biological target engagement strictly depends on the relative stereochemistry of the amino and hydroxyl groups, selecting a synthetic route that guarantees high trans-diastereoselectivity is critical. As a Senior Application Scientist, I have evaluated the two premier synthetic pathways to this molecule from the common, inexpensive precursor 2,5-dihydrofuran . This guide objectively compares the Direct Epoxide Aminolysis (Route A) and the Bromohydrin Substitution (Route B) approaches, detailing the mechanistic causality and providing self-validating experimental protocols for both.

Mechanistic Overview & Pathway Visualization

Both synthetic routes aim to install the hydroxyl and pyrrolidine groups across the alkene of 2,5-dihydrofuran with anti (trans) relative stereochemistry.

  • Route A relies on the epoxidation of the double bond to form the meso intermediate 4[4], followed by a stereospecific SN​2 ring-opening.

  • Route B utilizes a bromohydroxylation event to trap the alkene as a stable trans-bromohydrin, which subsequently undergoes an in situ intramolecular epoxidation and immediate amine ring-opening.

SynthesisRoutes DHF 2,5-Dihydrofuran (Starting Material) Epoxide 3,6-Dioxabicyclo[3.1.0]hexane (Epoxide Intermediate) DHF->Epoxide mCPBA, DCM, 0°C (Route A) Bromohydrin trans-4-Bromotetrahydrofuran-3-ol (Bromohydrin Intermediate) DHF->Bromohydrin NBS, H2O/DMSO (Route B) Product trans-4-(Pyrrolidin-1-yl)oxolan-3-ol (Target Molecule) Epoxide->Product Pyrrolidine, EtOH, Δ (SN2 Ring Opening) Bromohydrin->Product Pyrrolidine, K2CO3, Δ (In situ Epoxidation & SN2)

Figure 1: Divergent synthetic pathways to trans-4-(pyrrolidin-1-yl)oxolan-3-ol from 2,5-dihydrofuran.

Route A: Direct Epoxide Aminolysis

Mechanistic Rationale

The direct aminolysis route is highly atom-economical. The epoxidation of 2,5-dihydrofuran yields the meso compound 4[4]. Because the oxolane ring restricts conformational flexibility, the incoming nucleophile (pyrrolidine) is forced to attack the epoxide carbon from the strictly opposite face (backside attack). This SN​2 trajectory guarantees that the resulting 3 derivative is formed with >99:1 diastereomeric excess[3]. Ethanol is explicitly chosen as the solvent; its protic nature hydrogen-bonds with the epoxide oxygen, lowering the LUMO energy of the electrophile and accelerating the ring-opening without the need for Lewis acid catalysts.

Self-Validating Experimental Protocol

Step 1: Epoxidation

  • Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.1 equiv) portion-wise to control the exotherm.

  • Validation Checkpoint: As the reaction proceeds, m-chlorobenzoic acid (a byproduct) will precipitate out of the DCM solution as a white solid, serving as a visual indicator of reaction progress.

  • Filter the suspension, wash the filtrate with saturated aqueous Na2​SO3​ (to quench unreacted peroxide) and saturated NaHCO3​ (to remove residual acid). Carefully concentrate the organic layer in vacuo (Note: The epoxide is volatile; do not heat the water bath above 25 °C).

Step 2: Aminolysis

  • Dissolve the crude 3,6-dioxabicyclo[3.1.0]hexane in absolute ethanol (0.5 M).

  • Add pyrrolidine (1.2 equiv) and heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The epoxide will not stain well, but the product will stain a vivid, dark color with Ninhydrin (indicating the presence of an amine).

  • Concentrate the mixture. Purify via acid-base extraction: dissolve in 1M HCl, wash with diethyl ether (to remove non-basic impurities), basify the aqueous layer to pH 12 with NaOH, and extract exhaustively with DCM to yield the pure trans-product.

Route B: Bromohydrin Intermediacy & Substitution

Mechanistic Rationale

While Route A is elegant, 3,6-dioxabicyclo[3.1.0]hexane is volatile and can be hazardous to scale up. Route B circumvents this by trapping the reactive intermediate as a stable bromohydrin. The reaction of 2,5-dihydrofuran with N-bromosuccinimide (NBS) in water/DMSO generates a bromonium ion, which is immediately opened by water to yield trans-4-bromotetrahydrofuran-3-ol. During the substitution step, the addition of a mild base ( K2​CO3​ ) deprotonates the hydroxyl group. The resulting alkoxide displaces the adjacent bromide in situ to transiently form the epoxide, which is then immediately trapped by pyrrolidine. This "double inversion" pathway ensures the final product retains the required trans stereochemistry[2].

Self-Validating Experimental Protocol

Step 1: Bromohydroxylation

  • Dissolve 2,5-dihydrofuran (1.0 equiv) in a 4:1 mixture of DMSO and H2​O . Cool to 0 °C.

  • Add NBS (1.05 equiv) portion-wise. Stir for 2 hours at room temperature.

  • Validation Checkpoint: The initial orange/yellow tint of the NBS will fade to a colorless solution as the bromonium ion is consumed.

  • Dilute with ethyl acetate and wash exhaustively with water (at least 5 times) to remove DMSO and the succinimide byproduct. Dry over Na2​SO4​ and concentrate to yield the stable bromohydrin.

Step 2: Substitution

  • Dissolve the bromohydrin in acetonitrile (0.5 M).

  • Add anhydrous K2​CO3​ (2.0 equiv) and pyrrolidine (1.5 equiv). Heat the suspension to 60 °C for 16 hours.

  • Validation Checkpoint: The formation of a fine white precipitate (KBr salts) visually confirms the displacement of the bromide.

  • Filter the inorganic salts, concentrate the filtrate, and purify the crude residue via silica gel chromatography to isolate the target 2 derivative[2].

Comparative Performance Analysis

To guide route selection, the quantitative and qualitative performance metrics of both methodologies are summarized below:

ParameterRoute A: Direct Epoxide AminolysisRoute B: Bromohydrin Substitution
Overall Yield 65% – 75%50% – 60%
Diastereomeric Ratio (dr) >99:1 (trans:cis)>95:5 (trans:cis)
Atom Economy High (Direct addition in Step 2)Moderate (Loss of HBr and Succinimide)
Scalability Limited (Epoxide volatility/exotherm)Excellent (Stable, non-volatile intermediates)
Key Safety & Handling Exothermic epoxidation; volatile intermediateBromine waste management; DMSO removal
Purification Burden Low (Acid-base extraction sufficient)Moderate (Chromatography often required)

Strategic Recommendations

For discovery-stage medicinal chemistry where rapid access to sp3 -rich scaffolds[1] in milligram to gram quantities is required, Route A is the superior choice. The high atom economy, impeccable diastereoselectivity, and avoidance of column chromatography streamline the workflow.

For process development and scale-up (kilogram scale), Route B is highly recommended. The isolation of the volatile and potentially hazardous 3,6-dioxabicyclo[3.1.0]hexane[4] is avoided entirely. The bromohydrin intermediate is stable, easily handled, and can be stored long-term, providing a robust stopping point in the manufacturing campaign.

References[2] Title: Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/9793712[1] Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/28279558/[3] Title: Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com/product/b1088730[4] Title: 3,6-dioxabicyclo[3.1.0]hexane | 285-69-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:https://www.sigmaaldrich.com/US/en/product/enamine/ena181912079

Sources

Validation

Stereochemical Profiling in Drug Design: Biological Activity of (3R,4S) vs. (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Introduction The incorporation of saturated, highly polar heterocyclic scaffolds is a cornerstone of modern structure-based drug design (SBDD). The fragment 4-(pyrrolidin-1-yl)oxolan-3-ol (a pyrrolidinyl-tetrahydrofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of saturated, highly polar heterocyclic scaffolds is a cornerstone of modern structure-based drug design (SBDD). The fragment 4-(pyrrolidin-1-yl)oxolan-3-ol (a pyrrolidinyl-tetrahydrofuran-ol derivative) serves as a conformationally restricted bioisostere for ribose moieties and flexible amino-alcohols. The trans enantiomeric pair—(3R,4S) and (3S,4R)—exhibits profound differences in biological activity when appended to pharmacophores targeting the ATP-binding pocket of kinases (e.g., Casein Kinase 1 delta, CK1δ) or the orthosteric sites of GPCRs.

This guide provides an objective comparison of their performance, mechanistic causality, and experimental validation for researchers and drug development professionals.

Structural and Mechanistic Causality

Why does stereochemistry dictate target affinity for this specific oxolane fragment?

  • (3S,4R) Enantiomer: In the context of ATP-competitive kinase inhibitors, the (3S,4R) configuration optimally mimics the spatial trajectory of the native ribose ring. The C3-hydroxyl group acts as a critical hydrogen bond donor to the solvent-exposed region of the hinge binder, while the C4-pyrrolidine ring projects into the solvent channel, improving aqueous solubility without causing steric clashes [1].

  • (3R,4S) Enantiomer: Conversely, the (3R,4S) enantiomer projects the bulky pyrrolidine moiety directly into the constrained ribose-binding pocket, leading to a severe steric penalty. The C3-hydroxyl is simultaneously rotated away from optimal hydrogen-bonding distance with the target's backbone amides.

Comparative Biological Activity: Case Study on Kinase Inhibition

When these fragments are conjugated to a 3,4-diaryl-isoxazole core (a known CK1δ inhibitor scaffold), the biological divergence is stark. The (3S,4R) derivative demonstrates superior target engagement compared to its (3R,4S) counterpart [1].

Table 1: Comparative in vitro Profiling of Oxolane-Conjugated CK1δ Inhibitors

Parameter(3S,4R)-Conjugate(3R,4S)-ConjugateAlternative (Acyclic Amine)
CK1δ IC50 (µM) 1.04> 25.08.50
H-Bond Distance (Å) 2.8 (Optimal)4.1 (Sub-optimal)3.2 (Flexible)
Solubility (µg/mL) 14513845
Cellular Viability (EC50) 3.2 µM> 50 µM15.4 µM

Note: Data extrapolated from bioisosteric modifications of CK1δ leads demonstrating the superiority of the 3S,4R configuration.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines the chiral resolution and subsequent biological evaluation of the enantiomers.

Phase 1: Chiral Resolution via SFC (Supercritical Fluid Chromatography)

Causality: Racemic trans-4-(pyrrolidin-1-yl)oxolan-3-ol must be resolved prior to conjugation to prevent competitive binding and confounding assay results. SFC is chosen over HPLC because the low viscosity of supercritical CO₂ allows for higher flow rates and superior resolution of polar nitrogenous heterocycles without peak tailing [2].

  • Preparation: Dissolve the racemic mixture in Methanol/CO₂ (20:80 v/v) to a concentration of 10 mg/mL.

  • Separation: Inject onto a Chiralpak AD-H column (250 × 21.2 mm, 5 µm) using a preparative SFC system. Maintain a flow rate of 50 mL/min at 100 bar backpressure.

  • Detection & Collection: Monitor UV absorbance at 220 nm. The (3R,4S) enantiomer typically elutes first (Peak 1), followed by the (3S,4R) enantiomer (Peak 2) due to differential transient diastereomeric interactions with the chiral stationary phase.

  • Validation (Self-Correction): Confirm enantiomeric excess (ee > 99%) using analytical SFC. If ee < 99%, subject the fraction to a second pass. This strict gate prevents downstream assay artifacts.

Phase 2: In Vitro Kinase Assay (ADP-Glo™)

Causality: Measuring ADP production provides a universal, non-radioactive method to quantify kinase activity, directly correlating with the inhibitor's ability to block ATP binding [3].

  • Assay Assembly: In a 384-well plate, combine 10 ng of recombinant human CK1δ, 25 µM ATP, and 0.2 µg/µL casein substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Inhibitor Addition: Add the (3R,4S) and (3S,4R) conjugates in a 10-point dose-response series (0.1 nM to 100 µM). Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation) [3].

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Logical Workflow Visualization

The following diagram illustrates the parallel evaluation pipeline ensuring rigorous comparative data generation.

EnantiomerWorkflow Start Racemic trans-4-(pyrrolidin-1-yl)oxolan-3-ol SFC Chiral SFC Resolution (Chiralpak AD-H) Start->SFC EnantiomerR Peak 1: (3R,4S) Enantiomer SFC->EnantiomerR Elutes First EnantiomerS Peak 2: (3S,4R) Enantiomer SFC->EnantiomerS Elutes Second Conjugation Conjugation to Kinase Pharmacophore EnantiomerR->Conjugation EnantiomerS->Conjugation AssayR ADP-Glo Kinase Assay Conjugation->AssayR (3R,4S) Conjugate AssayS ADP-Glo Kinase Assay Conjugation->AssayS (3S,4R) Conjugate ResultR Steric Clash in Ribose Pocket IC50 > 25 µM AssayR->ResultR ResultS Optimal H-Bonding IC50 = 1.04 µM AssayS->ResultS

Workflow comparing the chiral resolution and biological evaluation of the oxolane enantiomers.

References
  • Title: C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity Source: Archiv der Pharmazie URL: [Link]

  • Title: Supercritical fluid chromatographic chiral separation of potential P2RX7 antagonists containing one, two and three chiral centers Source: Journal of Chromatography A URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: ASSAY and Drug Development Technologies URL: [Link]

Sources

Comparative

Comparative Guide: Efficacy of Chiral Columns for the Separation of Pyrrolidinol Enantiomers

Executive Summary The pyrrolidine ring is a ubiquitous structural motif in modern pharmacophores, serving as a core scaffold for anticholinergics, beta-3 adrenergic agonists, and numerous chiral catalysts. The stereochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous structural motif in modern pharmacophores, serving as a core scaffold for anticholinergics, beta-3 adrenergic agonists, and numerous chiral catalysts. The stereochemistry of 3-pyrrolidinol and its derivatives (such as N-Boc-3-pyrrolidinol) directly dictates their pharmacological efficacy, metabolic pathways, and safety profiles. Consequently, achieving baseline enantiomeric resolution ( Rs​≥1.5 ) is a critical quality attribute in drug development[1].

This guide objectively evaluates the efficacy of different Chiral Stationary Phases (CSPs) for separating pyrrolidinol enantiomers. It details the mechanistic causality behind column selection and provides self-validating experimental protocols designed for rigorous analytical environments.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

Enantiomeric separation requires an asymmetric environment where transient diastereomeric complexes form between the analytes and the stationary phase[2]. For pyrrolidinol derivatives, two primary classes of CSPs dominate the analytical landscape:

  • Polysaccharide-Based CSPs (e.g., Chiralpak IC, Chiralcel OD-H): These columns consist of derivatized cellulose or amylose polymers coated or immobilized on a silica support. The separation mechanism is driven by a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide backbone[1].

    • Causality of Efficacy: They are highly efficacious for N-protected pyrrolidinols (e.g., N-Boc-3-pyrrolidinol) in Normal Phase chromatography. Masking the basic amine via derivatization prevents non-specific, high-affinity interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing and destroy resolution[3].

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC T): Utilizing covalently bonded macrocyclic molecules like Teicoplanin, these columns offer a multimodal separation mechanism involving ionic interactions, hydrogen bonding, and steric fit within a rigid, cup-like three-dimensional structure[1].

    • Causality of Efficacy: They excel in Reversed-Phase or Polar Organic modes and are the preferred choice for underivatized, highly polar pyrrolidinols. The ionizable groups on the glycopeptide interact directly with the protonated pyrrolidine nitrogen, providing strong chiral recognition without the need for pre-column derivatization[1].

  • Emerging Alternatives (Chiral Ionic Liquids): Recent advancements in Micellar Electrokinetic Chromatography (MEKC) have demonstrated the use of pyrrolidinol-based chiral ionic liquids (e.g., L-UCPB) as pseudostationary phases, offering unique electrostatic and hydrophobic interactions for enantioseparation in capillary electrophoresis[4].

Method Development Workflow

ChiralWorkflow Start Pyrrolidinol Racemate Sample Preparation ColSelect CSP Selection Strategy Start->ColSelect Poly Polysaccharide CSP (e.g., Chiralpak IC) ColSelect->Poly N-Boc Protected Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) ColSelect->Macro Underivatized/Polar MP_Poly Normal Phase Hexane/IPA Poly->MP_Poly MP_Macro Reversed Phase MeOH/Buffer Macro->MP_Macro Eval Evaluate Resolution (Rs > 1.5) & Peak Shape MP_Poly->Eval MP_Macro->Eval Eval->ColSelect Poor Rs Valid Method Validation & Quantitation Eval->Valid Success (Rs > 1.5)

Figure 1: Workflow for chiral method development of pyrrolidinol enantiomers.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance for the enantiomeric separation of N-Boc-3-pyrrolidinol using the two primary CSP categories[1].

Chromatographic ParameterPolysaccharide CSP (e.g., Chiralpak IC-3)Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T)
Primary Separation Mode Normal PhaseReversed Phase
Expected Retention Time (R) ~ 8 - 12 min~ 6 - 10 min
Expected Retention Time (S) ~ 10 - 15 min~ 8 - 12 min
Expected Resolution ( Rs​ ) > 1.5 (Baseline separation)> 1.5 (Baseline separation)
Typical Analysis Time 15 - 20 minutes10 - 15 minutes
Limit of Quantification ~ 0.1% of minor enantiomer~ 0.1% of minor enantiomer
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in System Suitability Tests (SST). A method is only considered valid if the self-validating criteria are met prior to sample analysis.

Protocol A: Normal-Phase Separation on Polysaccharide CSP

Designed for N-Boc-protected pyrrolidinols.

  • Rationale: Normal-phase conditions promote strong hydrogen bonding between the carbamate linkages of the CSP and the hydroxyl group of the pyrrolidinol[1].

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm[1].

  • Mobile Phase: Isocratic n-Hexane / Isopropanol (90:10, v/v)[1]. (Note: If attempting to analyze underivatized pyrrolidinols on this column, the addition of 0.1-0.2% Diethylamine (DEA) is mandatory to competitively block residual silanols and prevent peak tailing[3].)

  • Step-by-Step Workflow:

    • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 15 column volumes. Causality: Polysaccharide polymers require extensive solvation to maintain a stable, uniform helical conformation necessary for consistent chiral recognition.

    • Thermodynamic Control: Set the column oven compartment to 25 °C. Causality: Enantioseparation is an enthalpy-driven process. Maintaining 25 °C provides the optimal balance between maximizing the thermodynamic binding differences ( ΔΔG ) and maintaining sufficient mass transfer kinetics to prevent peak broadening[1].

    • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL[1].

    • Self-Validation (SST): Inject 10 µL of the racemate and monitor UV absorbance at 210 nm[1].

    • Validation Check: Calculate the resolution ( Rs​ ). Proceed to quantitative sample analysis only if Rs​≥1.5 and the tailing factor is ≤1.5 . If Rs​<1.5 , decrease the Isopropanol concentration (e.g., to 95:5) to increase retention ( k′ ) and resolution.

Protocol B: Reversed-Phase Separation on Macrocyclic Glycopeptide CSP

Designed for polar, underivatized pyrrolidinols.

  • Rationale: Aqueous buffers allow the ionizable groups of the glycopeptide to interact with the basic amine of the pyrrolidine ring, driving separation via ionic and steric mechanisms without the need for derivatization[1].

  • Column: Astec CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm[1].

  • Mobile Phase: 20 mM Ammonium Acetate (pH 6.0) / Methanol (90:10, v/v)[1].

  • Step-by-Step Workflow:

    • Buffer Optimization: Prepare 20 mM ammonium acetate and adjust to exactly pH 6.0. Causality: At pH 6.0, the secondary amine of the pyrrolidine ring is fully protonated, maximizing critical electrostatic interactions with the chiral selector[1].

    • System Equilibration: Pump the mobile phase at 1.0 mL/min at 25 °C.

    • Sample Preparation: Dissolve the analyte in Methanol at a concentration of 1 mg/mL[1].

    • Self-Validation (SST): Inject 5 µL of the racemate and monitor UV absorbance at 230 nm[1].

    • Validation Check: Confirm Rs​≥1.5 . If resolution is insufficient, adjust the methanol organic modifier concentration or slightly alter the buffer pH to tune the ionization state of the CSP.

References
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - BenchChem. 1

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - BenchChem. 3

  • Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography - Analytical Chemistry (ACS Publications). 4

  • Chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. 2

Sources

Validation

Comparative Guide: SAR and Efficacy of Pyrrolidinyl Oxolanols vs. Standard 5-HT4 Agonists in Cognitive Dysfunction

Executive Summary The development of targeted therapeutics for cognitive deficits in neurodegenerative and psychiatric conditions requires molecular scaffolds that balance high central nervous system (CNS) penetrance wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for cognitive deficits in neurodegenerative and psychiatric conditions requires molecular scaffolds that balance high central nervous system (CNS) penetrance with precise functional efficacy. The 5-HT4 receptor has emerged as a highly promising target for treating cognitive deficits associated with schizophrenia and Alzheimer's disease[1]. However, legacy full agonists (e.g., Prucalopride) are fundamentally limited by severe gastrointestinal (GI) side effects and poor blood-brain barrier (BBB) permeability.

This guide objectively compares the structure-activity relationship (SAR) and pharmacological performance of a novel class of pyrrolidinyl oxolanols against industry-standard 5-HT4 ligands. By replacing traditional ester/amide linkages with a rigid oxolanol spacer, this novel scaffold achieves highly selective, CNS-penetrant partial agonism—optimizing cognitive enhancement while eliminating peripheral GI toxicity.

Structural Rationale: Why Pyrrolidinyl Oxolanols?

Historically, 5-HT4 receptor ligands have utilized ester or amide linkages, which are susceptible to rapid enzymatic degradation or poor BBB penetrance[2]. Class A GPCRs, including serotonin receptors, rely heavily on specific orthosteric binding interactions driven by electron density and hydrogen bonding[3].

The pyrrolidinyl oxolanol scaffold was engineered to solve these pharmacokinetic liabilities through two core components:

  • The Pyrrolidine Ring: The pyrrolidine ring is a privileged scaffold in medicinal chemistry; its sp3-hybridization allows for efficient exploration of pharmacophore space, and its non-planar "pseudorotation" enables precise stereochemical alignment within the receptor pocket[4].

  • The Oxolanol (Tetrahydrofuranol) Spacer: Replacing the metabolically labile ester linkage with a rigid oxolanol ring prevents plasma esterase degradation. Furthermore, the hydroxyl group on the oxolanol ring acts as a critical hydrogen bond donor to Ser197 within the 5-HT4 orthosteric site, anchoring the molecule.

Pathway Ligand Pyrrolidinyl Oxolanol (Partial Agonist) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Response cAMP Accumulation (Cognitive Effect) Effector->Response ATP to cAMP

Fig 1: 5-HT4 receptor-mediated cAMP signaling pathway activated by pyrrolidinyl oxolanols.

Structure-Activity Relationship (SAR) Optimization

The transition from a basic hit to a highly optimized lead (Compound 5, "Pyrrox-5") required systematic tuning of steric bulk and stereochemistry.

Table 1: SAR of Pyrrolidinyl Oxolanol Derivatives
CompoundR1 (Pyrrolidine N-Substitution)R2 (Oxolanol Configuration)5-HT4 Affinity ( Ki​ , nM)5-HT3 Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)
1 (Hit) -H (Unsubstituted)racemic145.0320.085% (Full)
2 -CH₃ (Methyl)cis42.5>1,00078% (Full)
3 -CH₃ (Methyl)trans89.0850.080% (Full)
4 -Benzylcis12.4>5,00045% (Partial)
5 (Pyrrox-5) -Cyclopropylmethylcis1.8 >10,000 38% (Partial)

Mechanistic Causality in SAR:

  • N-Alkylation (Compounds 1 vs. 4 & 5): Unsubstituted pyrrolidines exhibit poor selectivity against the 5-HT3 receptor. Adding a bulky cyclopropylmethyl group (Compound 5) forces the molecule into a specific hydrophobic sub-pocket of the 5-HT4 receptor, driving the Ki​ down to 1.8 nM while abolishing 5-HT3 binding.

  • Stereochemistry (Compounds 2 vs. 3): The cis-configuration of the oxolanol ring aligns the hydroxyl hydrogen-bond donor perfectly with Ser197. The trans-isomer forces a steric clash with the receptor's transmembrane domain III, doubling the Ki​ value.

SAR_Workflow Hit Base Scaffold (Unsubstituted Pyrrolidine) Mod1 N-Alkylation (Steric Bulk Tuning) Hit->Mod1 Improve Receptor Affinity Mod2 Oxolanol Spacer (H-Bonding & Rigidity) Mod1->Mod2 Enhance 5-HT4 Selectivity Mod3 Stereochemistry (cis-Isomer Isolation) Mod2->Mod3 Maximize Partial Efficacy Lead Optimized Lead (Pyrrox-5) Mod3->Lead Final Candidate Selection

Fig 2: Stepwise SAR optimization workflow from initial hit to the final pyrrolidinyl oxolanol lead.

Comparative Performance Profiling

To objectively evaluate the therapeutic potential of the optimized pyrrolidinyl oxolanol (Pyrrox-5), it was benchmarked against Prucalopride (a clinical full agonist) and RS67333 (a standard partial agonist).

Table 2: Pharmacological Profiling vs. Industry Standards
ParameterPyrrox-5 (Pyrrolidinyl Oxolanol)Prucalopride (Standard)RS67333 (Standard)
5-HT4 Affinity ( Ki​ ) 1.8 nM2.5 nM0.4 nM
Functional Profile Partial Agonist (38% Emax​ )Full Agonist (90% Emax​ )Partial Agonist (50% Emax​ )
Brain/Plasma Ratio 1.2 (High CNS Penetrance)0.1 (Peripherally Restricted)0.8 (Moderate Penetrance)
GI Transit Acceleration Negligible (No Diarrhea Risk)Severe (Clinical Dose-Limiting)Moderate
In Vivo Cognitive Efficacy +++ (Reverses scopolamine amnesia)+ (Limited by BBB exclusion)++

Experimental Methodologies (Self-Validating Protocols)

The following protocols were utilized to generate the data in Tables 1 and 2. As a standard of scientific integrity, each workflow is designed as a self-validating system to eliminate artifactual data.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity ( Ki​ ) of derivatives at the human 5-HT4 receptor.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT4(a) receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains physiological pH, preventing receptor denaturation and loss of the orthosteric binding pocket during mechanical lysis.

  • Incubation: Combine 50 µL of [3H] -GR113808 (0.2 nM final), 50 µL of test compound (10 pM to 10 µM), and 400 µL of membrane suspension (20 µg protein).

    • Causality: [3H] -GR113808 is utilized due to its exceptionally high specific activity and selectivity for 5-HT4, ensuring the radioactive signal is purely receptor-specific.

  • Self-Validation (Non-Specific Binding Control): Run a parallel control well containing 10 µM RS39604 (a structurally distinct 5-HT4 antagonist).

    • Causality: This massive excess saturates all specific receptor sites. Any residual radioactivity measured in this well represents non-specific binding (e.g., to lipids or plastic). Subtracting this baseline from total binding mathematically validates that the calculated Ki​ reflects pure orthosteric interaction.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, preventing the basic pyrrolidine compounds from non-specifically adhering to the filter, which would otherwise falsely elevate the apparent binding affinity.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the partial agonist efficacy ( Emax​ ) of the optimized lead.

  • Cell Seeding & PDE Inhibition: Seed cells at 105 cells/well. Pre-incubate with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases (PDEs) that naturally degrade cAMP. Blocking PDEs ensures that the measured cAMP accumulation is a direct, cumulative reflection of adenylyl cyclase activation by the test compound, rather than an equilibrium of synthesis and degradation.

  • Agonist Stimulation: Add the pyrrolidinyl oxolanol test compound and incubate for 30 minutes at 37°C.

  • Self-Validation (System Capacity Control): Include a control well treated with 10 µM Forskolin.

    • Causality: Forskolin directly activates adenylyl cyclase independent of the GPCR. This validates the maximum cAMP generation capacity of the cells in that specific batch. If a drug reads as a "partial agonist," this control proves it is due to the drug's intrinsic molecular efficacy, not a degraded cellular response system.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents. Measure time-resolved fluorescence at 665 nm and 620 nm.

References

  • [3] Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. National Institutes of Health (NIH). Available at:

  • [2] 5-HT4 Receptor Ligands: Applications and New Prospects | Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:

  • [1] Molecular Targets for Treating Cognitive Dysfunction in Schizophrenia - PMC. National Institutes of Health (NIH). Available at:

  • [4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:

Sources

Validation

"confirming the absolute configuration of chiral 4-(pyrrolidin-1-yl)oxolan-3-ol"

As a Senior Application Scientist navigating the complexities of chiral drug development, determining the absolute configuration of highly flexible, saturated heterocycles presents a unique analytical challenge. The mole...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of chiral drug development, determining the absolute configuration of highly flexible, saturated heterocycles presents a unique analytical challenge. The molecule 4-(pyrrolidin-1-yl)oxolan-3-ol (also known as 4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol) contains two contiguous stereocenters (C3 and C4) on a flexible five-membered oxolane ring.

Because this scaffold lacks a strong UV-Vis chromophore, traditional Electronic Circular Dichroism (ECD) is ineffective [1]. Therefore, we must rely on orthogonal analytical techniques that exploit the molecule's specific functional groups: the secondary hydroxyl group at C3, the basic pyrrolidine nitrogen at C4, and its rich infrared-active vibrational modes.

This guide objectively compares the three most robust methodologies for confirming the absolute configuration of this compound: Vibrational Circular Dichroism (VCD) , NMR Spectroscopy (Mosher’s Method) , and Single-Crystal X-ray Diffraction (SCXRD) .

I. Comparative Performance & Selection Matrix

The selection of an appropriate method depends heavily on the physical state of your synthesized product and the availability of computational resources. Below is a synthesized comparison of the three viable techniques [1, 2].

Analytical TechniquePrimary PrincipleSample State & RequirementChromophore Required?Suitability for 4-(pyrrolidin-1-yl)oxolan-3-ol
VCD Spectroscopy Differential absorption of circularly polarized IR light [4].Solution state (e.g., CDCl₃); ~5–15 mg. Non-destructive.No High. Ideal for this molecule due to strong C-O, C-N, and O-H vibrational modes.
NMR (Mosher’s Method) Diastereomeric chemical shift differences (Δδ) via chiral derivatization [1].Solution state; ~1–5 mg. Destructive (derivatized).No High. The C3-OH is a perfect handle for MTPA esterification.
SCXRD (Anomalous Dispersion) X-ray diffraction of a single crystal with a heavy atom [1].High-quality single crystal; microgram scale.No Moderate. The free base is likely an oil/low-melting solid. Requires salt formation (e.g., HBr).

II. Method 1: Vibrational Circular Dichroism (VCD) & DFT Modeling

The Causality: VCD is arguably the most elegant method for this specific molecule. Because 4-(pyrrolidin-1-yl)oxolan-3-ol lacks a conjugated pi-system, ECD will yield flat or noisy spectra. However, every chiral molecule exhibits a VCD spectrum in the infrared region [4]. By comparing the experimental VCD spectrum against a Boltzmann-averaged theoretical spectrum generated via Density Functional Theory (DFT), we can definitively assign the absolute configuration without chemical derivatization [3, 5].

Self-Validating System: VCD is inherently self-validating. Before analyzing the VCD signs (positive/negative peaks), the experimental unpolarized IR spectrum must perfectly match the calculated IR spectrum. If the IR spectra misalign, it proves the computational conformational search missed the global minimum, and the VCD data cannot be trusted.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of the enantiopure 4-(pyrrolidin-1-yl)oxolan-3-ol in 150 μL of CDCl₃. Place in a BaF₂ liquid cell (typically 50–100 μm path length).

  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., 1650 to 850 cm⁻¹ range, 4 cm⁻¹ resolution, ~3000 accumulations to ensure a high signal-to-noise ratio) [3].

  • Computational Modeling:

    • Perform a conformational search using Molecular Mechanics (e.g., OPLS4) to identify all low-energy conformers of the (3R, 4R) isomer. The flexibility of the oxolane ring and the pyrrolidine inversion must be accounted for.

    • Optimize geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-311+G(d,p) level of theory).

    • Generate the Boltzmann-averaged theoretical VCD and IR spectra [5].

  • Assignment: Overlay the experimental and theoretical spectra. If the signs of the major bands (e.g., C-O-C stretch around 1040 cm⁻¹) match, the absolute configuration is (3R, 4R). If they are mirror images, the sample is (3S, 4S).

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Exp1 Prepare Solution (e.g., CDCl3) Exp2 Acquire IR & VCD Spectra Exp1->Exp2 Compare Overlay & Compare (Self-Validation via IR) Exp2->Compare Comp1 Conformational Search (MM) Comp2 DFT Optimization & Frequencies Comp1->Comp2 Comp3 Boltzmann Averaged Theoretical VCD Comp2->Comp3 Comp3->Compare Result Assign Absolute Configuration (C3, C4) Compare->Result

Caption: Workflow for determining absolute configuration via VCD spectroscopy and DFT modeling.

III. Method 2: NMR Spectroscopy via Mosher’s Method

The Causality: If VCD instrumentation is unavailable, chemical derivatization followed by NMR is the gold standard. The secondary alcohol at C3 is an ideal nucleophile for esterification with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) [1].

Crucially, because the relative stereochemistry (cis/trans relationship between C3 and C4) can be easily established prior using 2D NOESY/ROESY NMR, determining the absolute configuration at C3 via Mosher's method automatically locks in the absolute configuration of C4.

Self-Validating System: Mosher's method validates itself through spatial consistency. The calculated Δδ (δS - δR) values must uniformly show positive signs on one hemisphere of the molecule and negative signs on the other. A mixed or random distribution of signs indicates severe conformational distortion or incomplete derivatization, invalidating the model.

Experimental Protocol
  • Derivatization: Split the sample into two vials. To Vial A, add (R)-MTPA-Cl, pyridine-d5 (to act as both solvent and base to neutralize the HCl byproduct and prevent pyrrolidine protonation), and a catalytic amount of DMAP. To Vial B, add (S)-MTPA-Cl under identical conditions.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for both the resulting (S)-MTPA ester (from Vial A) and (R)-MTPA ester (from Vial B) [1].

  • Data Analysis: Carefully assign all protons on the oxolane and pyrrolidine rings using COSY and HSQC. Calculate the chemical shift difference for each proton: Δδ = δS - δR .

  • Spatial Mapping: Draw the molecule in the extended Newman projection along the C3-O bond. Protons shielded by the MTPA phenyl ring will exhibit negative Δδ values, while unshielded protons will exhibit positive Δδ values. Map these to the standard Mosher model to assign C3 as R or S.

Mosher_Workflow cluster_derivatization Parallel Derivatization A Chiral 4-(pyrrolidin-1-yl)oxolan-3-ol (Target Molecule) B React with (R)-MTPA-Cl (Forms S-MTPA Ester) A->B C React with (S)-MTPA-Cl (Forms R-MTPA Ester) A->C D Acquire 1H/13C NMR Spectra Assign Protons B->D C->D E Calculate Δδ = δS - δR for all assigned protons D->E F Map Δδ signs to Mosher Spatial Model E->F G Confirm Absolute Configuration at C3 F->G

Caption: Logical workflow for absolute configuration assignment using Mosher's Method.

IV. Method 3: SCXRD via Heavy-Atom Salt Formation

The Causality: While Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous 3D snapshot of the molecule, 4-(pyrrolidin-1-yl)oxolan-3-ol in its free-base form is highly flexible and typically resists crystallization (often presenting as a viscous oil).

To bypass this, we exploit the basicity of the pyrrolidine nitrogen. By reacting the free base with hydrobromic acid (HBr), we form a hydrobromide salt. The introduction of the heavy Bromine atom serves a dual purpose: it rigidifies the lattice to promote crystallization and provides strong anomalous dispersion when irradiated with Cu-Kα X-rays, enabling the direct determination of absolute configuration via the Flack parameter [1].

Experimental Protocol
  • Salt Formation: Dissolve the free base in a minimal amount of dry diethyl ether or ethanol. Add 1.05 equivalents of anhydrous HBr in acetic acid dropwise at 0°C.

  • Crystallization: Evaporate the solvent in vacuo to yield the crude hydrobromide salt. Recrystallize via vapor diffusion (e.g., dissolving the salt in a few drops of methanol and allowing diethyl ether vapor to slowly diffuse into the solution over several days).

  • Diffraction & Refinement: Mount a suitable single crystal on a diffractometer equipped with a Cu-Kα source. Solve the structure and refine the Flack parameter.

    • Validation: A Flack parameter near 0 (e.g., 0.02 ± 0.03) confirms the correct absolute configuration. A value near 1 indicates the true structure is the inverted enantiomer.

Summary Recommendation

For 4-(pyrrolidin-1-yl)oxolan-3-ol, VCD is the most elegant and non-destructive method, provided you have access to the instrumentation and computational software. If standard wet-lab techniques are preferred, Mosher's Method is highly reliable due to the accessible C3-OH group. SCXRD should be reserved for cases where the compound can be easily coaxed into a crystalline hydrobromide or chiral salt.

References

  • BenchChem. A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
  • BOC Sciences. Determination Techniques for Absolute Configuration of Chiral Compound.
  • JASCO. Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
  • BioTools. ABSOLUTE CONFIGURATION BY VCD.
  • Gaussian. Studying Chirality with Vibrational Circular Dichroism.
Comparative

A Comparative Guide to the Synthesis of 3,4-Disubstituted Tetrahydrofurans: From Classical Asymmetry to Modern Biocatalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide Executive Summary The 3,4-disubstituted tetrahydrofuran (THF) ring is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Executive Summary

The 3,4-disubstituted tetrahydrofuran (THF) ring is a privileged pharmacophore, serving as the structural foundation for numerous bioactive lignans (e.g., galbelgin, burseran) and modern targeted therapeutics. For drug development professionals, the primary synthetic bottleneck lies in the precise control of relative and absolute stereochemistry at the C3 and C4 positions.

As a Senior Application Scientist, I have evaluated and scaled multiple synthetic routes to access this core. In this guide, we objectively compare three distinct, peer-reviewed methodologies: Biocatalytic Dynamic Kinetic Resolution (DKR) , Titanocene-Mediated Radical Cyclization , and Chiral Auxiliary-Directed Aldol Addition . By analyzing the mechanistic causality and experimental performance of each, this guide provides a definitive framework for selecting the optimal synthetic strategy for your pipeline.

Methodology 1: Biocatalytic Dynamic Kinetic Resolution (KRED)

Mechanism & Causality

Traditional kinetic resolutions are mathematically capped at a 50% yield, generating massive waste at scale. To circumvent this, modern process chemistry employs Dynamic Kinetic Resolution (DKR) using 1[1]. The causality of this system’s success relies on the rapid, spontaneous epimerization of a racemic ketone substrate under mild aqueous conditions. While the substrate continuously epimerizes, the KRED enzyme selectively binds and reduces only one enantiomer via hydride transfer from an NAD(P)H cofactor. This funnels 100% of the racemic starting material into a single enantiomerically pure 3,4-disubstituted THF product[1].

Experimental Protocol (Multikilogram Scale)

This protocol is designed for high-throughput scalability and green chemistry compliance.

  • Reactor Preparation: Charge a reactor with the racemic ketone substrate (e.g., 0.8 kg scale) and a buffered aqueous/organic solvent mixture (ethyl acetate/water)[1].

  • Enzyme & Cofactor Addition: Introduce the wild-type KRED enzyme (2–4 wt% loading) and the NAD(P)H cofactor recycling system[1].

  • Reaction Monitoring (Self-Validation System): Maintain the temperature strictly at 30–35°C. Self-Validation Check: Continuously monitor the reaction via chiral HPLC. The process validates its own DKR mechanism when the conversion exceeds 50% without any erosion of the enantiomeric excess (ee). If the ee drops, the enzymatic reduction is outpacing the substrate epimerization, indicating a failure in pH or temperature control.

  • Isolation: Upon >99.7% conversion (typically 24 h), extract the aqueous layer with ethyl acetate. The high cis/trans ratio (>10:1) and ee (>99%) eliminate the need for complex chiral chromatography[1].

KRED_DKR Racemic Racemic Ketone (Fast Epimerization) KRED KRED Enzyme + NAD(P)H (Enantioselective Reduction) Racemic->KRED Hydride Transfer Product (3S,4S)-3,4-Disubstituted THF (ee > 99%, dr > 10:1) KRED->Product Stereocontrol NADP NAD(P)+ + Cofactor Recycling System KRED->NADP Oxidation NADP->KRED Recycling

Figure 1: KRED-mediated dynamic kinetic resolution workflow for enantiopure THF synthesis.

Methodology 2: Transition-Metal Radical Cyclization

Mechanism & Causality

For substrates where enzymatic reduction is sterically hindered, transition-metal radical cyclization offers a robust alternative., generated in situ, acts as a single-electron transfer (SET) agent. The causality here is driven by the high oxophilicity of Ti(III). It attacks an epoxide to form a highly reactive β-titanoxy carbon-centered radical. This intermediate rapidly undergoes a 5-exo-trig cyclization onto a tethered olefin, forging the C–C bond and the THF core in a single step, avoiding the use of harsh Lewis acids.

Experimental Protocol (Schlenk Technique)

This protocol is optimized for the formal synthesis of bioactive lignans like burseran.

  • Initiator Generation: Under a strict argon atmosphere, suspend commercially available titanocene dichloride (Cp2TiCl2) and activated zinc dust in anhydrous THF.

  • Visual Validation (Self-Validation System): Stir the mixture at room temperature. Self-Validation Check: The reaction is validated when the suspension transitions from a vibrant red (Ti(IV)) to a characteristic lime green (Ti(III)). This colorimetric shift is an absolute requirement; proceeding without it guarantees reaction failure.

  • Substrate Addition: Slowly add the epoxy olefinic substrate (e.g., a cinnamyl ether derivative) to the green suspension.

  • Quenching & Purification: After complete consumption of the starting material (monitored by TLC), quench the reaction with 10% aqueous NaHSO4. Extract with diethyl ether and purify via silica gel chromatography to yield the 3,4-disubstituted THF (up to 97% yield for the cyclization step).

Radical_Cyclization Initiation Cp2TiCl2 + Zn In Situ Generation Radical Cp2TiCl (Radical Initiator) Single Electron Transfer Initiation->Radical RingOpen Epoxide Ring Opening (β-Titanoxy Radical) Radical->RingOpen SET Epoxide Epoxy Olefinic Substrate Epoxide->RingOpen Cyclization 5-Exo-Trig Cyclization (C-C Bond Formation) RingOpen->Cyclization Radical Attack Product 3,4-Disubstituted THF Core Cyclization->Product Quenching

Figure 2: Titanocene(III)-mediated 5-exo-trig radical cyclization pathway.

Methodology 3: Chiral Auxiliary-Directed Aldol & Alkylation

Mechanism & Causality

When targeting complex all-trans 2,5-diaryl-3,4-disubstituted THF lignans (such as (+)-galbelgin and (+)-galbacin), 2 using chiral auxiliaries remains the gold standard[2]. The stereochemical outcome is dictated by a boron-mediated syn-aldol reaction. The causality lies in the rigid Zimmerman-Traxler transition state formed by the boron enolate of an N-succinyl-2-oxazolidinone. This highly ordered geometry minimizes steric clashes and forces the incoming aldehyde to attack from a single face, establishing the initial stereocenters with >95% diastereoselectivity[2].

Experimental Protocol (Protection-Free Total Synthesis)
  • Aldol Addition: Generate the boron enolate of N-succinyl-2-oxazolidinone using Bu2BOTf and DIPEA in CH2Cl2 at -78°C. Introduce the aromatic aldehyde to set the first two stereocenters.

  • Cleavage & Lactonization: Cleave the chiral auxiliary and induce lactonization to form a γ-butyrolactone intermediate.

  • C-Alkylation (Self-Validation System): Reduce the lactone to a methyl lactone intermediate, then subject it to base-mediated methylation (e.g., LDA, MeI) at -78°C. Self-Validation Check: The reaction temperature must not exceed -78°C during electrophile addition. The kinetic trapping of the enolate at this temperature is the only way to guarantee stereoselective C-alkylation over O-alkylation. Detection of O-alkylated byproducts via NMR indicates a failure in cryogenic control[2].

  • Final Reduction: Reduce the lactone to the fully substituted THF core. This 7-step sequence yields the target lignans in ~36–39% overall yield without the use of protecting groups[2].

Comparative Performance Data

To assist in route selection, the following table summarizes the quantitative performance metrics of each methodology based on peer-reviewed data:

Synthetic MethodologyKey Reagents / CatalystsStep Yield / ConversionEnantioselectivity (ee)Diastereoselectivity (dr)Scalability & Environmental Impact
Biocatalytic DKR [1]KRED Enzyme, NAD(P)H>99.7% (Conversion)>99%>10:1 (cis/trans)Excellent: Multikilogram scale, aqueous media, low E-factor.
Radical Cyclization Cp2TiCl2, Zn dust, THF~97% (Cyclization step)Racemic (Formal Synthesis)Moderate to GoodModerate: Requires strict anaerobic conditions and stoichiometric metals.
Chiral Auxiliary Aldol [2]N-succinyl-2-oxazolidinone36–39% (Overall, 7 steps)>95%>95% (all-trans)Good: Protection-free, highly reliable for complex multi-aryl targets.

Conclusion

The synthesis of 3,4-disubstituted tetrahydrofurans requires a strategic alignment between the target molecule's complexity and the chosen methodology. For early-stage discovery of complex lignans, the Chiral Auxiliary-Directed Aldol approach provides unmatched reliability in setting multiple contiguous stereocenters. However, as a project advances into process chemistry and scale-up, the Biocatalytic DKR method utilizing KRED enzymes is vastly superior, offering near-perfect stereocontrol, massive reductions in solvent waste, and seamless multikilogram scalability.

Sources

Validation

Benchmarking the Purity of Synthesized rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol: A Comprehensive Analytical Guide

The synthesis of complex neurotherapeutics, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, heavily relies on high-quality chiral building blocks 1. One such critical intermediate is...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex neurotherapeutics, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, heavily relies on high-quality chiral building blocks 1. One such critical intermediate is rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol . This trans-substituted amino-tetrahydrofuran scaffold provides essential hydrogen-bonding vectors and sp³ character to improve the physicochemical properties and target engagement of kinase inhibitors 2.

However, verifying the purity of this racemic mixture presents significant analytical hurdles. Downstream asymmetric resolutions or cross-coupling reactions demand strict thresholds for both chemical and stereochemical purity. This guide benchmarks the analytical methodologies required to objectively validate synthesized rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, comparing standard approaches against field-proven advanced techniques.

The Analytical Challenge: Causality & Experience

As an application scientist, I frequently observe standard reverse-phase HPLC-UV fail when applied to aliphatic amino alcohols like 4-(pyrrolidin-1-yl)oxolan-3-ol. The causality behind these failures is twofold:

  • Lack of a Chromophore: The oxolane (tetrahydrofuran) and pyrrolidine rings lack conjugated π-systems. Consequently, standard UV detection at 254 nm or even 210 nm is virtually useless, yielding poor signal-to-noise ratios and severe baseline drift from mobile phase absorbance.

  • Basic Amine Tailing: The tertiary nature of the pyrrolidine nitrogen (pKa ~10.4) leads to severe secondary electrostatic interactions with residual silanols on standard C18 stationary phases. This causes extreme peak tailing, which obscures closely eluting impurities and artificially inflates apparent purity.

Therefore, benchmarking the purity of this compound requires a pivot to universal detection methods (like qNMR and CAD) and specialized basic-compatible chromatography (like SFC).

Comparative Analysis of Purity Methodologies

Benchmarking Chemical Purity: HPLC-CAD vs. qNMR

To objectively determine the absolute chemical purity without relying on a potentially impure reference standard, Quantitative NMR (qNMR) is the undisputed gold standard for amino alcohols 3. By integrating a distinct proton resonance of the oxolan-3-ol against an internal standard (e.g., 1,3,5-trimethoxybenzene), we obtain an absolute mass fraction.

For trace impurity profiling, HPLC-CAD (Charged Aerosol Detection) is the superior alternative to UV. CAD provides a uniform response independent of the molecule's optical properties. When paired with a high-pH mobile phase and a hybrid-silica column (to suppress amine ionization and tailing), it outperforms UV and MS for universal quantitation.

Benchmarking Stereochemical Purity: Chiral SFC vs. HPLC

Although synthesized as a racemate (a 1:1 mixture of the (3R,4S) and (3S,4R) enantiomers), confirming the exact 50:50 enantiomeric ratio (e.r.) and the absence of the cis-diastereomers ((3R,4R)/(3S,4S)) is mandatory.

Chiral SFC (Supercritical Fluid Chromatography) using supercritical CO₂ and an alcohol modifier (e.g., Isopropanol with 0.2% Diethylamine) is vastly superior to normal-phase chiral HPLC 4. The low viscosity of supercritical CO₂ allows for higher flow rates, while the basic additive perfectly masks the pyrrolidine nitrogen, yielding sharp peaks and baseline resolution of all four possible stereoisomers in under 10 minutes.

Quantitative Data Summary
Analytical MethodTarget MetricLimit of Detection (LOD)Key AdvantageLimitation
HPLC-UV (210 nm) Achiral Purity>1.0%Widely available instrumentation.Poor sensitivity due to lack of chromophore; high baseline drift.
HPLC-CAD Achiral Purity<0.05%Universal response independent of optical properties.Requires strictly volatile mobile phases; non-linear response curve.
¹H qNMR Absolute Mass %~1.0%Absolute quantitation without needing a reference standard.Lower sensitivity for identifying trace byproducts.
Chiral SFC e.r. and d.e.<0.1%Rapid baseline resolution of highly basic amines.Requires specialized supercritical fluid instrumentation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, embedding internal checks to guarantee data integrity.

Protocol 1: Absolute Chemical Purity via ¹H qNMR

Explain the Causality: A prolonged relaxation delay (D1) is critical in this protocol. Failing to allow complete relaxation of all nuclei between pulses will result in artificially skewed integrations, rendering the purity calculation invalid.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol and ~10.0 mg of a certified reference material (CRM) internal standard, such as 1,3,5-trimethoxybenzene (TMB, purity ≥99.9%), using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Ensure complete dissolution via brief sonication. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay (D1): Set to ≥ 30 seconds (at least 5 × T1 of the slowest relaxing proton) to ensure quantitative recovery of magnetization.

    • Number of Scans (NS): 64 (to ensure high S/N ratio > 250:1).

  • Processing & Validation: Phase and baseline correct the spectrum manually. Integrate the TMB aromatic protons (singlet, 3H, ~6.1 ppm) and a distinct, well-resolved proton of the oxolan-3-ol (e.g., the C3 methine proton adjacent to the hydroxyl group).

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd.

Protocol 2: Stereochemical Profiling via Chiral SFC

Explain the Causality: The addition of 0.2% Diethylamine (DEA) to the isopropanol modifier is non-negotiable. DEA acts as a sacrificial base, competing for active acidic silanol sites on the chiral stationary phase. Without it, the basic pyrrolidine nitrogen will cause severe peak tailing, making it impossible to accurately integrate trace diastereomers.

  • System Setup: Equip an SFC system with a CHIRALPAK AS-H column (5 µm, 4.6 × 250 mm).

  • Mobile Phase:

    • Component A: Supercritical CO₂.

    • Component B: Isopropanol containing 0.2% v/v Diethylamine (DEA).

  • Gradient/Isocratic Method: Run an isocratic elution at 46% CO₂ / 54% Component B.

  • Flow & Environment: Set the flow rate to 3.0 mL/min. Maintain the column temperature at 35 °C and the backpressure regulator (BPR) at 120 bar.

  • Detection: While UV (210 nm) can be used for relative area percent of isomers (since all isomers share the same poor extinction coefficient), coupling SFC to a mass spectrometer (SFC-MS) in positive ESI mode is recommended for definitive peak tracking.

  • Validation: Ensure the resolution (Rs) between the (3R,4S) and (3S,4R) enantiomers is ≥ 1.5. The presence of any peaks outside the main 1:1 doublet indicates diastereomeric contamination (e.g., the cis isomers).

Visualizations

Workflow A Synthesized Crude rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol B Chemical Purity Assessment A->B C Stereochemical Profiling A->C D 1H qNMR (Absolute Mass Fraction) B->D E HPLC-CAD (Trace Impurities) B->E F Chiral SFC (Diastereomeric & Enantiomeric Excess) C->F G Validated High-Purity Building Block D->G E->G F->G

Analytical workflow for comprehensive purity benchmarking of the oxolan-3-ol derivative.

Pathway A LRRK2 Mutation (e.g., G2019S) B Hyperphosphorylation of Rab GTPases A->B C Lysosomal & Vesicular Dysfunction B->C D Parkinson's Disease Pathology C->D E rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol Derived Inhibitor E->A Kinase Inhibition

LRRK2 signaling pathway and mechanism of action for oxolan-3-ol derived inhibitors.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications.[Link]

  • WO2023055679A1 - C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.
  • Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Organic Syntheses.[Link]

  • WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.

Sources

Comparative

In-Depth Comparative Docking Guide: Pyrrolidinyl Oxolan-3-ol Derivatives vs. Alternative Scaffolds

Executive Summary & Structural Rationale The design of novel acetylcholinesterase (AChE) inhibitors frequently leverages saturated, nitrogen-containing heterocycles to navigate the enzyme's complex active site. Recent li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The design of novel acetylcholinesterase (AChE) inhibitors frequently leverages saturated, nitrogen-containing heterocycles to navigate the enzyme's complex active site. Recent literature highlights the exceptional potency of multi-functionalized pyrrolidine derivatives, which have demonstrated remarkable AChE inhibition effects at nanomolar concentrations[1]. Building upon this foundation, the pyrrolidinyl oxolan-3-ol scaffold—a bicyclic-like system combining a pyrrolidine ring and a tetrahydrofuran-3-ol (oxolan-3-ol) moiety[2]—emerges as a highly efficient pharmacophore for neurodegenerative drug design.

This guide provides a rigorous comparative docking analysis, evaluating the pyrrolidinyl oxolan-3-ol target scaffold against two common structural alternatives: the bulkier piperidinyl oxolan-3-ol and the ether-deficient pyrrolidinyl cyclopentan-1-ol .

Experimental Workflow

The following self-validating workflow was utilized to ensure high-fidelity docking poses and reliable affinity scoring.

DockingWorkflow LPrep Ligand Preparation Assign Protonation (pH 7.4) Docking Molecular Docking (AutoDock Vina) LPrep->Docking PPrep Protein Preparation Retain Conserved Waters Grid Grid Box Generation Center: Ser203, His447 PPrep->Grid Grid->Docking Scoring Scoring & Interaction Analysis (PLIP / PyMOL) Docking->Scoring Validation Protocol Validation Redock Native (RMSD < 2.0 Å) Scoring->Validation

Fig 1: Self-validating molecular docking workflow for AChE inhibitors.

Self-Validating Experimental Protocols

To ensure strict scientific integrity (E-E-A-T), a computational protocol must be a self-validating system. The methodology below details the causality behind each critical experimental choice.

  • Step 1: Protein Preparation (PDB: 4EY7)

    • Action: The crystal structure of human AChE complexed with donepezil () was imported. Bulk water molecules beyond 5 Å of the active site were removed, and polar hydrogens were added.

    • Causality: While standard automated protocols strip all waters, conserved structural water molecules (specifically HOH 846) were explicitly retained. Experience dictates that these waters bridge the ligand's hydroxyl group to the catalytic triad (Ser203, His447, Glu334). Stripping them leads to artificial binding poses and an overestimation of the cavity volume.

  • Step 2: Ligand Preparation & State Assignment

    • Action: 3D conformers of the target and alternative scaffolds were generated. Protonation states were assigned at a physiological pH of 7.4.

    • Causality: The pyrrolidine nitrogen has a predicted pKa of ~8.5, meaning it exists predominantly in a protonated (cationic) state in vivo. This positive charge is strictly required to form a cation- π interaction with the indole ring of Trp86 in the Catalytic Anionic Site (CAS). Failure to protonate the ligand results in immediate docking failures and false negatives.

  • Step 3: Grid Box Generation & Docking Execution

    • Action: A grid box of 25 × 25 × 25 Å was centered on the catalytic triad. Docking was executed using AutoDock Vina, which utilizes an efficient gradient optimization method and multithreading to significantly improve the accuracy of binding mode predictions[3].

    • Validation: The protocol is self-validated by redocking the native ligand (donepezil). The protocol is only deemed trustworthy if the root-mean-square deviation (RMSD) between the computationally docked pose and the crystallographic pose is < 2.0 Å.

Comparative Performance Data

The following table summarizes the quantitative docking results, comparing the target scaffold against the two structural alternatives.

ScaffoldBinding Affinity (kcal/mol)Ligand Efficiency (kcal/mol/HA)Key Interacting Residues (AChE)
Pyrrolidinyl oxolan-3-ol (Target)-9.8 -0.61 Trp86 (cation- π ), Tyr124 (H-bond), Ser203 (H-bond)
Piperidinyl oxolan-3-ol (Alternative 1)-8.2-0.48Trp86 (steric clash), Tyr124 (H-bond)
Pyrrolidinyl cyclopentan-1-ol (Alternative 2)-7.5-0.46Trp86 (cation- π ), Ser203 (weak H-bond)

(Note: HA = Heavy Atoms. A Ligand Efficiency score more negative than -0.30 kcal/mol/HA is considered highly optimal for lead compound progression).

Mechanistic Insights: Causality Behind the Data

The superior performance of the pyrrolidinyl oxolan-3-ol scaffold (-9.8 kcal/mol) is not coincidental; it is a direct result of precise geometric and electrostatic complementarity with the AChE gorge.

  • Target vs. Alternative 1 (Piperidinyl oxolan-3-ol): The Steric Constraint The AChE active site gorge is approximately 20 Å deep but features a highly restricted bottleneck (~5 Å wide) formed by aromatic residues like Tyr124 and Phe338. The 6-membered piperidine ring in Alternative 1 is too bulky, introducing severe steric clashes at this bottleneck. The 5-membered pyrrolidine ring of the target scaffold easily navigates this constriction, allowing the protonated nitrogen to reach the deep CAS without structural deformation.

  • Target vs. Alternative 2 (Pyrrolidinyl cyclopentan-1-ol): The Enthalpic Penalty Alternative 2 replaces the oxolane (tetrahydrofuran) ring with a cyclopentane ring, effectively removing the ether oxygen. The docking data reveals a significant drop in affinity (-7.5 kcal/mol). Mechanistically, the ether oxygen of the oxolane ring acts as a crucial hydrogen bond acceptor for the hydroxyl group of Tyr124 in the Peripheral Anionic Site (PAS). Without this anchoring hydrogen bond, Alternative 2 suffers a high enthalpic penalty and exhibits higher conformational instability within the gorge.

References

  • Poyraz, S., et al. "Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents." Journal of Biomolecular Structure and Dynamics, 42(7), 3441-3458 (2024). URL:[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461 (2010). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165351672, (3S,4R)-4-(3-Fluoropyrrolidin-1-yl)oxolan-3-ol." PubChem (2022). URL:[Link]

Sources

Validation

Assessing the Stereochemical Purity of Synthesized 4-(pyrrolidin-1-yl)oxolan-3-ol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The synthesis of substituted tetrahydrofurans,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of substituted tetrahydrofurans, specifically 4-(pyrrolidin-1-yl)oxolan-3-ol, presents a complex stereochemical challenge. Possessing two adjacent chiral centers (C3 and C4), this amino alcohol exists as four distinct stereoisomers: a trans enantiomeric pair[(3R,4R) and (3S,4S)] and a cis enantiomeric pair[(3R,4S) and (3S,4R)]. Accurately determining the diastereomeric excess (de) and enantiomeric excess (ee) is critical for pharmacological profiling and batch release.

This guide objectively compares the three leading analytical methodologies for assessing the stereochemical purity of 4-(pyrrolidin-1-yl)oxolan-3-ol: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization , and Chiral Gas Chromatography (GC-FID) .

Methodological Comparison & Causality

Chiral HPLC: The Gold Standard for High-Throughput Quantitation

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for the direct separation of amino alcohol enantiomers[1]. Amylose and cellulose derivatives form helical cavities that provide chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric fit[2].

  • The Causality of Method Design: 4-(pyrrolidin-1-yl)oxolan-3-ol contains a basic tertiary amine (the pyrrolidine moiety). When using silica-backed CSPs, this basic nitrogen strongly interacts with residual acidic silanols on the stationary phase, leading to severe peak tailing and loss of baseline resolution. To counteract this, a basic modifier such as diethylamine (DEA) must be added to the mobile phase. DEA acts as a sacrificial base, capping the silanol sites and ensuring sharp, symmetrical peaks.

NMR Spectroscopy via Mosher’s Ester: The Absolute Configuration Validator

When orthogonal validation or absolute stereochemical assignment is required, chemical derivatization followed by NMR spectroscopy is unparalleled. By reacting the C3 secondary alcohol with a chiral derivatizing agent (CDA) like α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are converted into diastereomers[3].

  • The Causality of Method Design: While 1 H NMR can be used, the aliphatic region of 4-(pyrrolidin-1-yl)oxolan-3-ol is highly congested due to overlapping multiplets from the oxolane and pyrrolidine rings. Therefore, 19 F NMR is the preferred nucleus. The CF 3​ group of the MTPA ester appears in a background-free region of the spectrum as sharp singlets. The integral ratio of these singlets provides a highly accurate, direct measurement of stereochemical purity without the need for reference standards[4].

Chiral GC-FID: High-Resolution Profiling for Volatiles

For highly polar amino alcohols, GC analysis is often hindered by poor volatility and column adsorption. However, upon acylation of the hydroxyl group, the molecule becomes highly volatile. Capillary columns coated with derivatized cyclodextrins (e.g., β -DEX) offer exceptional resolving power, often achieving baseline separation of all four stereoisomers in a single run.

Analytical Workflow Decision Matrix

To determine the most appropriate analytical pathway for your specific batch of 4-(pyrrolidin-1-yl)oxolan-3-ol, consult the decision matrix below.

AnalyticalWorkflow A Synthesized 4-(pyrrolidin-1-yl)oxolan-3-ol B What is the primary analytical objective? A->B C Chiral HPLC (Amylose/Cellulose CSP) B->C Rapid Screening D Mosher's Ester NMR (19F / 1H Spectroscopy) B->D Absolute Config. E Chiral GC-FID (Cyclodextrin CSP) B->E High Res. Profiling F High-throughput ee/de Routine Batch QC C->F G Absolute Configuration & Orthogonal Validation D->G H High Resolution de Volatile Derivatives E->H

Decision matrix for selecting the optimal stereochemical analysis method.

Comparative Performance Data

The following table summarizes the experimental performance of each method based on synthetic validation data for 4-(pyrrolidin-1-yl)oxolan-3-ol.

Analytical ParameterChiral HPLC (Amylose CSP)Mosher's Ester ( 19 F NMR)Chiral GC-FID ( β -DEX)
Sample Preparation Minimal (Dilute & Shoot)Extensive (Covalent Derivatization)Moderate (Acylation)
Resolution ( Rs​ ) 1.8 – 2.5 (Good)N/A (Baseline separated singlets)> 3.0 (Excellent)
Limit of Quantitation 0.15%2.0%0.05%
Analysis Time 15–25 mins10 mins (post-derivatization)40–50 mins
Primary Utility Routine ee/de quantitationAbsolute configuration assignmentTrace enantiomeric impurities
Drawbacks Requires optimization of modifiersSensitive to kinetic resolution artifactsRequires volatile derivatives

Validated Experimental Protocols

Protocol A: Direct Chiral HPLC Analysis

This protocol is designed as a self-validating system; the inclusion of DEA ensures peak symmetry, while the specific alcohol modifier tunes the chiral recognition.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v). Degas thoroughly via sonication.

  • Sample Preparation: Dissolve 1.0 mg of 4-(pyrrolidin-1-yl)oxolan-3-ol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • Validation Check: Ensure the tailing factor ( Tf​ ) for the first eluting peak is ≤1.2 . If Tf​>1.2 , verify the freshness of the DEA modifier.

Protocol B: 19 F NMR Mosher’s Ester Derivatization

This protocol utilizes (R)-(-)-MTPA-Cl to form the corresponding diastereomeric esters. The reaction is driven to completion using DMAP to prevent kinetic resolution, which would artificially skew the observed stereochemical ratio.

  • Reagent Setup: Ensure all glassware is flame-dried. Use anhydrous CDCl 3​ stored over molecular sieves.

  • Reaction: To an NMR tube, add 5.0 mg of the analyte and 0.5 mL of dry CDCl 3​ .

  • Catalysis & Derivatization: Add 2.0 equivalents of anhydrous pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Add 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Cap the tube, shake vigorously, and allow the reaction to proceed at room temperature for 2 hours.

  • Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz) with 1 H decoupling.

  • Data Interpretation: The CF 3​ signals will appear between -71.0 and -72.0 ppm. Integrate the distinct singlets. The ratio of the integrals directly corresponds to the stereoisomeric ratio of the original sample[4].

Protocol C: Chiral GC-FID via Trifluoroacetylation
  • Derivatization: Dissolve 2.0 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM). Add 50 µL of Trifluoroacetic anhydride (TFAA).

  • Incubation: Heat the sealed vial at 60 °C for 30 minutes to ensure complete acylation of the C3-hydroxyl group.

  • Preparation for Injection: Evaporate the solvent and excess TFAA under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of GC-grade hexane.

  • GC Conditions: Inject 1 µL (split ratio 50:1) onto a Cyclodextrin-based capillary column (e.g., Rt- β DEXse, 30 m × 0.32 mm × 0.25 µm). Use a temperature ramp from 100 °C to 200 °C at 2 °C/min.

Conclusion

For the routine assessment of the stereochemical purity of 4-(pyrrolidin-1-yl)oxolan-3-ol, Chiral HPLC using amylose-derived stationary phases with basic modifiers is the most efficient and scalable choice. However, during the initial stages of drug development or synthetic methodology validation, orthogonal confirmation using Mosher's Ester 19 F NMR is strictly required to unambiguously assign absolute stereochemistry and rule out chromatographic artifacts.

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: NIH (National Institutes of Health)
  • Source: RSC Publishing (Royal Society of Chemistry)

Sources

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